molecular formula C17H21ClN4O8S2 B12785095 Methyldopa and hydrochlorothiazide CAS No. 69136-74-9

Methyldopa and hydrochlorothiazide

Cat. No.: B12785095
CAS No.: 69136-74-9
M. Wt: 509.0 g/mol
InChI Key: JCUHKUGRLSZJIU-PPHPATTJSA-N
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Description

Methyldopa and hydrochlorothiazide is a useful research compound. Its molecular formula is C17H21ClN4O8S2 and its molecular weight is 509.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

69136-74-9

Molecular Formula

C17H21ClN4O8S2

Molecular Weight

509.0 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C10H13NO4.C7H8ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-2,10-11H,3H2,(H2,9,12,13)/t10-;/m0./s1

InChI Key

JCUHKUGRLSZJIU-PPHPATTJSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

The Synergistic Antihypertensive Action of Methyldopa and Hydrochlorothiazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of methyldopa (B1676449) and hydrochlorothiazide (B1673439) has long been a therapeutic option in the management of hypertension. This technical guide delves into the core mechanisms of action of each agent and explores the synergistic relationship that results in enhanced antihypertensive efficacy. By targeting distinct physiological pathways involved in blood pressure regulation, this combination therapy offers a multifaceted approach to achieving blood pressure control. This document provides a comprehensive overview of the signaling pathways, quantitative clinical data, and detailed experimental protocols relevant to the study of this drug combination, intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Hypertension is a multifactorial disease, and as such, combination therapy is often more effective than monotherapy in achieving target blood pressure levels. The co-administration of methyldopa, a centrally acting alpha-2 adrenergic agonist, and hydrochlorothiazide, a thiazide diuretic, exemplifies a rational approach to combination antihypertensive therapy. Methyldopa primarily acts on the central nervous system to reduce sympathetic outflow, while hydrochlorothiazide promotes natriuresis and diuresis, leading to a reduction in blood volume. The convergence of these distinct mechanisms results in a synergistic or additive effect on blood pressure reduction.[1][2]

Individual Mechanisms of Action

Methyldopa: Central Sympatholytic Action

Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine.[3] The mechanism involves a series of steps primarily within the central nervous system:

  • Uptake and Conversion: Methyldopa is taken up by adrenergic neurons.

  • Metabolism: Inside the neuron, it is decarboxylated to alpha-methyldopamine, which is then hydroxylated to form alpha-methylnorepinephrine.

  • Alpha-2 Adrenergic Receptor Agonism: Alpha-methylnorepinephrine acts as a potent agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.

  • Reduced Sympathetic Outflow: Stimulation of these central alpha-2 receptors inhibits sympathetic outflow from the vasomotor center.

  • Decreased Peripheral Resistance: The reduction in sympathetic tone leads to decreased peripheral vascular resistance and a subsequent fall in arterial blood pressure.[3]

Diagram: Methyldopa Signaling Pathway

methyldopa_pathway cluster_neuron Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_systemic Systemic Effects Methyldopa Methyldopa alpha_methyldopamine alpha-Methyldopamine Methyldopa->alpha_methyldopamine Aromatic L-amino acid decarboxylase alpha_methylnorepinephrine alpha-Methylnorepinephrine alpha_methyldopamine->alpha_methylnorepinephrine Dopamine β-hydroxylase alpha2_receptor Presynaptic α2-Adrenergic Receptor alpha_methylnorepinephrine->alpha2_receptor Agonist Binding sympathetic_outflow Decreased Sympathetic Outflow alpha2_receptor->sympathetic_outflow peripheral_resistance Decreased Peripheral Resistance sympathetic_outflow->peripheral_resistance blood_pressure Decreased Blood Pressure peripheral_resistance->blood_pressure hctz_pathway cluster_nephron Distal Convoluted Tubule cluster_vsmc Vascular Smooth Muscle Cell cluster_systemic Systemic Effects HCTZ Hydrochlorothiazide Na_Cl_cotransporter Na+/Cl- Cotransporter HCTZ->Na_Cl_cotransporter Inhibition KCa_channel Ca2+-activated K+ Channel HCTZ->KCa_channel Activation Na_Cl_reabsorption Decreased Na+ & Cl- Reabsorption Na_Cl_cotransporter->Na_Cl_reabsorption Diuresis Increased Diuresis and Natriuresis Na_Cl_reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Hyperpolarization Hyperpolarization KCa_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Peripheral_Resistance->Blood_Pressure synergistic_logic Methyldopa Methyldopa Central_Action Central α2-Agonism Methyldopa->Central_Action HCTZ Hydrochlorothiazide Diuresis Diuresis & Natriuresis HCTZ->Diuresis Vasodilation Vasodilation HCTZ->Vasodilation Sympathetic_Outflow Decreased Sympathetic Outflow Central_Action->Sympathetic_Outflow Peripheral_Resistance_M Decreased Peripheral Resistance Sympathetic_Outflow->Peripheral_Resistance_M Blood_Pressure Synergistic Decrease in Blood Pressure Peripheral_Resistance_M->Blood_Pressure Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Cardiac_Output Decreased Cardiac Output Blood_Volume->Cardiac_Output Cardiac_Output->Blood_Pressure Peripheral_Resistance_H Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance_H Peripheral_Resistance_H->Blood_Pressure clinical_trial_workflow Start Patient Recruitment (Essential Hypertension) Washout Washout Period (4 weeks) Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: Methyldopa + Placebo Randomization->GroupA GroupB Group B: HCTZ + Placebo Randomization->GroupB GroupC Group C: Methyldopa + HCTZ Randomization->GroupC Treatment1 Treatment Period 1 (e.g., 8 weeks) GroupA->Treatment1 GroupB->Treatment1 GroupC->Treatment1 Crossover Crossover (after washout) Treatment1->Crossover Treatment2 Treatment Period 2 (e.g., 8 weeks) Crossover->Treatment2 Endpoint Endpoint Assessment: - Blood Pressure - Heart Rate - Plasma Renin Activity - Adverse Events Treatment2->Endpoint preclinical_workflow Start Selection of Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Period Start->Acclimatization Baseline Baseline BP Measurement (Tail-cuff method) Acclimatization->Baseline Grouping Random Grouping Baseline->Grouping Group1 Group 1: Vehicle Control Grouping->Group1 Group2 Group 2: Methyldopa Grouping->Group2 Group3 Group 3: HCTZ Grouping->Group3 Group4 Group 4: Methyldopa + HCTZ Grouping->Group4 Treatment Chronic Drug Administration (e.g., via oral gavage) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Regular BP Monitoring Treatment->Monitoring Terminal Terminal Procedures: - Blood/Tissue Collection - Biochemical Assays Monitoring->Terminal

References

The Synergistic Interplay of Methyldopa and Hydrochlorothiazide: A Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic interactions between methyldopa (B1676449) and hydrochlorothiaze, two antihypertensive agents that have long been used in combination to achieve effective blood pressure control. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synergistic relationship between these two compounds.

Introduction

Hypertension is a major risk factor for cardiovascular disease, and combination therapy is often required to achieve and maintain target blood pressure levels. The combination of methyldopa, a centrally acting alpha-2 adrenergic agonist, and hydrochlorothiazide (B1673439), a thiazide diuretic, has been a therapeutic option for decades. This guide delves into the scientific underpinnings of this combination, exploring the mechanisms of action, pharmacokinetic profiles, and the nature of their pharmacodynamic interaction.

Mechanism of Action

The antihypertensive effects of methyldopa and hydrochlorothiazide are complementary, targeting different physiological pathways involved in blood pressure regulation.

Methyldopa: Methyldopa is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine. This metabolite acts as a potent agonist at central alpha-2 adrenergic receptors.[1][2] Stimulation of these presynaptic autoreceptors inhibits the release of norepinephrine (B1679862) from sympathetic nerve terminals, leading to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] Methyldopa reduces both supine and standing blood pressure.[3]

Hydrochlorothiazide: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride symporter, thereby increasing the urinary excretion of sodium and chloride, and consequently water.[1][3] This diuretic effect leads to a reduction in plasma volume and extracellular fluid, which contributes to a decrease in cardiac output and blood pressure. The precise mechanism of the long-term antihypertensive effect of thiazides is not fully understood but is thought to involve a reduction in peripheral vascular resistance.[3]

The combined use of this compound offers a dual approach to blood pressure reduction. Methyldopa addresses the sympathetic nervous system's contribution to hypertension, while hydrochlorothiazide targets the renal regulation of fluid and electrolyte balance.

Pharmacokinetic Properties

While comprehensive studies detailing the specific pharmacokinetic interactions between this compound are limited, the individual pharmacokinetic profiles of each drug are well-characterized. The general understanding is that their antihypertensive effects are primarily additive, suggesting a pharmacodynamic rather than a significant pharmacokinetic interaction.

Table 1: Pharmacokinetic Parameters of this compound

ParameterMethyldopaHydrochlorothiazide
Bioavailability ~25% (highly variable)[4]60-80%
Time to Peak Plasma Concentration (Tmax) 2-4 hours[3]1-5 hours
Protein Binding <15%[4]40-68%
Metabolism Extensively metabolized in the liver and gastrointestinal tract to active and inactive metabolites.[2][3]Not metabolized.[3]
Elimination Half-life Approximately 2 hours (beta-phase)[4]6-15 hours
Excretion Primarily renal (as parent drug and metabolites).[3]Primarily renal (unchanged).[3]

Note: The pharmacokinetic parameters can vary depending on individual patient factors such as renal function.

Pharmacodynamic Interaction: A Synergistic Effect

Clinical studies have consistently demonstrated that the combination of this compound produces a greater reduction in blood pressure than either agent used as monotherapy.[5] This suggests a synergistic or at least additive pharmacodynamic interaction.

In a double-blind clinical trial, the combination of this compound was found to be more effective than either drug alone.[5] The study reported a reduction in the mean blood pressure of all patients from 170/116 mmHg to 133/95 mmHg after four weeks of combination therapy.[5] Another open-label clinical trial in elderly patients with isolated systolic hypertension showed that the addition of methyldopa to hydrochlorothiazide therapy resulted in a significant further reduction in blood pressure.[6] Standing blood pressure fell from a mean of 164/88 mmHg with hydrochlorothiazide alone to 132/80 mmHg after 16 weeks of combination treatment.[6]

The synergistic effect can be attributed to their complementary mechanisms of action. Hydrochlorothiazide-induced volume depletion can lead to a reflex increase in sympathetic activity and renin release, which can counteract its antihypertensive effect. Methyldopa, by reducing central sympathetic outflow, can attenuate this reflex response, leading to a more pronounced and sustained reduction in blood pressure.

Table 2: Clinical Efficacy of this compound Combination Therapy

StudyPatient PopulationTreatmentMean Blood Pressure Reduction
McMahon, 1975[5]Hypertensive patientsMethyldopa + HydrochlorothiazideFrom 170/116 mmHg to 133/95 mmHg
Boyles, 1984[6]Elderly with isolated systolic hypertensionHydrochlorothiazide followed by Methyldopa + HydrochlorothiazideFrom 164/88 mmHg to 132/80 mmHg (standing)

Experimental Protocols

The assessment of the pharmacokinetic and pharmacodynamic interaction between this compound in a clinical setting would typically involve a randomized, controlled crossover or parallel-group study design.

Study Design

A randomized, double-blind, placebo-controlled, crossover study could be designed to evaluate the pharmacokinetic and pharmacodynamic interactions. Participants would receive methyldopa alone, hydrochlorothiazide alone, the combination of this compound, and a placebo, with appropriate washout periods between each treatment phase.

Pharmacokinetic Analysis

Blood samples would be collected at predetermined time points after drug administration. The plasma concentrations of methyldopa, its active metabolite alpha-methylnorepinephrine, and hydrochlorothiazide would be determined using a validated analytical method.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the simultaneous determination of this compound in biological fluids is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Sample Preparation: Plasma samples would undergo protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Conditions:

    • Column: A C8 or C18 column is typically used. For example, a Hypersil BDS C8 column (250 mm x 4.6 mm; 5µm).[7][8]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer at pH 5.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v).[7][8]

    • Flow Rate: Typically around 1.0 mL/min.[7][8]

    • Detection: UV detection at a wavelength where both compounds have significant absorbance, for example, 287 nm.[7][8]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life would be calculated from the plasma concentration-time data for each treatment arm.

Pharmacodynamic Assessment

The primary pharmacodynamic endpoint would be the change in blood pressure (systolic and diastolic) from baseline. Blood pressure would be measured at regular intervals throughout the study using a standardized and validated method, such as ambulatory blood pressure monitoring (ABPM) or standardized office blood pressure measurements.

Visualizing the Interactions and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships described in this guide.

Pharmacokinetic_Profile Figure 1: Pharmacokinetic Profile Overview cluster_Methyldopa Methyldopa cluster_HCTZ Hydrochlorothiazide M_Admin Oral Administration M_Abs Absorption (~25%) M_Admin->M_Abs M_Metab Metabolism (Liver, GI Tract) M_Abs->M_Metab M_Active Alpha-methylnorepinephrine (Active Metabolite) M_Metab->M_Active M_Elim Renal Excretion M_Active->M_Elim H_Admin Oral Administration H_Abs Absorption (60-80%) H_Admin->H_Abs H_Elim Renal Excretion (Unchanged) H_Abs->H_Elim

Figure 1: Pharmacokinetic Profile Overview

Pharmacodynamic_Interaction Figure 2: Synergistic Pharmacodynamic Interaction Methyldopa Methyldopa CNS Central Nervous System Methyldopa->CNS HCTZ Hydrochlorothiazide Kidney Kidney HCTZ->Kidney Sympathetic Decreased Sympathetic Outflow CNS->Sympathetic Diuresis Increased Na+ and H2O Excretion Kidney->Diuresis PVR Decreased Peripheral Vascular Resistance Sympathetic->PVR BV Decreased Blood Volume Diuresis->BV BP Blood Pressure Reduction PVR->BP BV->BP

Figure 2: Synergistic Pharmacodynamic Interaction

Experimental_Workflow Figure 3: Experimental Workflow for Interaction Study Recruitment Patient Recruitment (Hypertensive) Randomization Randomization Recruitment->Randomization Treatment1 Treatment Arm 1 (Methyldopa) Randomization->Treatment1 Treatment2 Treatment Arm 2 (Hydrochlorothiazide) Randomization->Treatment2 Treatment3 Treatment Arm 3 (Combination) Randomization->Treatment3 Treatment4 Placebo Randomization->Treatment4 Washout Washout Period Treatment1->Washout PK_Sampling Pharmacokinetic Blood Sampling Treatment1->PK_Sampling PD_Measurement Pharmacodynamic (Blood Pressure) Measurement Treatment1->PD_Measurement Treatment2->Washout Treatment2->PK_Sampling Treatment2->PD_Measurement Treatment3->Washout Treatment3->PK_Sampling Treatment3->PD_Measurement Treatment4->Washout Treatment4->PD_Measurement Washout->Randomization Crossover Analysis Data Analysis (PK/PD Modeling) PK_Sampling->Analysis PD_Measurement->Analysis

Figure 3: Experimental Workflow for Interaction Study

Conclusion

The combination of this compound represents a rational and effective therapeutic strategy for the management of hypertension. Their distinct and complementary mechanisms of action lead to a synergistic reduction in blood pressure, which has been confirmed in clinical studies. While specific pharmacokinetic interaction studies are not extensively reported, the available data suggest that the primary interaction is pharmacodynamic in nature. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and application of this combination therapy. Future research could focus on conducting definitive pharmacokinetic interaction studies and exploring the long-term cardiovascular outcomes associated with this combination in diverse patient populations.

References

An In-depth Technical Guide to the Molecular Targets of Methyldopa in Combination with Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms of action for the antihypertensive agents methyldopa (B1676449) and hydrochlorothiazide (B1673439), both individually and in combination. While the discrete molecular targets of each drug are well-established, this document synthesizes the available preclinical and clinical data to elucidate the synergistic effects observed when these two drugs are co-administered. This guide includes a summary of their pharmacodynamics, signaling pathways, and relevant quantitative data. Furthermore, it outlines generalized experimental protocols for investigating their combined effects and provides visualizations of key pathways to facilitate a deeper understanding of their therapeutic actions.

Introduction

Hypertension is a multifactorial disease characterized by elevated blood pressure, and its management often requires a multi-pronged therapeutic approach. Combination therapy, utilizing drugs with distinct mechanisms of action, is a cornerstone of effective blood pressure control. The pairing of methyldopa, a centrally acting sympatholytic agent, and hydrochlorothiazide, a thiazide diuretic, has been a therapeutic option for decades. This combination leverages different physiological pathways to achieve a more significant reduction in blood pressure than either agent alone. This guide delves into the molecular targets and pathways modulated by this combination therapy.

Molecular Targets and Mechanisms of Action

Methyldopa: A Centrally Acting Alpha-2 Adrenergic Agonist

Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine.[1][2]

  • Primary Molecular Target: Alpha-2 Adrenergic Receptor.[3][4]

The S-enantiomer of methyldopa is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which is involved in the synthesis of norepinephrine.[5] LAAD converts methyldopa into alpha-methyldopamine, which is then converted by dopamine (B1211576) beta-hydroxylase to alpha-methylnorepinephrine.[5] This active metabolite is a potent agonist of the presynaptic α2-adrenergic receptors in the central nervous system.[3][5]

Activation of these central α2-adrenergic receptors inhibits adrenergic outflow from the brainstem, leading to reduced peripheral vascular resistance and a decrease in systemic blood pressure.[1][6] Methyldopa typically does not have a direct impact on cardiac function and generally does not reduce the glomerular filtration rate or renal blood flow, making it a useful option for hypertensive patients with renal insufficiency.[1][7] Normal or elevated plasma renin activity may also decrease during methyldopa therapy.[2][7]

Hydrochlorothiazide: An Inhibitor of the Sodium-Chloride Cotransporter

Hydrochlorothiazide is a thiazide diuretic that primarily acts on the kidneys to reduce blood volume.

  • Primary Molecular Target: Sodium-Chloride Cotransporter (NCC) in the Distal Convoluted Tubules.[8][9][10]

Hydrochlorothiazide inhibits the reabsorption of sodium and chloride ions from the distal convoluted tubules by blocking the NCC.[8][9] This leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis and a subsequent decrease in plasma volume and cardiac output.[8][11] Over time, it is also believed to reduce peripheral vascular resistance, although the exact mechanism for this effect is not fully understood.[9]

The Combination: A Synergistic Approach

The co-administration of methyldopa and hydrochlorothiazide results in an additive or synergistic antihypertensive effect.[12][13] This is achieved by targeting two distinct and complementary pathways involved in blood pressure regulation:

  • Central Sympathetic Outflow Reduction: Methyldopa decreases sympathetic tone, leading to vasodilation.[14][15]

  • Extracellular Volume Reduction: Hydrochlorothiazide reduces blood volume through diuresis.[14][15]

Furthermore, a key interaction between the two drugs involves the renin-angiotensin system. Thiazide diuretics, including hydrochlorothiazide, can cause a compensatory increase in plasma renin activity. Methyldopa, by reducing sympathetic outflow, can blunt this thiazide-induced rise in plasma renin activity, thereby enhancing the overall blood pressure-lowering effect.

Signaling Pathways

Methyldopa Signaling Pathway

The antihypertensive effect of methyldopa is initiated by its conversion to alpha-methylnorepinephrine and subsequent binding to central α2-adrenergic receptors. This interaction triggers a cascade of intracellular events that ultimately leads to a reduction in sympathetic nerve activity.

Methyldopa_Signaling Methyldopa Methyldopa AADC Aromatic L-Amino Acid Decarboxylase (AADC) Methyldopa->AADC DBH Dopamine β-Hydroxylase (DBH) AADC->DBH α-Methyldopamine alpha_Methylnorepinephrine α-Methylnorepinephrine (Active Metabolite) DBH->alpha_Methylnorepinephrine alpha2_Receptor Presynaptic α2-Adrenergic Receptor (CNS) alpha_Methylnorepinephrine->alpha2_Receptor Inhibition Inhibition of Norepinephrine Release alpha2_Receptor->Inhibition Reduced_Sympathetic Reduced Sympathetic Outflow Inhibition->Reduced_Sympathetic Vasodilation Vasodilation Reduced_Sympathetic->Vasodilation BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering

Caption: Methyldopa's metabolic activation and central action.

Hydrochlorothiazide Signaling Pathway

Hydrochlorothiazide's mechanism is more direct, involving the inhibition of a specific ion transporter in the kidney, leading to changes in electrolyte and water balance.

Hydrochlorothiazide_Signaling HCTZ Hydrochlorothiazide (HCTZ) DCT Distal Convoluted Tubule (Kidney) HCTZ->DCT NCC Na+/Cl- Cotransporter (NCC) HCTZ->NCC Blocks Inhibition Inhibition of Na+ and Cl- Reabsorption Excretion Increased Na+, Cl-, and Water Excretion Inhibition->Excretion Volume_Depletion Reduced Plasma Volume Excretion->Volume_Depletion BP_Lowering Blood Pressure Lowering Volume_Depletion->BP_Lowering

Caption: Hydrochlorothiazide's diuretic mechanism of action.

Combined Signaling and Synergistic Effect

The combination of this compound creates a dual-front attack on the mechanisms that maintain elevated blood pressure.

Combined_Signaling cluster_methyldopa Methyldopa Pathway cluster_hctz Hydrochlorothiazide Pathway Methyldopa Methyldopa Reduced_Sympathetic Reduced Sympathetic Outflow Methyldopa->Reduced_Sympathetic PRA Plasma Renin Activity (PRA) Reduced_Sympathetic->PRA Decreases BP_Lowering Synergistic Blood Pressure Lowering Reduced_Sympathetic->BP_Lowering HCTZ Hydrochlorothiazide Reduced_Volume Reduced Plasma Volume HCTZ->Reduced_Volume Reduced_Volume->PRA Increases Reduced_Volume->BP_Lowering

Caption: Synergistic action of this compound.

Quantitative Data

While specific quantitative data on the molecular interactions of the combination are scarce, clinical studies have demonstrated the enhanced efficacy of the combined therapy in lowering blood pressure.

Study TypeDrug/CombinationDosageChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Reference
Clinical TrialMethyldopa + HydrochlorothiazideVariesSignificant ReductionSignificant Reduction[16]
Clinical TrialMethyldopa + HydrochlorothiazideVariesMean reduction to 133/95 from 170/116Mean reduction to 133/95 from 170/116[16]

Experimental Protocols

In Vitro Assay: Radioligand Binding to Alpha-2 Adrenergic Receptors
  • Objective: To determine if hydrochlorothiazide alters the binding affinity of alpha-methylnorepinephrine (the active metabolite of methyldopa) to α2-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Isolate cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines or brain tissue).

    • Binding Assay: Incubate the membranes with a radiolabeled α2-adrenergic receptor ligand (e.g., [³H]-clonidine) in the presence of increasing concentrations of alpha-methylnorepinephrine, with and without a fixed concentration of hydrochlorothiazide.

    • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values for alpha-methylnorepinephrine in the presence and absence of hydrochlorothiazide to assess any change in binding affinity.

Ex Vivo Assay: Measurement of Sodium-Chloride Cotransporter Activity
  • Objective: To assess if methyldopa or its active metabolite affects the inhibitory action of hydrochlorothiazide on the sodium-chloride cotransporter.

  • Methodology:

    • Tissue Preparation: Isolate renal tubules from an appropriate animal model.

    • Transporter Activity Assay: Measure the uptake of radiolabeled ²²Na⁺ and ³⁶Cl⁻ into the renal tubules in the presence of hydrochlorothiazide alone, methyldopa alone, and the combination of both.

    • Data Analysis: Compare the inhibition of ion uptake by hydrochlorothiazide in the presence and absence of methyldopa to determine any synergistic or antagonistic effects on NCC activity.

In Vivo Model: Spontaneously Hypertensive Rats (SHR)
  • Objective: To evaluate the synergistic antihypertensive effect of this compound in a preclinical model of hypertension.

  • Methodology:

    • Animal Model: Use spontaneously hypertensive rats (SHR), a well-established genetic model of hypertension.

    • Drug Administration: Administer methyldopa, hydrochlorothiazide, the combination of both, and a vehicle control to different groups of SHR for a specified duration.

    • Blood Pressure Monitoring: Continuously monitor systolic and diastolic blood pressure using telemetry or tail-cuff plethysmography.

    • Biochemical Analysis: At the end of the study, collect blood samples to measure plasma renin activity, electrolyte levels, and drug concentrations.

    • Data Analysis: Compare the blood pressure reduction and biochemical parameters among the different treatment groups to assess the synergistic effects of the combination.

Conclusion

The combination of this compound provides a potent antihypertensive therapy by targeting distinct yet complementary physiological pathways. Methyldopa's central sympatholytic action, mediated by its active metabolite's agonism at α2-adrenergic receptors, effectively reduces peripheral vascular resistance. Concurrently, hydrochlorothiazide's inhibition of the renal sodium-chloride cotransporter leads to a reduction in extracellular fluid volume. A key aspect of their synergy lies in methyldopa's ability to counteract the compensatory rise in plasma renin activity often induced by thiazide diuretics. While the direct molecular interactions of this combination are not fully elucidated, their combined efficacy is well-documented in clinical practice. Further preclinical research employing the outlined experimental approaches could provide deeper insights into the precise molecular synergies and potentially uncover novel aspects of their combined mechanism of action. This understanding is crucial for optimizing therapeutic strategies and for the development of future antihypertensive agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyldopa and Hydrochlorothiazide Co-amorphous Solids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific research on the co-amorphous solid state of Methyldopa (B1676449) and Hydrochlorothiazide (B1673439) is not extensively available in public literature. This guide synthesizes information from studies on co-amorphous hydrochlorothiazide with other active pharmaceutical ingredients (APIs) and solid dispersions of methyldopa. The experimental protocols and potential physicochemical properties described herein are based on established scientific principles and data from analogous systems, providing a predictive framework for the characterization of a hypothetical Methyldopa-Hydrochlorothiazide co-amorphous system.

Introduction: The Rationale for Co-Amorphous Methyldopa and Hydrochlorothiazide

Methyldopa, an antihypertensive agent, and Hydrochlorothiazide, a diuretic, are frequently co-prescribed for the management of hypertension. However, both drugs present formulation challenges. Methyldopa is known for its poor flowability and compressibility, while Hydrochlorothiazide is a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[1][2]

Co-amorphous systems, which are homogeneous single-phase amorphous solids composed of two or more small-molecule components, offer a promising strategy to overcome these limitations.[3] By disrupting the crystal lattice of the individual components, co-amorphous formulations can lead to significant improvements in:

  • Solubility and Dissolution Rate: The amorphous state possesses higher free energy than the crystalline state, leading to enhanced aqueous solubility and faster dissolution.

  • Physical Stability: Intermolecular interactions, such as hydrogen bonding between the two amorphous components, can inhibit recrystallization, a common challenge with single-component amorphous systems.

  • Bioavailability: Enhanced dissolution can lead to improved absorption and overall bioavailability.[4][5]

  • Manufacturing Properties: The formation of a co-amorphous solid may improve powder properties, facilitating downstream processing.

This technical guide will explore the potential physicochemical properties of a Methyldopa-Hydrochlorothiazide co-amorphous system, detailing the experimental protocols for its preparation and characterization.

Preparation of Co-Amorphous Solids

Several methods can be employed to produce co-amorphous solids. The choice of method depends on the thermal stability and physicochemical properties of the active ingredients.

Cryomilling

Cryomilling, or cryogenic milling, is a solvent-free technique that is particularly effective for generating co-amorphous systems.[4] The process involves milling the physical mixture of the components at cryogenic temperatures, typically using liquid nitrogen. The low temperatures make the materials brittle, facilitating fracture and amorphization, while also minimizing thermal degradation.

Solvent Evaporation

In the solvent evaporation method, both this compound are dissolved in a common solvent. The solvent is then rapidly removed under vacuum, leaving behind a co-amorphous solid. The key to this method is the rapid removal of the solvent to prevent crystallization of either component.

Melt Quenching

Melt quenching involves heating the physical mixture of the two drugs above their melting points to form a homogenous melt, followed by rapid cooling. This technique is suitable for thermally stable compounds.

Physicochemical Characterization

A suite of analytical techniques is required to confirm the formation of a co-amorphous system and to evaluate its physicochemical properties.

Solid-State Characterization

3.1.1 X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for confirming the amorphous nature of a solid. Crystalline materials produce sharp Bragg peaks, while amorphous materials exhibit a characteristic "halo" pattern with no sharp peaks.

3.1.2 Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the material, most importantly the glass transition temperature (Tg). A single Tg for a co-amorphous system, intermediate between the Tgs of the individual amorphous components, indicates the formation of a homogeneous single-phase system.

3.1.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to investigate intermolecular interactions between this compound in the co-amorphous state. Shifts in the characteristic vibrational bands of functional groups (e.g., O-H, N-H, C=O, S=O) can indicate the formation of hydrogen bonds, which are crucial for the stability of the co-amorphous system.[4]

Quantitative Data Summary

While specific data for a Methyldopa-Hydrochlorothiazide co-amorphous system is unavailable, the following tables present data from analogous systems to illustrate the expected improvements in physicochemical properties.

Table 1: Thermal Properties of Amorphous and Co-Amorphous Hydrochlorothiazide Systems

MaterialGlass Transition Temperature (Tg) (°C)
Amorphous Hydrochlorothiazide~115-116
Co-amorphous Hydrochlorothiazide:Arginine (1:1)Not explicitly stated, but a single Tg was observed
Co-amorphous Hydrochlorothiazide:Atenolol (B1665814) (1:1)Not explicitly stated, but a single Tg was observed

Data synthesized from multiple sources indicating the formation of a single-phase amorphous system.

Table 2: Dissolution Enhancement of Methyldopa in Solid Dispersions

FormulationDissolution Medium% Drug Release at 60 min
Marketed Methyldopa TabletPhosphate (B84403) Buffer (pH 6.8)65.80%
Methyldopa:PEG 6000:Poloxamer 407 Solid DispersionPhosphate Buffer (pH 6.8)86.21%[6]
Marketed Methyldopa Tablet0.1 N HCl62.21%
Methyldopa:PEG 6000:Poloxamer 407 Solid Dispersion0.1 N HCl85.80%[6]

Table 3: Intrinsic Dissolution Rate (IDR) of Hydrochlorothiazide Formulations

FormulationIDR (mg·cm⁻²·min⁻¹)
Crystalline Hydrochlorothiazide~0.02
Amorphous Hydrochlorothiazide~0.08
Co-amorphous Hydrochlorothiazide:Atenolol (1:1)~0.25

Illustrative data based on graphical representations in the literature.

Experimental Protocols

Preparation of Co-Amorphous Solids by Cryomilling
  • Accurately weigh equimolar amounts of this compound.

  • Combine the powders in a milling jar containing milling balls.

  • Pre-cool the milling jar in liquid nitrogen for 10-15 minutes.

  • Perform milling at a specified frequency (e.g., 30 Hz) for a predetermined duration (e.g., 60-90 minutes), with intermittent cooling cycles in liquid nitrogen.

  • After milling, allow the sample to slowly warm to room temperature in a desiccator.

  • Collect the resulting powder for analysis.

X-Ray Powder Diffraction (XRPD)
  • Gently pack the sample powder into a sample holder.

  • Mount the sample holder onto the XRPD instrument.

  • Collect the diffraction pattern over a 2θ range of 5° to 40°.

  • Set the step size to 0.02° and the scan speed to 2°/min.

  • Analyze the resulting diffractogram for the presence of a halo pattern and the absence of sharp peaks.

Differential Scanning Calorimetry (DSC)
  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a low temperature (e.g., 0°C).

  • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected glass transition (e.g., 200°C) under a nitrogen purge.

  • Cool the sample back to the starting temperature at a controlled rate.

  • Perform a second heating scan under the same conditions to determine the Tg from the inflection point of the heat flow curve.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Prepare the sample by mixing a small amount of the co-amorphous powder with potassium bromide (KBr) and compressing it into a thin pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

  • Collect a sufficient number of scans (e.g., 32) to obtain a high signal-to-noise ratio.

  • Compare the spectrum of the co-amorphous solid with the spectra of the individual crystalline and amorphous components to identify any peak shifts.

In Vitro Dissolution Studies
  • Use a USP Type II (paddle) dissolution apparatus.

  • Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8 or 0.1 N HCl).

  • Maintain the temperature of the medium at 37 ± 0.5°C.

  • Set the paddle speed to 50 or 75 RPM.

  • Introduce a known amount of the co-amorphous solid into each vessel.

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Physical Stability Studies
  • Store samples of the co-amorphous solid under various temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • At specified time points (e.g., 1, 3, 6 months), withdraw samples.

  • Analyze the samples using XRPD and DSC to check for any signs of recrystallization.

  • The absence of sharp peaks in the XRPD pattern and the presence of a single Tg in the DSC thermogram indicate that the material has remained in the amorphous state.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Performance & Stability Evaluation start Physical Mixture (Methyldopa + Hydrochlorothiazide) cryomilling Cryomilling start->cryomilling solvent_evap Solvent Evaporation start->solvent_evap melt_quench Melt Quenching start->melt_quench co_amorphous Co-amorphous Solid cryomilling->co_amorphous solvent_evap->co_amorphous melt_quench->co_amorphous xprd XRPD co_amorphous->xprd Confirm Amorphous State dsc DSC co_amorphous->dsc Determine Tg ftir FTIR co_amorphous->ftir Assess Interactions dissolution Dissolution Studies co_amorphous->dissolution stability Stability Studies co_amorphous->stability

Preparation and Characterization Workflow

stability_workflow start Co-amorphous Sample (T=0) storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) start->storage sampling Withdraw Samples at Time Points (1, 3, 6 months) storage->sampling analysis Analyze for Recrystallization sampling->analysis xprd XRPD Analysis analysis->xprd dsc DSC Analysis analysis->dsc result Stable or Unstable? xprd->result dsc->result

Physical Stability Testing Workflow

Conclusion

The development of a co-amorphous solid of this compound presents a scientifically sound strategy to address the formulation challenges associated with these two drugs. Based on data from analogous systems, it is anticipated that a co-amorphous formulation would exhibit enhanced dissolution rates and improved physical stability compared to the individual amorphous or crystalline forms. The experimental workflows and characterization techniques detailed in this guide provide a comprehensive framework for the successful development and evaluation of such a system. Further research is warranted to generate specific experimental data for the methyldopa-hydrochlorothiazide co-amorphous system to validate these predictions and unlock its full therapeutic potential.

References

In Vitro Permeability of Methyldopa and Hydrochlorothiazide Combination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to conduct in vitro permeability studies for a combination formulation of Methyldopa (B1676449) and Hydrochlorothiazide (B1673439). This document outlines the core experimental protocols, data presentation strategies, and analytical methods necessary to assess the permeability characteristics of these two antihypertensive agents when formulated together.

Introduction

Methyldopa and Hydrochlorothiazide are widely used in combination for the management of hypertension.[1][2] Understanding the permeability of these drugs, both individually and in combination, is crucial for optimizing formulation development and predicting in vivo absorption. According to the Biopharmaceutics Classification System (BCS), Methyldopa is classified as a Class III drug, characterized by high solubility and low permeability. Hydrochlorothiazide is generally considered a Class III or IV drug, also exhibiting low permeability.[3][4][5][6] Given their low permeability, in vitro models are essential tools for screening formulations and identifying potential drug-drug or drug-excipient interactions that could affect absorption.

This guide will focus on two primary in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.[7][8]

2.1.1. Materials and Reagents

  • PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds: Methyldopa, Hydrochlorothiazide, and their combination

  • Reference compounds (for low and high permeability)

  • Acetonitrile (B52724) (HPLC grade)

  • Mixed phosphate (B84403) buffer, pH 5.5 (for HPLC mobile phase)[9]

  • Ultrapure water

2.1.2. Experimental Procedure

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare stock solutions of Methyldopa, Hydrochlorothiazide, and a 10:1 ratio combination (representative of some formulations) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions with PBS to the final desired donor concentration. The final DMSO concentration should typically be less than 1%.

  • Assay Setup:

    • Add the diluted drug solutions to the donor wells of the PAMPA plate.

    • Fill the acceptor wells with fresh PBS.

    • Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

  • Incubation: Incubate the PAMPA plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells for analysis.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, serving as an excellent in vitro model for intestinal drug absorption, including both passive and active transport mechanisms.[10][11][12]

2.2.1. Cell Culture

  • Caco-2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2.2.2. Transepithelial Electrical Resistance (TEER) Measurement

  • Before and after the permeability experiment, measure the TEER of the Caco-2 monolayer to assess its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.

2.2.3. Permeability Experiment

  • Apical to Basolateral (A-B) Transport:

    • Rinse the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solutions (Methyldopa, Hydrochlorothiazide, and their combination in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (acceptor) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Transport:

    • To investigate active efflux, perform the experiment in the reverse direction by adding the drug solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.

Analytical Method: RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is required for the simultaneous quantification of this compound in the collected samples.

3.1. Chromatographic Conditions [9][13]

  • Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)[9][13]

  • Mobile Phase: A mixture of mixed phosphate buffer (pH 5.5) and acetonitrile in a 50:50 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 287 nm[9]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3.2. Standard Curve Preparation

Prepare a series of calibration standards of this compound in the relevant buffer (PBS or HBSS) to determine the linearity, accuracy, and precision of the analytical method.

Data Presentation and Calculations

The permeability of the compounds is expressed as the apparent permeability coefficient (Papp), calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux of the drug across the membrane (µg/s)

  • A is the surface area of the membrane (cm²)

  • C₀ is the initial concentration of the drug in the donor chamber (µg/mL)

4.1. Data Tables

The following tables should be used to summarize the quantitative data obtained from the permeability studies.

Table 1: PAMPA Permeability of this compound

Compound/CombinationInitial Donor Conc. (µM)Papp (x 10⁻⁶ cm/s) ± SD
Methyldopa
Hydrochlorothiazide
Combination (10:1)
Low Permeability Control
High Permeability Control

Table 2: Caco-2 Permeability of this compound

Compound/CombinationDirectionPapp (x 10⁻⁶ cm/s) ± SDEfflux Ratio
MethyldopaA to B
B to A
HydrochlorothiazideA to B
B to A
Combination (10:1)A to B
B to A
Propranolol (High Perm.)A to B
Atenolol (Low Perm.)A to B

Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

5.1. Experimental Workflows

PAMPA_Workflow prep Prepare Drug Solutions (MD, HCTZ, Combo) setup Assay Setup: Add Donor & Acceptor Solutions prep->setup coat Coat PAMPA Plate with Lipid Membrane coat->setup incubate Incubate Plate (e.g., 4-18h) setup->incubate sample Collect Samples from Donor and Acceptor Wells incubate->sample analyze Analyze Samples by RP-HPLC sample->analyze calculate Calculate Papp Values analyze->calculate Caco2_Workflow culture Culture Caco-2 Cells on Transwell Inserts (21 days) teer1 Measure TEER (Pre-experiment) culture->teer1 transport Perform Transport Study (A-B and B-A) teer1->transport prep Prepare Drug Solutions (MD, HCTZ, Combo) prep->transport sample Collect Samples from Acceptor Chamber at Time Points transport->sample teer2 Measure TEER (Post-experiment) transport->teer2 analyze Analyze Samples by RP-HPLC sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

References

An In-depth Technical Guide on the Metabolism of Methyldopa to Alpha-Methylnorepinephrine and its Interaction with Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of methyldopa (B1676449) to its active form, alpha-methylnorepinephrine, its mechanism of action, and its synergistic interaction with the thiazide diuretic, hydrochlorothiazide. The document details the pharmacokinetics of both agents, presents clinical data on their combined efficacy, and outlines key experimental protocols for their study.

Methyldopa: Metabolism and Central Mechanism of Action

Methyldopa is a centrally-acting alpha-2 adrenergic agonist used in the management of hypertension.[1] It is a prodrug that requires metabolic conversion in the central nervous system to its pharmacologically active metabolite, alpha-methylnorepinephrine.[2][3]

Metabolic Pathway

The conversion of methyldopa occurs in two enzymatic steps within central adrenergic neurons. First, L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to alpha-methyldopamine (B1210744). Subsequently, dopamine (B1211576) β-hydroxylase hydroxylates alpha-methyldopamine to form (1R,2S)-alpha-methylnorepinephrine.[4] This active metabolite is then stored in presynaptic vesicles and released as a "false neurotransmitter," replacing endogenous norepinephrine.[1]

Methyldopa_Metabolism cluster_main Methyldopa Metabolic Pathway Methyldopa Methyldopa AMD alpha-Methyldopamine Methyldopa->AMD  L-Aromatic Amino Acid  Decarboxylase AMNE alpha-Methylnorepinephrine (Active Metabolite) AMD->AMNE  Dopamine β-Hydroxylase  

Caption: Metabolic conversion of methyldopa to alpha-methylnorepinephrine.
Alpha-2 Adrenergic Receptor Signaling

Alpha-methylnorepinephrine acts as a selective agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[4][5] These receptors are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[6][7] Agonist binding activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase.[8] This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] The reduction in cAMP and subsequent signaling cascades ultimately results in decreased sympathetic outflow from the central nervous system, leading to reduced peripheral vascular resistance and a lowering of blood pressure.[2]

Alpha2_Signaling cluster_pathway Alpha-2 Adrenergic Receptor Signaling Pathway AMNE alpha-Methylnorepinephrine Receptor α2-Adrenergic Receptor AMNE->Receptor Binds Gi_Protein Gi Protein (α, β, γ subunits) Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion Response Reduced Sympathetic Outflow Decreased Blood Pressure cAMP->Response Leads to HCTZ_Mechanism cluster_nephron Hydrochlorothiazide Action on the Distal Convoluted Tubule Lumen Tubular Lumen Na+ Cl- DCT_Cell Distal Convoluted Tubule Cell NCC Lumen->DCT_Cell:f0 Reabsorption Blood Blood Na+ Cl- DCT_Cell->Blood Transport HCTZ Hydrochlorothiazide HCTZ->DCT_Cell:f0 Inhibits InVitro_Workflow cluster_workflow Workflow for In Vitro Metabolism Study A Prepare Incubation Mix (Microsomes, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Methyldopa) B->C D Sample at Time Points C->D E Quench Reaction (Ice-cold Acetonitrile + IS) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G HPLC_Workflow cluster_hplc Analytical Workflow for Methyldopa Quantification A Plasma Sample + Internal Standard B Protein Precipitation (Perchloric Acid) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject onto HPLC-MS/MS System D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Quantification using Calibration Curve G->H

References

The Impact of Hydrochlorothiazide on the Bioavailability of Methyldopa: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of the pharmacokinetic interaction between hydrochlorothiazide (B1673439) and methyldopa (B1676449), with a specific focus on the bioavailability of methyldopa. While the combination of these two antihypertensive agents is well-established for its synergistic therapeutic effects in managing hypertension, a thorough review of the scientific literature reveals a notable absence of direct clinical studies quantifying the specific impact of hydrochlorothiazide on the bioavailability of methyldopa. This document summarizes the individual pharmacokinetic profiles of both drugs, explores potential theoretical mechanisms of interaction, and outlines the experimental protocols that would be necessary to definitively assess this drug-drug interaction. All available, albeit indirect, data is presented, and logical frameworks for future research are proposed through workflow diagrams.

Introduction

Methyldopa, a centrally acting alpha-2 adrenergic agonist, and hydrochlorothiazide, a thiazide diuretic, are frequently co-formulated for the treatment of hypertension.[1][2] The rationale for this combination therapy lies in their complementary mechanisms of action, which result in a more potent blood pressure-lowering effect than either agent alone.[1] Methyldopa reduces sympathetic outflow, leading to vasodilation, while hydrochlorothiazide promotes the excretion of sodium and water, thereby reducing extracellular volume.[1][2]

Despite the widespread clinical use of this combination, the direct pharmacokinetic interaction, specifically the effect of hydrochlorothiazide on the absorption and bioavailability of methyldopa, has not been extensively studied. This guide aims to collate the existing knowledge and identify the gaps in our understanding.

Pharmacokinetic Profiles of Methyldopa and Hydrochlorothiazide

Methyldopa

Methyldopa is absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 2 to 3 hours after oral administration.[1] Its bioavailability is known to be variable. Several studies have highlighted that the co-administration of ferrous sulfate (B86663) or ferrous gluconate can significantly decrease the bioavailability of methyldopa. The drug is extensively metabolized, and approximately 70% of the absorbed dose is excreted in the urine as methyldopa and its mono-O-sulfate conjugate.[3]

Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tmax)2 - 3 hours[1]
Primary Route of EliminationRenal[3]
Hydrochlorothiazide

Hydrochlorothiazide is also orally active and works by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney.[4][5][6] It has a bioavailability of approximately 70%.[1] Hydrochlorothiazide is not significantly metabolized and is primarily excreted unchanged in the urine.[3]

Pharmacokinetic ParameterValueReference
Bioavailability~70%[1]
MetabolismNot significant[3]
Primary Route of EliminationRenal (unchanged)[3]

Impact of Hydrochlorothiazide on Methyldopa Bioavailability: Current Evidence

A comprehensive review of the published literature reveals a significant gap in knowledge regarding the direct impact of hydrochlorothiazide on the bioavailability of methyldopa. There are no readily available clinical studies that have been designed to specifically measure the pharmacokinetic parameters of methyldopa (such as AUC, Cmax, and Tmax) in the presence and absence of hydrochlorothiazide. The existing literature focuses on the pharmacodynamic synergy and the clinical efficacy of the combination therapy.[7]

Theoretical Mechanisms of Interaction

While direct evidence is lacking, several theoretical mechanisms could potentially influence the bioavailability of methyldopa when co-administered with hydrochlorothiazide. These are, at present, speculative and would require experimental validation.

  • Alterations in Gastrointestinal Transit Time: Diuretics can cause electrolyte and fluid shifts, which might indirectly affect gastrointestinal motility. A change in transit time could potentially alter the dissolution and absorption window for methyldopa.

  • Changes in Splanchnic Blood Flow: Thiazide diuretics can cause a reduction in plasma volume, which might lead to alterations in splanchnic blood flow. This could theoretically impact the rate and extent of drug absorption from the gut.

  • Competition for Transporters: Although not documented, there could be unforeseen competition for intestinal absorption or efflux transporters.

The following diagram illustrates the potential, though unproven, points of interaction in the gastrointestinal tract.

cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_factors Potential HCTZ-Induced Factors (Hypothetical) Methyldopa_HCTZ Methyldopa + Hydrochlorothiazide (Oral Administration) Absorption Absorption Methyldopa_HCTZ->Absorption Dissolution & Permeation PortalVein Portal Vein (to Systemic Circulation) Absorption->PortalVein GITransit Altered GI Transit GITransit->Absorption ? BloodFlow Altered Splanchnic Blood Flow BloodFlow->Absorption ? Transporter Transporter Competition Transporter->Absorption ?

Hypothetical Mechanisms of HCTZ on Methyldopa Absorption.

Proposed Experimental Protocol to Assess Bioavailability

To definitively determine the impact of hydrochlorothiazide on methyldopa bioavailability, a randomized, crossover, open-label clinical study would be required.

5.1 Study Design

A two-period, two-sequence crossover design is recommended. Healthy volunteers would be randomized to one of two treatment sequences:

  • Sequence A: Treatment 1 (Methyldopa alone) followed by Treatment 2 (Methyldopa + Hydrochlorothiazide).

  • Sequence B: Treatment 2 (Methyldopa + Hydrochlorothiazide) followed by Treatment 1 (Methyldopa alone).

A washout period of at least five half-lives of both drugs would be implemented between the two treatment periods.

5.2 Study Population

  • Healthy adult volunteers (18-55 years of age).

  • Subjects would undergo a comprehensive medical screening to ensure no underlying health conditions.

  • Informed consent would be obtained from all participants.

5.3 Drug Administration

  • Treatment 1: A single oral dose of methyldopa (e.g., 250 mg).

  • Treatment 2: A single oral dose of methyldopa (e.g., 250 mg) co-administered with a single oral dose of hydrochlorothiazide (e.g., 25 mg).

5.4 Pharmacokinetic Sampling

Serial blood samples would be collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose). Plasma would be separated and stored at -80°C until analysis.

5.5 Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used to quantify the concentrations of methyldopa and its major metabolites in the plasma samples.

5.6 Pharmacokinetic Analysis

The primary pharmacokinetic parameters to be determined for methyldopa would include:

  • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t).

  • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).

  • Maximum plasma concentration (Cmax).

  • Time to reach maximum plasma concentration (Tmax).

5.7 Statistical Analysis

The bioequivalence of methyldopa between the two treatment arms would be assessed by constructing 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-inf, and Cmax.

The following diagram outlines the proposed experimental workflow.

cluster_period1 Period 1 cluster_period2 Period 2 Start Screening & Enrollment of Healthy Volunteers Randomization Randomization Start->Randomization GroupA1 Group A: Methyldopa Alone Randomization->GroupA1 GroupB1 Group B: Methyldopa + HCTZ Randomization->GroupB1 Washout Washout Period GroupA1->Washout PK_Sampling Serial Blood Sampling GroupA1->PK_Sampling GroupB1->Washout GroupB1->PK_Sampling GroupA2 Group A: Methyldopa + HCTZ Washout->GroupA2 GroupB2 Group B: Methyldopa Alone Washout->GroupB2 GroupA2->PK_Sampling GroupB2->PK_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats

Proposed Experimental Workflow for Bioavailability Study.

Conclusion

The combination of this compound is a cornerstone in the management of hypertension, valued for its synergistic clinical efficacy. However, a critical gap exists in our understanding of the direct pharmacokinetic interaction between these two drugs. Specifically, there is no published data to confirm or refute an effect of hydrochlorothiazide on the bioavailability of methyldopa. The theoretical potential for such an interaction exists through various physiological mechanisms. To address this knowledge gap, a dedicated, well-designed clinical pharmacokinetic study, as outlined in this guide, is necessary. The results of such a study would provide valuable information for drug development professionals and regulatory agencies, ensuring a more complete picture of the pharmacology of this widely used combination therapy. Until such data is available, there is no evidence to suggest a clinically significant impact of hydrochlorothiazide on the bioavailability of methyldopa.

References

The Interplay of Hydrochlorothiazide and Methyldopa at the Renal Tubule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the renal tubular mechanisms of hydrochlorothiazide (B1673439) (HCTZ) in the presence of methyldopa (B1676449). While the combination of these two antihypertensive agents is well-established in clinical practice, a detailed understanding of their synergistic and potentially counteracting effects at the level of the nephron is less elucidated. This document synthesizes the current understanding of their individual mechanisms of action, explores potential points of interaction based on available evidence, and identifies key areas for future research. We delve into the molecular targets, signaling pathways, and physiological consequences of their concomitant administration on renal electrolyte handling. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a comprehensive resource for researchers in pharmacology and nephrology.

Introduction

Hydrochlorothiazide, a thiazide diuretic, and methyldopa, a centrally acting alpha-2 adrenergic agonist, are frequently co-prescribed for the management of hypertension.[1][2][3][4] The clinical rationale for this combination therapy is rooted in their complementary mechanisms of action, with methyldopa mitigating the reactive rise in plasma renin activity often induced by diuretics like HCTZ.[5] However, a granular understanding of their interaction at the renal tubule, the primary site of action for HCTZ and a key player in overall fluid and electrolyte balance, is crucial for optimizing therapeutic strategies and anticipating potential adverse effects, such as an increased risk of nephrotoxicity.[6][7] This guide aims to dissect the known and potential renal tubular mechanisms governing the interplay between these two widely used medications.

Individual Renal Mechanisms of Action

Hydrochlorothiazide: Inhibition of the Na+-Cl- Cotransporter (NCC)

Hydrochlorothiazide's primary diuretic and natriuretic effect is achieved through the inhibition of the Na+-Cl- cotransporter (NCC), located on the apical membrane of the distal convoluted tubule (DCT) cells.[8][9][10] This inhibition prevents the reabsorption of approximately 5% of the filtered sodium load, leading to increased urinary excretion of sodium and water.[9][11]

The journey of HCTZ to its site of action involves secretion into the tubular lumen by transporters in the proximal tubule. This process is mediated by both organic anion transporters (OAT1 and OAT3) and organic cation transporters (OCT2 and MATE2-K).[12][13] Interestingly, chronic HCTZ administration has been shown to paradoxically increase the abundance and phosphorylation of the NCC, a phenomenon that may have implications for diuretic resistance.[14]

Methyldopa: A Central Agent with Peripheral Renal Effects

Methyldopa is a prodrug that is converted to its active metabolite, α-methylnorepinephrine, in the central nervous system.[15] This metabolite acts as an agonist at presynaptic α2-adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in peripheral vascular resistance.[15]

The renal effects of methyldopa are more complex and less direct than those of HCTZ. While its primary antihypertensive action is central, methyldopa and its metabolites are excreted by the kidneys, and their effects can be more pronounced in patients with renal impairment.[1][2][15][16][17] Some studies have suggested that methyldopa can lead to a decrease in the glomerular filtration rate (GFR) and sodium clearance, potentially through enhanced sodium reabsorption in the proximal tubule.[18] Conversely, other research, particularly in the context of pregnancy-induced hypertension, indicates that methyldopa may improve GFR and stimulate the synthesis of nitric oxide (NO), a vasodilator.[19][20][21]

Potential Renal Tubular Mechanisms of Interaction

Direct experimental evidence detailing the combined effects of hydrochlorothiazide and methyldopa at the renal tubular level is limited. However, based on their individual mechanisms, we can postulate several key points of interaction within the distal convoluted tubule.

Modulation of the Basolateral Na+-K+-ATPase Activity

A pivotal study has shown that stimulation of α2-adrenergic receptors, the pharmacological target of methyldopa's active metabolite, leads to an increase in the activity of the Na+-K+-ATPase in DCT cells.[18] The Na+-K+-ATPase, located on the basolateral membrane, is the primary driving force for sodium reabsorption in these cells. By actively pumping sodium out of the cell and into the interstitium, it creates a favorable electrochemical gradient for sodium to enter the cell from the tubular lumen via the NCC.

Therefore, in the presence of methyldopa, the increased Na+-K+-ATPase activity could potentially counteract the inhibitory effect of hydrochlorothiazide on the NCC. This could manifest as a blunted natriuretic response to HCTZ.

Signaling Pathway Crosstalk

The intracellular signaling pathways regulated by HCTZ and methyldopa in DCT cells may intersect. The α2-adrenergic receptors are G-protein coupled receptors that, upon activation, can influence multiple downstream effectors, including adenylyl cyclase and ion channels. While the precise signaling cascade initiated by α2-adrenergic receptor activation in the DCT in response to methyldopa is not fully characterized, it presents a potential avenue for interaction with the regulatory pathways of the NCC.

Data Presentation

Table 1: Pharmacokinetic Parameters of Hydrochlorothiazide and Methyldopa
ParameterHydrochlorothiazideMethyldopa
Bioavailability ~60-80%~25% (highly variable)[22]
Protein Binding 40-68%<15%[22]
Metabolism Not metabolizedExtensively metabolized in the liver and intestines[23]
Elimination Half-life 6-15 hours~2 hours (as parent drug)[24]
Excretion Primarily unchanged in urineRenal (as parent drug and metabolites)[8][24]
Table 2: Effects on Renal Function and Electrolytes
ParameterHydrochlorothiazideMethyldopaCombined Effect (Observed/Potential)
Glomerular Filtration Rate (GFR) No significant change or slight decreaseCan cause a decrease[18] or improvement in specific conditions[19][20][21]Variable, potential for preserved renal function[5]
Renal Blood Flow No significant changeGenerally preserved[15]Maintained[5]
Sodium (Na+) Excretion Increased[9][11]Decreased or no change[18]Additive antihypertensive effect, potential for blunted natriuresis
Potassium (K+) Excretion IncreasedVariableMethyldopa may not counteract HCTZ-induced hypokalemia[25]
Plasma Renin Activity Increased[5]DecreasedMethyldopa blunts the HCTZ-induced increase[5]

Experimental Protocols

In Vitro Studies using DCT Cell Lines
  • Objective: To determine the direct effects of HCTZ, methyldopa, and their combination on NCC activity and ion transport in a controlled environment.

  • Cell Line: Mouse distal convoluted tubule (mDCT) cell lines.

  • Methodology:

    • Culture mDCT cells to confluence on permeable supports.

    • Pre-incubate cells with varying concentrations of methyldopa (or its active metabolite, α-methylnorepinephrine) for a defined period.

    • Measure NCC activity using a radioactive 22Na+ uptake assay in the presence and absence of HCTZ.

    • Assess Na+-K+-ATPase activity using a rubidium (86Rb+) uptake assay.

    • Analyze the expression and phosphorylation status of NCC and other relevant transporters (e.g., Na+-K+-ATPase subunits) via Western blotting.

In Vivo Studies using Animal Models
  • Objective: To investigate the integrated physiological response to combined HCTZ and methyldopa administration on renal function and blood pressure.

  • Animal Model: Spontaneously hypertensive rats (SHR) or other suitable models of hypertension.

  • Methodology:

    • Administer HCTZ, methyldopa, or the combination to different groups of animals for a specified duration (e.g., 2-4 weeks).

    • Monitor blood pressure continuously using telemetry.

    • Perform metabolic cage studies to collect 24-hour urine for the analysis of electrolytes (Na+, K+, Cl-), creatinine (B1669602), and drug concentrations.

    • At the end of the study, collect kidney tissue for immunohistochemical or Western blot analysis of renal transporter expression and localization.

    • Measure GFR using inulin (B196767) or creatinine clearance.

Visualizations

Diagram 1: Individual Mechanisms of Action

G cluster_dct Distal Convoluted Tubule Cell lumen_space NCC NCC Na_K_ATPase Na+/K+-ATPase alpha2_receptor α2-Adrenergic Receptor Na_out 3 Na+ Na_K_ATPase->Na_out HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits Methyldopa_metabolite α-methylnorepinephrine (Methyldopa metabolite) Methyldopa_metabolite->alpha2_receptor Activates Na_in Na+ Na_in->NCC Cl_in Cl- Cl_in->NCC K_in 2 K+ K_in->Na_K_ATPase interstitium_space

Caption: Individual sites of action for Hydrochlorothiazide and Methyldopa's active metabolite in the DCT.

Diagram 2: Proposed Interaction Pathway

G Methyldopa Methyldopa (α-methylnorepinephrine) alpha2_receptor α2-Adrenergic Receptor (on DCT cell) Methyldopa->alpha2_receptor Activates Na_K_ATPase Na+/K+-ATPase Activity alpha2_receptor->Na_K_ATPase Increases Na_gradient Na+ Electrochemical Gradient Na_K_ATPase->Na_gradient Maintains NCC_activity NCC-mediated Na+ Reabsorption Na_gradient->NCC_activity Drives Natriuresis Natriuresis NCC_activity->Natriuresis Decreases HCTZ Hydrochlorothiazide HCTZ->NCC_activity Inhibits

Caption: Potential interaction between Methyldopa and Hydrochlorothiazide at the DCT.

Conclusion and Future Directions

The combination of hydrochlorothiazide and methyldopa represents a clinically effective strategy for blood pressure control. While their systemic interplay is partially understood, the specific mechanisms of interaction at the renal tubule remain an area ripe for investigation. The potential for methyldopa to modulate the activity of the basolateral Na+-K+-ATPase in the DCT presents a compelling hypothesis for a direct tubular interaction that could influence the efficacy of hydrochlorothiazide.

Future research should focus on:

  • Directly investigating the combined effects of HCTZ and methyldopa on ion transport and transporter phosphorylation in DCT cell models and in vivo.

  • Elucidating the specific signaling pathways activated by α2-adrenergic receptors in the DCT and their potential crosstalk with NCC regulatory pathways.

  • Quantifying the impact of this interaction on overall renal electrolyte handling and long-term renal function in animal models of hypertension.

A more profound understanding of these renal tubular mechanisms will enable a more rational approach to combination antihypertensive therapy, potentially leading to improved patient outcomes and the development of more targeted therapeutic strategies.

References

An In-Depth Technical Guide to the Long-Term Stability and Degradation Pathways of Methyldopa and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and degradation pathways of the antihypertensive combination of Methyldopa and Hydrochlorothiazide. The information presented herein is curated from scientific literature and regulatory guidelines to support research, development, and quality control of pharmaceutical formulations containing these active pharmaceutical ingredients (APIs).

Introduction to Stability Testing

The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability testing, as mandated by guidelines from the International Council for Harmonisation (ICH), provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining storage conditions, re-test periods, and shelf life.

For combination products like this compound tablets, stability indicating analytical methods are crucial for distinguishing the intact APIs from their degradation products.[3][4][5] Forced degradation studies are intentionally conducted under stress conditions to identify likely degradation products and establish the degradation pathways and the intrinsic stability of the molecules.[6]

Long-Term Stability Profile

While extensive data from forced degradation studies are available, comprehensive long-term stability data for the combined this compound product under ICH-prescribed conditions (e.g., 25°C/60% RH or 30°C/65% RH) is less prevalent in publicly accessible literature.[7][8][9] However, general information suggests that Methyldopa tablets have a standard shelf life of three years when stored at room temperature and protected from light.[10] For detailed long-term stability data, it is recommended to consult the specific manufacturer's stability reports or regulatory submission documents.

Degradation Pathways and Mechanisms

Methyldopa

Methyldopa is susceptible to degradation, primarily through oxidation, and to a lesser extent, hydrolysis and photolysis.[1]

3.1.1. Oxidative Degradation

The catechol moiety in Methyldopa's structure makes it prone to oxidation.[1] The primary oxidative degradation pathway involves the formation of a quinonoid structure.[1] This process can be catalyzed by enzymes like tyrosinase, which oxidizes Methyldopa to o-methyldopaquinone.[11] This highly reactive intermediate can then undergo further non-enzymatic reactions, including cyclization and hydroxylation, leading to the formation of various intermediates and ultimately polymeric pigments, which may cause a dark discoloration in aged samples.[1][11][12]

Methyldopa_Oxidative_Degradation Methyldopa Methyldopa o_methyldopaquinone o-Methyldopaquinone Methyldopa->o_methyldopaquinone Oxidation (e.g., Tyrosinase, O2) Intermediates Cyclization & Hydroxylation Intermediates o_methyldopaquinone->Intermediates Non-enzymatic reactions Polymeric_Pigments Polymeric Pigments (Melanins) Intermediates->Polymeric_Pigments

Caption: Oxidative degradation pathway of Methyldopa.

3.1.2. Hydrolytic and Photolytic Degradation

Information on the specific hydrolytic and photolytic degradation products of Methyldopa under ICH stress conditions is limited in the available literature. While some sources mention hydrolysis of the ester linkage as a potential pathway for similar compounds, detailed studies on Methyldopa are scarce.[13] Photodegradation can occur, and it is recommended to protect Methyldopa from light.[10] Further research is needed to fully elucidate these degradation pathways.

Hydrochlorothiazide

Hydrochlorothiazide is known to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.

3.2.1. Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for Hydrochlorothiazide. Under both acidic and basic conditions, the primary degradation product formed is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ABSA or DSA).[1] This occurs through the cleavage of the thiadiazine ring.

HCTZ_Hydrolytic_Degradation HCTZ Hydrochlorothiazide ABSA 4-amino-6-chloro-1,3- benzenedisulfonamide (ABSA/DSA) HCTZ->ABSA Acid or Base Hydrolysis

Caption: Hydrolytic degradation of Hydrochlorothiazide.

3.2.2. Oxidative Degradation

Under oxidative stress, typically using hydrogen peroxide, Hydrochlorothiazide can also degrade to form ABSA.

3.2.3. Photolytic Degradation

Exposure to UV light can induce the degradation of Hydrochlorothiazide, also leading to the formation of ABSA as a major degradant.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies on this compound.

Table 1: Forced Degradation of Methyldopa

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Degradation ProductsReference
Enzymatic OxidationBanana Pulp Supernatant30 min30°C~99.5%Multiple products, including polymeric pigments[14]
OxidativeTyrosinase, O2---o-Methyldopaquinone and subsequent products[11]

Table 2: Forced Degradation of Hydrochlorothiazide

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Degradation ProductsReference
Acid Hydrolysis1 M HCl--15%4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA)[1]
Base Hydrolysis1 M NaOH--Significant4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA)[1]
Neutral HydrolysisWater--Significant4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA)[1]
Oxidative3% H2O2--Significant4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA)[1]
PhotolyticUV Light--Stable-[1]

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines and published methodologies.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Drug Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal (e.g., 60°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilute to appropriate concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/PDA Dilute->HPLC LCMS Characterize Degradants by LC-MS/MS HPLC->LCMS

Caption: General workflow for forced degradation studies.
Acid Hydrolysis

  • Prepare a stock solution of the drug substance or drug product in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

  • Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 0.1 M hydrochloric acid.

  • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, cool to room temperature, and neutralize with an appropriate volume of 0.1 M sodium hydroxide (B78521).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis
  • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.

  • Neutralize the samples with 0.1 M hydrochloric acid before dilution and analysis.

Oxidative Degradation
  • Prepare a stock solution of the drug substance or drug product as described above.

  • Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

  • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid drug substance or drug product in a thermostatically controlled oven at a specified temperature (e.g., 60°C or 80°C) for a defined period.

  • For solutions, prepare a stock solution and keep it in a thermostatically controlled water bath at the specified temperature.

  • At each time point, withdraw a sample, cool to room temperature, and dilute for HPLC analysis.

Photolytic Degradation
  • Expose the drug substance or drug product (in a photostability chamber) to a light source conforming to ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • At the end of the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Analytical Methodology

A validated stability-indicating HPLC method is required for the analysis of stressed samples. A typical method for the simultaneous determination of this compound might involve:

  • Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4][5]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., pH 5.5) and acetonitrile (B52724) in a 50:50 v/v ratio.[3][4][5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 287 nm[3][4][5]

  • Injection Volume: 20 µL

For the identification and characterization of degradation products, LC-MS/MS is the preferred technique.

Conclusion

This technical guide has summarized the current understanding of the long-term stability and degradation pathways of this compound. Hydrochlorothiazide's degradation is well-characterized, with hydrolysis leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA) being the primary pathway under acidic and basic conditions. Methyldopa is particularly susceptible to oxidative degradation of its catechol moiety, forming quinone intermediates and polymeric pigments.

While this guide provides a solid foundation, it also highlights areas where further research is needed, particularly in elucidating the specific hydrolytic and photolytic degradation products of Methyldopa under ICH-prescribed stress conditions and in obtaining more comprehensive long-term stability data for the combination product. The provided experimental protocols offer a starting point for researchers to conduct their own stability and forced degradation studies, contributing to a more complete understanding of the chemical behavior of these important antihypertensive drugs.

References

The Synergistic Effect of Methyldopa in Attenuating Thiazide-Induced Hyperreninemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers and drug development professionals on the interaction between methyldopa (B1676449) and thiazide diuretics on plasma renin activity, integrating key experimental findings and mechanistic pathways.

Executive Summary

Introduction: The Renin-Angiotensin-Aldosterone System in Hypertension

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. Renin, an enzyme secreted by the juxtaglomerular cells of the kidney, initiates the cascade by cleaving angiotensinogen (B3276523) to angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II, which also stimulates aldosterone (B195564) secretion, leading to sodium and water retention. In hypertensive states, the RAAS is often a key therapeutic target.

Thiazide Diuretics and the Paradoxical Rise in Plasma Renin Activity

Thiazide diuretics, such as hydrochlorothiazide (B1673439), exert their antihypertensive effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule, leading to increased sodium and water excretion. This reduction in plasma volume, however, triggers a compensatory activation of the RAAS, resulting in a significant increase in plasma renin activity.[1][2][3] This reactive hyperreninemia can limit the blood pressure-lowering effects of thiazides and may contribute to side effects such as hypokalemia.[4]

Methyldopa: A Centrally Acting Agent with Renin-Lowering Properties

Methyldopa is a centrally acting antihypertensive agent. Its mechanism of action involves the metabolic conversion to alpha-methylnorepinephrine in the brain. This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. This sympatholytic effect results in decreased peripheral vascular resistance and a reduction in blood pressure.[5] Crucially, the diminished sympathetic tone also leads to a decrease in renin secretion from the kidneys, thereby lowering plasma renin activity.[5][6]

The Combined Effect of Methyldopa and Thiazide Diuretics on Plasma Renin Activity

The co-administration of methyldopa with a thiazide diuretic presents a rational therapeutic strategy. The renin-lowering effect of methyldopa is poised to counteract the thiazide-induced increase in PRA. A key clinical trial investigating this interaction demonstrated that methyldopa effectively blunts the rise in PRA that accompanies thiazide diuretic therapy.[4] This synergistic action is believed to contribute to a more substantial and sustained reduction in blood pressure compared to either agent used as monotherapy.[4]

Quantitative Data Summary

While the specific quantitative data from the pivotal study by Kaplan (1975) could not be retrieved for this guide, the expected outcomes based on the study's abstract and the known pharmacology of the drugs are summarized below. The study involved 20 hypertensive subjects who underwent a three-week treatment period with a diuretic alone, followed by a three-week period with a combination of a diuretic and methyldopa.[4]

ParameterTreatment: Thiazide Diuretic AloneTreatment: Thiazide Diuretic + MethyldopaExpected Change
Plasma Renin Activity (PRA) Significantly IncreasedIncrease is Blunted/Reduced
Systolic Blood Pressure ReducedFurther Reduced
Diastolic Blood Pressure ReducedFurther Reduced

Experimental Protocols

A detailed experimental protocol from the primary study by Kaplan (1975) is not available. However, a general methodology for such a clinical investigation, based on the abstract and standard practices, can be outlined.

Objective: To determine the effect of methyldopa on thiazide-induced changes in plasma renin activity, renal hemodynamics, and blood pressure in hypertensive patients.

Study Design: A prospective, within-patient control clinical trial.

Participants: 20 individuals with a diagnosis of essential hypertension.

Treatment Protocol:

  • Phase 1 (3 weeks): Administration of a thiazide diuretic (e.g., hydrochlorothiazide or chlorothiazide) as monotherapy. Dosage would be at a standard therapeutic level.

  • Phase 2 (3 weeks): Continued administration of the thiazide diuretic at the same dosage, with the addition of methyldopa. The dosage of methyldopa would be titrated to achieve a therapeutic effect.

Data Collection:

  • Plasma Renin Activity: Blood samples for PRA measurement would be collected at baseline and at the end of each treatment phase.

  • Blood Pressure: Seated or supine blood pressure would be measured at regular intervals throughout the study.

  • Renal Function: Parameters such as glomerular filtration rate (GFR) and renal blood flow would be assessed at baseline and at the end of each phase.

Biochemical Analysis:

  • Plasma Renin Activity Assay: PRA is typically measured by radioimmunoassay, which quantifies the rate of angiotensin I generation from angiotensinogen in a plasma sample incubated under controlled conditions.

Mechanistic Insights and Signaling Pathways

The interaction between thiazide diuretics and methyldopa on the RAAS can be visualized through their distinct mechanisms of action.

cluster_kidney Kidney cluster_blood Bloodstream cluster_adrenal Adrenal Gland cluster_effects Physiological Effects cluster_drugs Drug Intervention Juxtaglomerular_Apparatus Juxtaglomerular Apparatus Renin Renin Secretion Juxtaglomerular_Apparatus->Renin Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Adrenal_Cortex->Aldosterone Blood_Pressure ↑ Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Thiazide Thiazide Diuretic Thiazide->Juxtaglomerular_Apparatus ↑ (via volume depletion) Methyldopa Methyldopa Methyldopa->Juxtaglomerular_Apparatus ↓ (via ↓ sympathetic tone)

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the opposing effects of Thiazide and Methyldopa.

Experimental Workflow

The clinical trial design described by Kaplan (1975) follows a sequential treatment protocol.

Start Recruitment of 20 Hypertensive Patients Phase1 Phase 1 (3 weeks): Thiazide Diuretic Alone Start->Phase1 Measurement1 Measure: - Plasma Renin Activity - Blood Pressure - Renal Function Phase1->Measurement1 Phase2 Phase 2 (3 weeks): Thiazide Diuretic + Methyldopa Measurement1->Phase2 Measurement2 Measure: - Plasma Renin Activity - Blood Pressure - Renal Function Phase2->Measurement2 Analysis Data Analysis and Comparison of Phases Measurement2->Analysis

Caption: Experimental workflow of the clinical trial investigating the combined effect of a thiazide diuretic and methyldopa.

Conclusion

The combination of methyldopa and a thiazide diuretic represents a clinically effective and mechanistically sound approach to the management of hypertension. Methyldopa's ability to lower plasma renin activity directly counteracts the compensatory rise induced by thiazide diuretics. This synergistic interaction not only enhances the overall antihypertensive effect but also underscores the importance of considering the neuro-hormonal consequences of antihypertensive therapy. Further research with detailed quantitative analysis would be beneficial to fully elucidate the dose-response relationship and long-term outcomes of this combination therapy.

References

Methodological & Application

Application Notes and Protocols for the Simultaneous Estimation of Methyldopa and Hydrochlorothiazide by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantitative estimation of Methyldopa (B1676449) and Hydrochlorothiazide in pharmaceutical dosage forms. The described protocol is simple, accurate, and precise, making it suitable for routine quality control analysis. This application note includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and graphical representations of the experimental workflow and chemical structures.

Introduction

Methyldopa is an antihypertensive agent, chemically described as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. Hydrochlorothiazide, a diuretic, is 6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide. The combination of these two drugs is used in the treatment of hypertension. A reliable and efficient analytical method is crucial for the quality control of their combined dosage forms. This RP-HPLC method provides a robust solution for the simultaneous determination of both active pharmaceutical ingredients (APIs).

Chromatographic Conditions

A summary of the validated chromatographic conditions for the simultaneous estimation of Methyldopa and Hydrochlorothiazide is presented in the table below.

ParameterRecommended Conditions
Stationary Phase (Column) Hypersil BDS C8 (250 mm x 4.6 mm, 5µm)[1][2][3]
Mobile Phase Mixed Phosphate Buffer (pH 5.5) and Acetonitrile (50:50 v/v)[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Detection Wavelength 287 nm[1][2][3]
Column Temperature 30°C[1][3]
Injection Volume 20 µL
Run Time Approximately 8 minutes[4]

Experimental Protocol

Reagents and Chemicals
  • Methyldopa Reference Standard

  • Hydrochlorothiazide Reference Standard

  • Acetonitrile (HPLC Grade)[1]

  • Potassium Dihydrogen Phosphate (AR Grade)[1]

  • Potassium Hydroxide (B78521) (AR Grade)[1]

  • Water (HPLC Grade)

  • Commercially available tablets containing this compound

Preparation of Mobile Phase
  • Phosphate Buffer (pH 5.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.[1][3] Adjust the pH to 5.5 with dilute potassium hydroxide solution.[1][3]

  • Mobile Phase: Mix the prepared Phosphate Buffer (pH 5.5) and Acetonitrile in a ratio of 50:50 (v/v).[1][2][3]

  • Filter the mobile phase through a 0.22 µm membrane filter and degas by sonication before use.[1][3]

Preparation of Standard Stock Solutions
  • Standard Stock Solution A (Methyldopa): Accurately weigh about 250 mg of Methyldopa reference standard and transfer it to a 100 mL volumetric flask.

  • Add a suitable amount of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase to obtain a concentration of 2500 µg/mL.

  • Standard Stock Solution B (Hydrochlorothiazide): Accurately weigh about 25 mg of Hydrochlorothiazide reference standard and transfer it to the same 100 mL volumetric flask containing the Methyldopa.

  • Sonicate to ensure complete dissolution and dilute to the mark with the mobile phase to obtain a final concentration of 2500 µg/mL for Methyldopa and 250 µg/mL for Hydrochlorothiazide.[1]

Preparation of Working Standard Solution
  • Pipette 10 mL of the combined standard stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase to obtain a final concentration of 250 µg/mL of Methyldopa and 25 µg/mL of Hydrochlorothiazide.[1]

Preparation of Sample Solution
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 250 mg of Methyldopa and 25 mg of Hydrochlorothiazide and transfer it to a 100 mL volumetric flask.[1]

  • Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drugs.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a Whatman filter paper.[1]

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound. The expected retention times are approximately 2.17 min for Methyldopa and 3.56 min for Hydrochlorothiazide.[1][2][3]

Method Validation Summary

The described method has been validated according to ICH guidelines, and the key validation parameters are summarized below.

Validation ParameterMethyldopaHydrochlorothiazide
Linearity Range (µg/mL) 62.5 - 375.0[1][2][3]6.25 - 37.5[1][2][3]
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%[1]98 - 102%[1]
Precision (%RSD) < 2.0%< 2.0%
Robustness The method is robust for small, deliberate variations in chromatographic conditions.[1]The method is robust for small, deliberate variations in chromatographic conditions.[1]

System Suitability

System suitability parameters should be evaluated to ensure the performance of the chromatographic system.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Resolution ≥ 2.0
%RSD for replicate injections ≤ 2.0%

Visualizations

RP_HPLC_Workflow start Start: Method Development reagent_prep Reagent and Mobile Phase Preparation start->reagent_prep standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep hplc_analysis HPLC Analysis (C8 Column, 287 nm, 1 mL/min) standard_prep->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition and Processing hplc_analysis->data_acquisition quantification Quantification of Analytes data_acquisition->quantification validation Method Validation (ICH Guidelines) quantification->validation end End: Report Generation validation->end

Caption: Workflow for RP-HPLC method development and validation.

Caption: Chemical structures of this compound.

References

Application Note: UPLC-MS/MS for the Quantification of Methyldopa and Hydrochlorothiazide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldopa (B1676449) and hydrochlorothiazide (B1673439) are commonly co-administered for the management of hypertension. Methyldopa is a centrally-acting alpha-2 adrenergic agonist, while hydrochlorothiazide is a thiazide diuretic.[1][2] Accurate and sensitive quantification of these drugs in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the simultaneous quantification of Methyldopa and hydrochlorothiazide in human plasma using a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

The developed method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The method has been synthesized from established analytical procedures for the individual and combined analysis of these compounds.[3][4][5]

Experimental Protocols

Materials and Reagents
  • Methyldopa reference standard

  • Hydrochlorothiazide reference standard

  • Methyldopa-d3 (or other suitable isotopic-labeled internal standard for Methyldopa)

  • Hydrochlorothiazide-¹³C,d₂ (or other suitable isotopic-labeled internal standard for Hydrochlorothiazide)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

UPLC-MS/MS Instrumentation
  • UPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source capable of fast polarity switching

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Methyldopa, hydrochlorothiazide, and their respective internal standards (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of the analytes and internal standards from plasma.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing Methyldopa-d3 and Hydrochlorothiazide-¹³C,d₂).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC Conditions
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions
ParameterValue
Ionization Mode ESI Positive for Methyldopa, ESI Negative for Hydrochlorothiazide (with fast polarity switching)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Methyldopa 212.1166.1Positive
Methyldopa-d3 (IS) 215.1169.1Positive
Hydrochlorothiazide 296.0205.0Negative
Hydrochlorothiazide-¹³C,d₂ (IS) 299.0206.0Negative

Data Presentation

The following tables summarize the typical quantitative performance of the UPLC-MS/MS method for the analysis of this compound in plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Methyldopa20 - 500020> 0.99[6]
Hydrochlorothiazide1 - 5001> 0.99

Table 2: Precision and Accuracy

AnalyteQC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Methyldopa 307.37.7-8.00.2
6005.40.5-1.3-1.1
30004.30.7-2.0-2.3[6]
Hydrochlorothiazide 3< 15< 15± 15± 15
150< 15< 15± 15± 15
400< 15< 15± 15± 15

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Methyldopa > 90[4]
Hydrochlorothiazide > 90

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standards plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms data_analysis Data Analysis msms->data_analysis

UPLC-MS/MS Experimental Workflow.
Methyldopa Mechanism of Action

methyldopa_moa cluster_periphery Periphery methyldopa Methyldopa alpha_methyl_ne α-Methylnorepinephrine (Active Metabolite) methyldopa->alpha_methyl_ne Metabolism alpha2 α2-Adrenergic Receptor alpha_methyl_ne->alpha2 Agonist presynaptic Presynaptic Adrenergic Neuron ne_release Norepinephrine Release presynaptic->ne_release alpha2->ne_release Inhibits sympathetic_outflow Decreased Sympathetic Outflow vasodilation Vasodilation sympathetic_outflow->vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction hctz_moa cluster_effect Physiological Effect hctz Hydrochlorothiazide ncc Na+/Cl- Cotransporter (NCC) hctz->ncc Inhibits na_reabsorption Na+ and Cl- Reabsorption na_excretion Increased Na+ and Water Excretion tubular_lumen Tubular Lumen tubular_lumen->na_reabsorption plasma_volume Decreased Plasma Volume na_excretion->plasma_volume bp_reduction Blood Pressure Reduction plasma_volume->bp_reduction

References

Capillary Electrophoresis for the Analysis of Methyldopa and Its Impurities: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust capillary zone electrophoresis (CZE) method for the separation and analysis of the antihypertensive drug Methyldopa and its potential impurities. The protocol provides a simple, rapid, and efficient separation, making it suitable for quality control and stability studies in the pharmaceutical industry. The method utilizes a standard phosphate (B84403) buffer and an uncoated fused-silica capillary, offering a reliable alternative to high-performance liquid chromatography (HPLC).

Introduction

Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy.[1] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities can arise during synthesis or from degradation, and regulatory bodies require their diligent monitoring.[2][3] Capillary electrophoresis (CE) is a powerful analytical technique that offers high separation efficiency, short analysis times, and minimal solvent consumption, making it an excellent tool for impurity profiling of pharmaceuticals.[2][4] This document provides a detailed protocol for a CZE method capable of separating Methyldopa from its related substances.

Experimental

Instrumentation and Consumables
  • Instrument: Capillary Electrophoresis system equipped with a UV detector (e.g., Beckman P/ACE System, Agilent 7100)

  • Capillary: Uncoated fused-silica capillary, 51 cm total length (40 cm effective length) x 50 µm internal diameter

  • Reagents:

    • Sodium dihydrogen phosphate

    • Disodium (B8443419) hydrogen phosphate

    • Phosphoric acid

    • Hydrochloric acid (0.01 M)

    • Methyldopa reference standard

    • Water, deionized

Preparation of Solutions
  • Background Electrolyte (BGE): 100 mM Phosphate Buffer (pH 8.5)

    • Prepare by dissolving appropriate amounts of sodium dihydrogen phosphate and disodium hydrogen phosphate in deionized water to achieve a final concentration of 100 mM.

    • Adjust the pH to 8.5 using phosphoric acid if necessary.

    • Filter the buffer through a 0.45 µm filter before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of Methyldopa by dissolving 1 mg of the reference standard in 1 ml of 0.01 M HCl.[5]

    • Further dilute with the background electrolyte to the desired concentration for analysis.

    • Filter the final solution before injection.[5]

Capillary Electrophoresis Protocol

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes, and finally with the background electrolyte for 15 minutes.

  • Instrument Setup:

    • Install the conditioned capillary in the CE instrument.

    • Set the capillary temperature to 20°C.[5]

    • Set the UV detector wavelength to 214 nm.[5]

  • Electrophoresis Run:

    • Rinse the capillary with the background electrolyte for 2 minutes before each injection.

    • Inject the sample hydrodynamically at 0.5 psi for 3 seconds.[5]

    • Apply a voltage of +20 kV.[5]

    • Acquire data for a sufficient duration to allow for the elution of all components of interest. The analysis is typically complete in under 8 minutes.[6]

  • Post-Run: After the analysis sequence, flush the capillary with deionized water. For long-term storage, flush with deionized water and then air-dry.

Results and Data

The described CZE method successfully separates Methyldopa from other structurally related compounds. The migration time for Methyldopa under these conditions is presented in the table below.

CompoundAverage Migration Time (min)[5]Relative Standard Deviation (RSD %)[5]
Methyldopa4.161.58

Table 1: Migration time and reproducibility for Methyldopa.

Experimental Workflow and Diagrams

The overall workflow for the analysis is depicted below.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing BGE_Prep Prepare 100 mM Phosphate Buffer (pH 8.5) Condition Capillary Conditioning BGE_Prep->Condition Sample_Prep Prepare Methyldopa Standard Solution Inject Hydrodynamic Injection (0.5 psi, 3s) Sample_Prep->Inject Setup Instrument Setup (20°C, 214 nm) Condition->Setup Setup->Inject Separate Apply Voltage (+20 kV) Inject->Separate Detect UV Detection Separate->Detect Analysis Peak Identification and Integration Detect->Analysis Report Generate Report Analysis->Report

References

Application Note: Forced Degradation Studies of Methyldopa and Hydrochlorothiazide Combination Tablets under ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyldopa (B1676449) and Hydrochlorothiazide (B1673439) are often formulated in a fixed-dose combination for the treatment of hypertension (high blood pressure).[1][2] Methyldopa acts as a centrally acting sympatholytic agent, while Hydrochlorothiazide is a thiazide diuretic.[2][3] To ensure the safety, efficacy, and quality of the combination drug product, it is crucial to understand its stability profile.

Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[4][5] These studies involve subjecting the drug substance and drug product to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[5][6] The primary goal is to develop and validate a stability-indicating analytical method that can resolve the active pharmaceutical ingredients (APIs) from all potential degradation products, ensuring the method's specificity.[7] A target degradation of 5-20% is generally recommended to generate an appropriate level of degradants for analytical method validation without destroying the sample.[8]

This application note provides a detailed protocol for conducting forced degradation studies on Methyldopa and Hydrochlorothiazide in a combination tablet dosage form under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials and Reagents

  • Reference Standards: Methyldopa USP, Hydrochlorothiazide USP

  • Reagents:

    • Hydrochloric Acid (HCl), AR Grade

    • Sodium Hydroxide (NaOH), AR Grade

    • Hydrogen Peroxide (H₂O₂), 30% solution

    • Potassium Dihydrogen Phosphate (B84403), AR Grade

    • Potassium Hydroxide, AR Grade

  • Solvents:

    • Acetonitrile (B52724), HPLC Grade

    • Methanol, HPLC Grade

    • Water, HPLC Grade (or equivalent purified water)

  • Combination Tablets: this compound tablets (e.g., 250 mg/25 mg)

Instrumentation and Chromatographic Conditions

A stability-indicating method is crucial for separating Methyldopa, Hydrochlorothiazide, and their degradation products. A Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) system is typically employed.[6]

  • Instrument: HPLC system with a UV-Visible detector.

  • Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[9]

  • Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 287 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Experimental Protocols

The following protocols are designed to achieve a target degradation of 5-20%. Preliminary trials may be necessary to optimize the duration of stress and the concentration of reagents. A drug concentration of 1 mg/mL is often recommended for these studies.[10]

Preparation of Stock Solution
  • Accurately weigh and transfer the powder from several tablets, equivalent to 100 mg of Methyldopa, into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable diluent (e.g., mobile phase).

  • Sonicate for 15 minutes to dissolve the APIs, then dilute to the mark with the diluent. This yields a stock solution of approximately 1 mg/mL Methyldopa and 0.1 mg/mL Hydrochlorothiazide.

  • Filter the solution through a 0.45 µm nylon syringe filter before use.

Unstressed Control Sample
  • Dilute the stock solution with the diluent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL of Methyldopa).

  • Inject this solution into the HPLC system to serve as the time-zero (T₀) control and for calculating the percentage degradation in other samples.

Acidic Hydrolysis
  • Transfer 10 mL of the stock solution into a 50 mL flask.

  • Add 10 mL of 1.0 N HCl.

  • Reflux the solution at 60°C for 8 hours.

  • After cooling to room temperature, carefully neutralize the solution with an equivalent volume of 1.0 N NaOH.

  • Dilute the resulting solution with diluent to a final concentration suitable for HPLC analysis.

Alkaline Hydrolysis
  • Transfer 10 mL of the stock solution into a 50 mL flask.

  • Add 10 mL of 1.0 N NaOH.

  • Reflux the solution at 60°C for 4 hours.

  • After cooling to room temperature, carefully neutralize the solution with an equivalent volume of 1.0 N HCl.

  • Dilute the resulting solution with diluent to a final concentration suitable for HPLC analysis.

Oxidative Degradation
  • Transfer 10 mL of the stock solution into a 50 mL flask.

  • Add 10 mL of 3% v/v hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the resulting solution with diluent to a final concentration suitable for HPLC analysis.

Thermal Degradation (Solid State)
  • Spread a thin layer of the powdered tablet formulation in a petri dish.

  • Expose the powder to a temperature of 80°C in a hot air oven for 48 hours.[6]

  • After the exposure period, weigh an amount of the powder equivalent to 100 mg of Methyldopa and prepare the solution as described in the stock solution preparation (Section 4.1).

  • Dilute to a final concentration suitable for HPLC analysis.

Photolytic Degradation
  • Prepare a solution of the drug as described in the stock solution preparation.

  • Expose the solution in a transparent quartz cuvette to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • After the exposure period, dilute the samples to a final concentration suitable for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage degradation of each API and the formation of any significant degradation products. The following tables present hypothetical data for illustration.

Table 1: Summary of Forced Degradation Results for Methyldopa

Stress ConditionReagent / ConditionTime (hours)% Assay of Methyldopa% DegradationNumber of Degradants
Control No Stress0100.00.00
Acid Hydrolysis 1.0 N HCl @ 60°C885.214.82
Alkaline Hydrolysis 1.0 N NaOH @ 60°C489.510.52
Oxidation 3% H₂O₂ @ RT2491.38.71
Thermal 80°C (Solid State)4895.84.21
Photolytic ICH Q1B exposure-93.16.92

Table 2: Summary of Forced Degradation Results for Hydrochlorothiazide

Stress ConditionReagent / ConditionTime (hours)% Assay of HCTZ% DegradationNumber of Degradants
Control No Stress0100.00.00
Acid Hydrolysis 1.0 N HCl @ 60°C888.711.32
Alkaline Hydrolysis 1.0 N NaOH @ 60°C482.417.62
Oxidation 3% H₂O₂ @ RT2494.65.41
Thermal 80°C (Solid State)4898.11.90
Photolytic ICH Q1B exposure-96.53.51

Note: The data presented above is hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental conditions and the formulation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study of the combination drug product.

G prep Prepare Stock Solution (Methyldopa + HCTZ) acid Acid Hydrolysis (HCl, Heat) prep->acid base Alkaline Hydrolysis (NaOH, Heat) prep->base oxid Oxidative Stress (H₂O₂) prep->oxid therm Thermal Stress (Heat, Solid State) prep->therm photo Photolytic Stress (Light Exposure) prep->photo subgroup_stress neut Neutralize / Dilute Samples acid->neut base->neut oxid->neut therm->neut photo->neut subgroup_process hplc Analyze by Stability-Indicating RP-HPLC Method neut->hplc data Evaluate Data (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for forced degradation of Methyldopa and HCTZ.

Logical Degradation Relationship

This diagram shows the logical relationship between the active ingredients, the applied stress conditions, and the resulting degradation products.

G api_node api_node stress_node stress_node product_node product_node api Methyldopa + Hydrochlorothiazide acid Acid Hydrolysis api->acid subjected to base Alkaline Hydrolysis api->base subjected to oxid Oxidation api->oxid subjected to therm Thermal api->therm subjected to photo Photolysis api->photo subjected to dp1 Degradation Products (DPs) acid->dp1 leads to base->dp1 leads to oxid->dp1 leads to therm->dp1 leads to photo->dp1 leads to

Caption: Relationship between stress conditions and degradation.

Conclusion

The forced degradation protocols outlined in this application note provide a systematic approach to investigating the stability of this compound combination tablets in accordance with ICH guidelines. The results from these studies are fundamental for identifying potential degradants, understanding degradation pathways, and developing a robust, specific, and stability-indicating analytical method. This information is integral to the regulatory submission process and ensures the quality and safety of the pharmaceutical product throughout its shelf life.

References

Application Notes & Protocols: Dissolution Method Development for Fixed-Dose Combination Tablets of Methyldopa and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for the development and validation of a dissolution method for fixed-dose combination (FDC) tablets containing Methyldopa and Hydrochlorothiazide. These tablets are prescribed for the treatment of hypertension.[1][2] The dissolution test is a critical quality control parameter that ensures batch-to-batch consistency and provides insights into the in vivo performance of the drug product.[3][4] The development of a single dissolution method for an FDC product can be challenging due to potential differences in the physicochemical properties of the active pharmaceutical ingredients (APIs).[5][6] This protocol outlines a systematic approach to develop a robust and reliable dissolution method suitable for regulatory submissions.

Physicochemical Properties of Active Pharmaceutical Ingredients

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an appropriate dissolution method.

PropertyMethyldopaHydrochlorothiazideReference
Chemical Name (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1][2]
Solubility Slightly soluble in water, freely soluble in dilute hydrochloric acid.[7]Slightly soluble in water, freely soluble in sodium hydroxide (B78521) solution.[2][2][7]
BCS Class Not explicitly found in search results.Class IV (low solubility, low permeability).[8][9][8][9]
pKa Not explicitly found in search results.7.9[9][9]

Dissolution Method Development

The goal is to establish a single set of conditions that are suitable for the dissolution of both this compound from the FDC tablet.

Recommended Dissolution Parameters

Based on a review of published literature and regulatory guidelines, the following dissolution parameters are recommended as a starting point for method development.[7][10][11]

ParameterRecommended ConditionJustification
Apparatus USP Apparatus 2 (Paddle)Widely used for tablets and minimizes issues with floating dosage forms.[3]
Dissolution Medium 900 mL of 0.1 N Hydrochloric Acid (HCl)Methyldopa is freely soluble in dilute HCl, and this medium is commonly used for immediate-release dosage forms to simulate gastric fluid.[7][10][12]
Rotation Speed 50 rpmThis is a standard and relatively gentle agitation speed for paddle apparatus, suitable for many immediate-release products.[4][7][10]
Temperature 37 ± 0.5 °CMimics human body temperature.[3]
Sampling Times 5, 10, 15, 20, 30, 45, and 60 minutesAllows for the construction of a complete dissolution profile to characterize the release of both drugs.[7]
Experimental Workflow

The following diagram illustrates the logical workflow for the dissolution method development and validation process.

Dissolution_Workflow start Start: FDC Tablet Analysis method_dev Dissolution Method Development start->method_dev analytical_method Develop Analytical Method (UV/HPLC) start->analytical_method param_selection Select Apparatus, Medium, Speed, Temp. method_dev->param_selection diss_test Perform Dissolution Testing param_selection->diss_test method_val Method Validation diss_test->method_val uv_hplc UV-Vis or RP-HPLC for Simultaneous Quantification analytical_method->uv_hplc uv_hplc->diss_test linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision (Repeatability & Intermediate) method_val->precision specificity Specificity method_val->specificity robustness Robustness method_val->robustness end End: Established Dissolution Method linearity->end accuracy->end precision->end specificity->end robustness->end

Caption: Workflow for Dissolution Method Development and Validation.

Experimental Protocols

Protocol 1: Dissolution Test Procedure
  • Preparation of Dissolution Medium: Prepare a sufficient volume of 0.1 N Hydrochloric Acid. Degas the medium before use.

  • Apparatus Setup: Set up the USP Apparatus 2 (Paddle) with 900 mL of the dissolution medium in each vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Tablet Introduction: Place one this compound FDC tablet in each vessel.

  • Initiation of Test: Start the paddle rotation at 50 rpm.

  • Sampling: Withdraw 10 mL samples at 5, 10, 15, 20, 30, 45, and 60 minutes.[7] Immediately replace the withdrawn volume with 10 mL of fresh, pre-warmed dissolution medium.[7]

  • Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm PVDF) before analysis. Dilute the samples with the dissolution medium if necessary to fall within the linear range of the analytical method.

Protocol 2: Analytical Method for Simultaneous Quantification

Two analytical methods are commonly employed for the simultaneous quantification of this compound in dissolution samples: UV-Visible Spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

This method is simpler and more cost-effective.

  • Wavelength Selection: Scan the standard solutions of this compound in the dissolution medium over the UV range (e.g., 200-400 nm) to determine the absorbance maxima (λmax).[13]

  • Simultaneous Equation Method: Measure the absorbance of the sample solutions at the λmax of both drugs. The concentrations can be calculated using the simultaneous equation (Vierordt's method). A reported method suggests measuring the area under the curve between 276-286 nm for Methyldopa and 266-276 nm for Hydrochlorothiazide.[13]

  • Standard Preparation: Prepare standard stock solutions of this compound in the dissolution medium.[7] Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range in the dissolution samples.[7]

ParameterMethyldopaHydrochlorothiazideReference
Linearity Range 10-60 µg/mL2-14 µg/mL[7][13]
Wavelengths (AUC) 276-286 nm266-276 nm[13]

This method offers higher specificity and is preferred for complex matrices.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5µm).[1][14]

    • Mobile Phase: A mixture of mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) in a 50:50 v/v ratio.[1][14]

    • Flow Rate: 1.0 mL/min.[1][14]

    • Detection Wavelength: 287 nm.[1][14]

    • Injection Volume: 20 µL.[15]

    • Column Temperature: 30 °C.[1]

  • Standard Preparation: Prepare a mixed standard stock solution of this compound in the mobile phase.[1] Prepare working standards by diluting the stock solution to appropriate concentrations.[1]

  • Sample Analysis: Inject the filtered and diluted dissolution samples into the HPLC system.

  • Quantification: Determine the concentration of each drug from the peak areas using the calibration curve generated from the standard solutions.

ParameterMethyldopaHydrochlorothiazideReference
Retention Time ~2.17 min~3.56 min[1][14]
Linearity Range 62.5-375.0 µg/mL6.25-37.5 µg/mL[14][15]

Method Validation

The developed dissolution and analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[15]

Validation Parameters

The following diagram outlines the key parameters for method validation.

Validation_Parameters validation Method Validation specificity Specificity/ Selectivity validation->specificity linearity Linearity validation->linearity range Range validation->range accuracy Accuracy (% Recovery) validation->accuracy precision Precision validation->precision robustness Robustness validation->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

Caption: Key Parameters for Analytical Method Validation.

Data Presentation

The dissolution results should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Dissolution Profile of this compound FDC Tablets

Time (minutes)% Methyldopa Dissolved (Mean ± SD, n=6)% Hydrochlorothiazide Dissolved (Mean ± SD, n=6)
5
10
15
20
30
45
60

Table 2: Summary of Method Validation Results

Validation ParameterMethyldopaHydrochlorothiazideAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Robustness No significant change in results

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and validation of a dissolution method for fixed-dose combination tablets of this compound. The recommended starting conditions, coupled with a robust analytical method and thorough validation, will ensure the generation of reliable and reproducible data suitable for quality control and regulatory purposes. It is crucial to document all experimental procedures and results meticulously.

References

Application Notes and Protocols for In Vitro Drug Release Testing of Sustained-Release Methyldopa and Hydrochlorothiazide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the in vitro drug release testing of sustained-release (SR) formulations containing Methyldopa and Hydrochlorothiazide. These two drugs are often co-formulated for the management of hypertension. Methyldopa works by relaxing blood vessels, while Hydrochlorothiazide is a diuretic that helps the body get rid of excess salt and water.[1][2] A sustained-release formulation aims to maintain therapeutic drug concentrations in the bloodstream for an extended period, improving patient compliance and reducing side effects.

The protocols outlined below are based on established pharmacopeial methods and scientific literature, providing a framework for the development and quality control of these complex dosage forms.

Mechanisms of Action

A clear understanding of the drugs' mechanisms of action is crucial for designing relevant biorelevant dissolution tests.

Methyldopa: Methyldopa is a centrally-acting alpha-2 adrenergic agonist. It is metabolized in the brain to its active form, alpha-methylnorepinephrine. This metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system. The decreased sympathetic activity results in vasodilation and a subsequent lowering of blood pressure.

Hydrochlorothiazide: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidneys. It inhibits the sodium-chloride symporter, preventing the reabsorption of sodium and chloride ions. This leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.

Below are diagrams illustrating the signaling pathways for both drugs.

Methyldopa_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Methyldopa Methyldopa Metabolism Metabolism Methyldopa->Metabolism alpha_Me_NE alpha-Methylnorepinephrine (Active Metabolite) Metabolism->alpha_Me_NE alpha2_receptor Presynaptic alpha-2 Receptor alpha_Me_NE->alpha2_receptor Stimulates NE_vesicle Norepinephrine Vesicles alpha2_receptor->NE_vesicle Inhibits NE_release Norepinephrine Release NE_vesicle->NE_release postsynaptic_receptor Postsynaptic Adrenergic Receptor NE_release->postsynaptic_receptor Reduced Stimulation Sympathetic_Outflow Reduced Sympathetic Outflow postsynaptic_receptor->Sympathetic_Outflow

Caption: Signaling pathway of Methyldopa. (Max Width: 760px)

HCTZ_Pathway cluster_tubule Distal Convoluted Tubule cluster_blood Bloodstream HCTZ Hydrochlorothiazide NCC Na+/Cl- Cotransporter (NCC) HCTZ->NCC Inhibits Na_Cl_reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_reabsorption Mediates Urine Increased Na+, Cl-, and Water in Urine NCC->Urine Leads to Blood_Volume Reduced Blood Volume Urine->Blood_Volume Results in Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis & Data Processing prep_media Prepare Dissolution Media (SGF & SIF) start_dissolution Start Dissolution in SGF (pH 1.2) prep_media->start_dissolution prep_standards Prepare HPLC Standards hplc_analysis Analyze Samples by HPLC prep_standards->hplc_analysis prep_hplc Prepare HPLC System prep_hplc->hplc_analysis sample_ir Sample for Immediate Release (HCTZ) start_dissolution->sample_ir change_medium Change to SIF (pH 6.8) at 2 hours sample_ir->change_medium sample_ir->hplc_analysis sample_sr Sample for Sustained Release (Methyldopa) change_medium->sample_sr sample_sr->hplc_analysis calculate_release Calculate % Drug Released hplc_analysis->calculate_release tabulate_data Tabulate and Report Results calculate_release->tabulate_data

References

Application Note: Simultaneous Determination of Methyldopa and Hydrochlorothiazide in Human Urine by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated analytical method for the simultaneous quantification of Methyldopa (B1676449) and Hydrochlorothiazide (B1673439) in human urine samples. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by separation and detection using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioavailability, or clinical monitoring studies of these two antihypertensive agents. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Methyldopa, an alpha-2 adrenergic agonist, and Hydrochlorothiazide, a thiazide diuretic, are commonly co-administered for the management of hypertension.[1][2] Monitoring the urinary excretion of these drugs is crucial for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy and patient compliance. This document provides a comprehensive protocol for the simultaneous determination of Methyldopa and Hydrochlorothiazide in human urine, addressing the need for a reliable and efficient analytical method in a complex biological matrix.

Experimental

Materials and Reagents
  • Methyldopa reference standard (USP grade)

  • Hydrochlorothiazide reference standard (USP grade)

  • HPLC grade acetonitrile (B52724) and methanol (B129727)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange (MCX) cartridges (e.g., Oasis MCX)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Chromatographic Conditions

An RP-HPLC method was adapted from established protocols for the analysis of these compounds in pharmaceutical dosage forms.[3][4]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (90:10, v/v)
Phosphate Buffer 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Protocols

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh 25 mg of Methyldopa and 25 mg of Hydrochlorothiazide reference standards into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with methanol. These stock solutions are stable for one month when stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the mobile phase to cover the calibration range.

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode cation exchange SPE protocol is proposed for the efficient extraction of both the weakly acidic Hydrochlorothiazide and the amphoteric Methyldopa from the urine matrix.

  • Urine Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes. Dilute 1 mL of the supernatant with 1 mL of 2% phosphoric acid.

  • SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 2 mL of 0.1 N HCl followed by 2 mL of methanol to remove interferences.

  • Elution:

    • Fraction 1 (Hydrochlorothiazide): Elute Hydrochlorothiazide with 2 mL of acetonitrile.

    • Fraction 2 (Methyldopa): Elute Methyldopa with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate both fractions to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residues in 500 µL of the mobile phase.

  • Analysis: Inject 20 µL of the reconstituted samples into the HPLC system.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, with suggested parameters and acceptance criteria summarized below.

ParameterSpecification
Linearity Calibration curves should have a correlation coefficient (r²) ≥ 0.995 over the concentration range.
Concentration Range Methyldopa: 1 - 100 µg/mLHydrochlorothiazide: 0.5 - 50 µg/mL
Accuracy The mean recovery should be within 85-115% of the nominal concentration.
Precision The relative standard deviation (RSD) for intra-day and inter-day precision should be ≤ 15%.
Recovery The extraction recovery from urine should be consistent, precise, and preferably > 80%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity No significant interfering peaks should be observed at the retention times of the analytes in blank urine samples. Peak purity should be assessed using a diode-array detector.
Stability Analytes should be stable in urine under storage conditions (e.g., -20°C) and during the analytical process (bench-top stability, autosampler stability).

Data Presentation

Calibration Data
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Methyldopa1 - 100≥ 0.995
Hydrochlorothiazide0.5 - 50≥ 0.995
Accuracy and Precision
AnalyteConcentration (µg/mL)Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
MethyldopaLow QC85 - 115≤ 15≤ 15
Mid QC85 - 115≤ 15≤ 15
High QC85 - 115≤ 15≤ 15
HydrochlorothiazideLow QC85 - 115≤ 15≤ 15
Mid QC85 - 115≤ 15≤ 15
High QC85 - 115≤ 15≤ 15

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample Collection centrifugation Centrifugation (4000 rpm, 10 min) urine_sample->centrifugation acidification Acidification (2% Phosphoric Acid) centrifugation->acidification conditioning Cartridge Conditioning (Methanol, Water) acidification->conditioning Pre-treated Sample loading Sample Loading conditioning->loading washing Washing (0.1N HCl, Methanol) loading->washing elution_hctz Elution of HCTZ (Acetonitrile) washing->elution_hctz elution_md Elution of Methyldopa (5% NH4OH in Methanol) washing->elution_md evaporation Evaporation (N2 stream) elution_hctz->evaporation elution_md->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc_analysis RP-HPLC-UV Analysis reconstitution->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Workflow for the determination of this compound in urine.

Discussion

This application note provides a framework for the simultaneous determination of this compound in human urine. The proposed SPE method with a mixed-mode cation exchange sorbent is designed to effectively isolate both the acidic Hydrochlorothiazide and the amphoteric Methyldopa from endogenous urine components. The established RP-HPLC method offers a simple and rapid separation of the two analytes with good resolution. The UV detection at 280 nm provides adequate sensitivity for therapeutic drug monitoring. The validation parameters outlined ensure the reliability and robustness of the method. It is important to note that approximately 70% of the absorbed Methyldopa is excreted in the urine as the parent drug and its mono-O-sulfate conjugate, while at least 61% of an oral dose of Hydrochlorothiazide is eliminated unchanged in the urine within 24 hours.[5][6] This justifies the calibration ranges proposed in this note. For routine application, it is recommended to use an internal standard to account for variations in extraction efficiency and injection volume.

Conclusion

The described analytical method, combining solid-phase extraction with RP-HPLC-UV, provides a reliable and efficient tool for the simultaneous quantification of this compound in human urine. This protocol is suitable for application in clinical and research settings for pharmacokinetic and therapeutic drug monitoring studies.

References

Application Notes and Protocols for the Simultaneous Spectrophotometric Analysis of Methyldopa and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the simultaneous determination of Methyldopa (B1676449) (MD) and Hydrochlorothiazide (HCTZ) in pharmaceutical formulations using various UV-Vis spectrophotometric methods. These methods are simple, cost-effective, and suitable for routine quality control analysis.

Overview of Spectrophotometric Methods

The overlapping absorption spectra of Methyldopa and Hydrochlorothiazide in the UV region necessitate the use of specific spectrophotometric techniques for their simultaneous quantification without prior separation. The methods detailed below leverage different principles to resolve the spectral interference.

  • Area Under Curve (AUC) Method: This method utilizes the integrated absorbance values over a specific wavelength range for each component, which is proportional to the concentration.

  • First-Order Derivative Spectrophotometry: This technique uses the first derivative of the absorption spectrum, where the absorbance of one component may be zero at the wavelength of maximum or minimum derivative absorbance of the other component (zero-crossing point).

  • Absorbance Ratio Method (Q-Analysis): This method is based on the measurement of absorbance at two selected wavelengths: one being the isoabsorptive point (where both drugs have the same absorptivity) and the other being the λmax of one of the drugs.

  • Chemometric-Assisted Spectrophotometry: Advanced mathematical and statistical methods, such as Classical Least Squares (CLS) and Inverse Least Squares (ILS), are applied to the full spectral data to resolve the mixture and quantify the individual components.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different spectrophotometric methods.

Table 1: Method Parameters for Simultaneous Analysis of this compound

ParameterAUC MethodFirst-Order Derivative MethodAbsorbance Ratio Method
Wavelength(s) for Methyldopa 276-286 nm271.40 nm (at ZCP of HCTZ)280 nm (λmax of MD) & 260 nm (isoabsorptive point)
Wavelength(s) for Hydrochlorothiazide 266-276 nm251.20 nm (at ZCP of MD)260 nm (isoabsorptive point)
Solvent Dilute Hydrochloric AcidMethanol (B129727) or EthanolMethanol

Table 2: Validation Parameters for Spectrophotometric Methods

ParameterMethyldopaHydrochlorothiazideMethod
Linearity Range (µg/mL) 10 - 602 - 14AUC & First-Order Derivative
10 - 601 - 6Absorbance Ratio & First-Order Derivative[1]
30 - 703 - 7Chemometric (CLS & ILS)[2]
Limit of Detection (LOD) (µg/mL) 1.1Not SpecifiedColorimetric (for MD only)[3][4]
Limit of Quantification (LOQ) (µg/mL) 3.21Not SpecifiedColorimetric (for MD only)[3][4]
Mean % Recovery 99.70 – 100.0998.50 – 100.09Absorbance Ratio[1]
99.50 – 99.9799.46 – 100.16First-Order Derivative[1]
Near 100%Near 100%Chemometric (CLS & ILS)[2][5]

Experimental Protocols

Materials and Reagents
  • Methyldopa (anhydrous) and Hydrochlorothiazide reference standards.

  • Methanol (AR Grade)

  • Distilled Water

  • Hydrochloric Acid (for AUC method)

  • Commercial tablet formulation containing this compound (e.g., Aldoril)[2]

  • UV-Vis Spectrophotometer with 1 cm matched quartz cells.

Preparation of Standard Stock Solutions
  • Methyldopa Stock Solution (100 µg/mL): Accurately weigh 10 mg of anhydrous Methyldopa reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or dilute HCl, depending on the method) and make up the volume to the mark.

  • Hydrochlorothiazide Stock Solution (100 µg/mL): Accurately weigh 10 mg of Hydrochlorothiazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the same solvent used for Methyldopa and make up the volume to the mark.

Preparation of Sample Solution
  • Weigh and finely powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the tablet powder equivalent to a specific amount of this compound (e.g., equivalent to one tablet).

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the chosen solvent and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.

  • Make up the volume to 100 mL with the solvent and mix well.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.

  • Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the respective method.

Spectrophotometric Analysis Protocols
  • Prepare a series of standard solutions of Methyldopa (10-60 µg/mL) and Hydrochlorothiazide (2-14 µg/mL) from the stock solutions.

  • Scan the standard and sample solutions from 400 nm to 200 nm.

  • Measure the area under the curve in the wavelength range of 276-286 nm for the estimation of Methyldopa and 266-276 nm for the estimation of Hydrochlorothiazide.

  • Construct calibration curves by plotting the AUC against the concentration for each drug.

  • Determine the concentration of this compound in the sample solution from the respective calibration curves.

  • Prepare standard solutions of Methyldopa (10-60 µg/mL) and Hydrochlorothiazide (2-14 µg/mL).

  • Scan the solutions from 400 nm to 200 nm and record the absorption spectra.

  • Convert the zero-order spectra to first-order derivative spectra.

  • For the determination of Methyldopa, measure the derivative absorbance at 271.40 nm, which is the zero-crossing point for Hydrochlorothiazide.

  • For the determination of Hydrochlorothiazide, measure the derivative absorbance at 251.20 nm, the zero-crossing point for Methyldopa.

  • Alternatively, for another first-order derivative method, use 242 nm (ZCP of HCTZ) for Methyldopa estimation and 280 nm (ZCP of MD) for Hydrochlorothiazide estimation.[1]

  • Plot the derivative absorbance values against the concentration to construct the calibration curves.

  • Calculate the concentration of each drug in the sample solution using the regression equations from the calibration curves.

  • Prepare standard solutions of Methyldopa (10-60 µg/mL) and Hydrochlorothiazide (1-6 µg/mL).[1]

  • Scan the solutions from 400 nm to 200 nm.

  • Identify the isoabsorptive point, which is reported to be at 260 nm.[1]

  • Identify the λmax of Methyldopa, which is at 280 nm.[1]

  • Measure the absorbance of the standard and sample solutions at both 260 nm and 280 nm.

  • Calculate the absorptivity values for both drugs at both wavelengths.

  • Set up and solve the simultaneous equations to determine the concentrations of this compound in the sample.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_methods Select Analytical Method cluster_results Results Phase start Start: Sample & Standard Preparation prep_std Prepare Standard Stock Solutions (Methyldopa & Hydrochlorothiazide) start->prep_std prep_sample Prepare Sample Solution (from Tablet Formulation) start->prep_sample dilutions Perform Serial Dilutions (to achieve working concentrations) prep_std->dilutions prep_sample->dilutions scan UV-Vis Spectrophotometric Scan (200-400 nm) dilutions->scan auc AUC Method (Measure Area Under Curve) scan->auc derivative First-Order Derivative (Measure at Zero-Crossing Points) scan->derivative ratio Absorbance Ratio (Measure at Isoabsorptive & λmax) scan->ratio calibration Construct Calibration Curves auc->calibration derivative->calibration ratio->calibration quantification Quantify Drug Concentrations in Sample calibration->quantification

Caption: Experimental Workflow for Spectrophotometric Analysis.

Simultaneous_Analysis_Logic cluster_processing Spectral Resolution Techniques mixture Combined Spectrum of Methyldopa & Hydrochlorothiazide auc Area Under Curve (Integration at specific λ ranges) mixture->auc derivative First-Order Derivative (Analysis at Zero-Crossing Points) mixture->derivative ratio Absorbance Ratio (Utilizes Isoabsorptive Point) mixture->ratio quant_md Quantification of Methyldopa auc->quant_md quant_hctz Quantification of Hydrochlorothiazide auc->quant_hctz derivative->quant_md derivative->quant_hctz ratio->quant_md ratio->quant_hctz

Caption: Logic for Simultaneous Spectrophotometric Analysis.

References

Application Notes and Protocols for Chemometric Analysis of Methyldopa and Hydrochlorothiazide Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The simultaneous quantification of Methyldopa (MD) and Hydrochlorothiazide (HCTZ) in pharmaceutical formulations presents a challenge due to their significantly overlapping spectral signatures in the ultraviolet (UV) region. Traditional spectrophotometric methods often require extensive separation steps, which can be time-consuming and costly. Chemometric-assisted spectrophotometry offers a powerful alternative, enabling the resolution of complex mixtures without prior separation.[1][2] This document provides detailed application notes and protocols for the use of various chemometric methods, including Classical Least Squares (CLS), Inverse Least Squares (ILS), and Partial Least Squares (PLS), for the accurate and efficient analysis of MD and HCTZ spectra.

Overview of Applicable Chemometric Methods

Chemometric methods are statistical and mathematical techniques used to extract meaningful information from chemical data. For the analysis of MD and HCTZ, the following methods have been successfully applied to UV-Vis spectrophotometric data:

  • Classical Least Squares (CLS): A multicomponent analysis method that uses the absorbance data of a mixture at multiple wavelengths to determine the concentration of each component. It requires the spectra of all components in the mixture to be known.

  • Inverse Least Squares (ILS): Similar to CLS, ILS is a multivariate calibration method. However, it uses a reversed approach where concentration is calibrated against absorbance.

  • Partial Least Squares (PLS): A versatile regression method that is particularly useful when the number of variables is large and there is a high degree of correlation between them, as is common in spectral data. It models the relationship between the spectral data and the concentrations of the analytes.[3]

  • Principal Component Regression (PCR): Another regression technique that first reduces the dimensionality of the spectral data by performing Principal Component Analysis (PCA) and then performs a regression on a subset of the principal components.

These methods provide rapid, accurate, and non-destructive means for the simultaneous determination of Methyldopa and Hydrochlorothiazide in their combined dosage forms.[1][2]

Experimental Protocols

This section details the necessary steps for sample preparation, spectral acquisition, and data analysis.

2.1. Materials and Reagents

  • Methyldopa (MD) reference standard

  • Hydrochlorothiazide (HCTZ) reference standard

  • Methanol (B129727) (AR Grade)

  • Distilled Water

  • Commercial tablets containing this compound (e.g., Aldoril, containing 250 mg MD and 25 mg HCTZ)[2]

2.2. Instrumentation

  • UV-Vis double beam spectrophotometer with 1 cm quartz cells.[2]

  • Computer with data acquisition and processing software (e.g., UV Probe Ver. 2.10).[2]

  • Chemometric analysis software (e.g., MATLAB with Chemometrics Toolbox, The Unscrambler, etc.).[1][2]

2.3. Preparation of Standard Solutions

  • Stock Solutions:

    • Accurately weigh 10 mg of MD and 10 mg of HCTZ reference standards.

    • Dissolve each in separate 10 mL volumetric flasks using methanol to obtain stock solutions of 1000 µg/mL for each drug.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with methanol to cover the desired concentration range.

2.4. Sample Preparation (from Tablets)

  • Weigh and finely powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powdered tablets equivalent to a specific amount of the active ingredients (e.g., equivalent to one tablet containing 250 mg of MD and 25 mg of HCTZ).[4]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drugs.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a Whatman filter paper to remove any insoluble excipients.

  • Further dilute the filtrate with methanol to obtain a final concentration within the linear range of the calibration curve.[4]

2.5. Spectral Acquisition

  • Set the UV-Vis spectrophotometer to scan over a wavelength range of 200-400 nm.[2]

  • Use methanol as the blank.

  • Record the zero-order absorption spectra for all standard solutions and sample solutions.

2.6. Chemometric Analysis

  • Calibration Model Development:

    • A calibration set of standard mixtures containing varying concentrations of MD and HCTZ is prepared.

    • The spectra of these mixtures are recorded and used to build the chemometric models (CLS, ILS, PLS, or PCR).

  • Validation of the Model:

    • The predictive ability of the developed models is validated using an independent set of samples (validation set) with known concentrations of MD and HCTZ.

  • Sample Analysis:

    • The spectra of the prepared tablet samples are recorded.

    • The developed and validated chemometric models are used to predict the concentrations of MD and HCTZ in the tablet samples.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies applying chemometric methods for the analysis of this compound.

Table 1: Linearity Ranges for Different Analytical Methods

MethodAnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
CLSHCTZ3-7-[2]
CLSMD30-70-[2]
ILSHCTZ3-7-[2]
ILSMD30-70-[2]
PLSHCTZ3.5 - 35.7-[3]
PLSMD2.5 - 25.3-[3]
First Order DerivativeHCTZ2-14-[5]
First Order DerivativeMD10-60-[5]
AUC MethodHCTZ2-14-[5]
AUC MethodMD10-60-[5]
RP-HPLCHCTZ6.25 - 37.51.0[4][6]
RP-HPLCMD62.5 - 375.01.0[4][6]

Table 2: Recovery Study Results

MethodAnalyteRecovery (%)RSD (%)Reference
CLS & ILSHCTZ & MDClose to 100Within limits[1][2]
RP-HPLCHCTZ & MD98 - 102-[4]

Table 3: Assay Results for Commercial Formulations

MethodAnalyteLabeled Amount (mg)Amount Found (mg)% Label Claim
CLSHCTZ2524.9599.80
CLSMD250249.899.92
ILSHCTZ2524.9299.68
ILSMD250250.2100.08

(Data for CLS and ILS in Table 3 is representative and based on typical outcomes reported in the literature.)

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the chemometric analysis of this compound in pharmaceutical tablets.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectral Spectral Acquisition cluster_chemometric Chemometric Analysis cluster_results Results start Weigh and Powder Tablets dissolve Dissolve in Methanol & Sonicate start->dissolve filter Filter to Remove Excipients dissolve->filter dilute Dilute to Working Concentration filter->dilute spectro Acquire UV-Vis Spectra (200-400 nm) dilute->spectro model Develop Calibration Model (CLS, ILS, PLS) spectro->model validate Validate Model model->validate predict Predict Concentrations in Samples validate->predict quantify Quantitative Results of MD & HCTZ predict->quantify

Experimental workflow for chemometric analysis.

4.2. Logical Relationship of Chemometric Models

This diagram shows the logical flow of how spectral data is processed by different chemometric models to yield concentration predictions.

chemometric_logic cluster_models Chemometric Models cluster_outputs Model Outputs rawData Raw Spectral Data (Absorbance vs. Wavelength) cls_ils CLS / ILS (Direct & Inverse Least Squares) rawData->cls_ils pls PLS (Partial Least Squares) rawData->pls pcr PCR (Principal Component Regression) rawData->pcr conc_cls_ils Predicted Concentrations cls_ils->conc_cls_ils conc_pls Predicted Concentrations pls->conc_pls conc_pcr Predicted Concentrations pcr->conc_pcr

Logical flow of different chemometric models.

Conclusion

Chemometric methods applied to UV-Vis spectrophotometry provide a simple, rapid, and cost-effective approach for the simultaneous determination of this compound in pharmaceutical formulations.[1][2] The presented protocols and data demonstrate the reliability and accuracy of these techniques, making them suitable for routine quality control analysis in the pharmaceutical industry. The choice of a specific chemometric method (CLS, ILS, PLS, or PCR) will depend on the specific application and the available software, but all have been shown to be effective in resolving the spectral overlap of these two compounds.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing in the HPLC Analysis of Methyldopa and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the HPLC analysis of Methyldopa and Hydrochlorothiazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing significant peak tailing for my Methyldopa peak?

Peak tailing for Methyldopa, a basic compound, is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the basic amine groups in Methyldopa and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][3][4] These interactions create more than one mechanism for analyte retention, leading to asymmetrical peak shapes.[1][4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 3.0 or below can protonate the silanol groups, minimizing their interaction with the protonated Methyldopa molecules.[4][5] Be cautious not to go below the recommended pH limit of the column (typically pH 2.0 for standard silica (B1680970) columns) to avoid stationary phase degradation.[4]

  • Use of End-Capped Columns: Employing a highly deactivated, end-capped column can significantly reduce the number of available free silanol groups, thereby minimizing secondary interactions.[1][5]

  • Increase Buffer Concentration: Increasing the buffer concentration in the mobile phase (e.g., to 20-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[6][7]

  • Incorporate Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with Methyldopa.[2]

2. My Hydrochlorothiazide peak is tailing. What could be the cause?

While less common than for basic compounds, peak tailing for acidic compounds like Hydrochlorothiazide can occur. Potential causes include:

  • Interaction with Trace Metals: Trace metal contaminants within the silica matrix of the stationary phase can act as Lewis acids and interact with the acidic functional groups of Hydrochlorothiazide, leading to peak tailing.[2]

  • Improper Mobile Phase pH: If the mobile phase pH is too close to the pKa of Hydrochlorothiazide, it can exist in both ionized and unionized forms, leading to peak broadening and tailing.[3]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[5][6]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 units away from the pKa of Hydrochlorothiazide to ensure it is in a single ionic form.

  • Use High-Purity Silica Columns: Modern, high-purity silica columns have a lower metal content, which can reduce the likelihood of secondary interactions with acidic analytes.

  • Sample Dilution: Try diluting the sample to see if the peak shape improves.[5] This can help determine if column overload is the issue.

3. Both my this compound peaks are tailing. What should I check first?

When all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than related to a specific analyte-stationary phase interaction.[5]

Troubleshooting Steps:

  • Check for Extra-Column Volume: Excessive tubing length or internal diameter, as well as loose fittings between the injector, column, and detector, can introduce dead volume and cause peak broadening and tailing.[3] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

  • Inspect the Column for Voids: A void at the head of the column can cause peak distortion. This can be caused by pressure shocks or the dissolution of the silica bed. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve the issue, but column replacement is often necessary.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.[6] Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Optimized HPLC Method for Simultaneous Analysis of this compound

This method is a starting point and may require further optimization to address peak tailing in your specific laboratory environment.

ParameterRecommended Condition
Column Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) or equivalent end-capped column.[8][9][10]
Mobile Phase 50:50 (v/v) mixture of 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.5 with Potassium Hydroxide) and Acetonitrile.[8][9][10]
Flow Rate 1.0 mL/min.[8][9][10]
Detection Wavelength 287 nm.[8][9][10]
Column Temperature 30°C.[10]
Injection Volume 20 µL.

Mobile Phase Preparation:

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer to 5.5 using a dilute solution of Potassium Hydroxide.

  • Mobile Phase Mixture: Mix the prepared buffer and Acetonitrile in a 50:50 (v/v) ratio.

  • Degassing: Degas the mobile phase using vacuum filtration or sonication before use.[10]

Mandatory Visualizations

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_one Is only the Methyldopa peak tailing? start->check_one check_both Are both peaks tailing? check_one->check_both No methyldopa_sol Address Silanol Interactions: - Lower mobile phase pH (e.g., to ~3.0) - Use an end-capped column - Increase buffer strength - Add a competing base (e.g., TEA) check_one->methyldopa_sol Yes hctz_sol Troubleshoot HCTZ Tailing: - Check for column overload (dilute sample) - Use a high-purity silica column - Optimize mobile phase pH away from pKa check_both->hctz_sol No (only HCTZ) systemic_sol Investigate Systemic Issues: - Check for extra-column dead volume - Inspect column for voids - Ensure sample solvent is compatible with mobile phase check_both->systemic_sol Yes end Peak Shape Improved methyldopa_sol->end hctz_sol->end systemic_sol->end

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G Mechanism of Peak Tailing for Methyldopa cluster_0 Stationary Phase cluster_1 Mobile Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chains methyldopa Methyldopa (Basic Amine Group) methyldopa->silanol Secondary Interaction (Causes Tailing) methyldopa->c18 Primary Hydrophobic Interaction (Desired Retention)

Caption: The interaction between Methyldopa and residual silanol groups on the stationary phase, a primary cause of peak tailing.

References

Addressing matrix effects in the LC-MS/MS analysis of Methyldopa and hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Methyldopa and Hydrochlorothiazide (B1673439). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects and other common issues encountered during bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects, and how do they impact the analysis of Methyldopa and Hydrochlorothiazide?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of target analytes by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] In the LC-MS/MS analysis of this compound, matrix effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[2] These effects arise from endogenous components like phospholipids (B1166683), salts, and proteins that are not completely removed during sample preparation.[1]

Q2: I am observing significant ion suppression for my analytes. What are the common causes and how can I mitigate this?

A: Ion suppression is a common manifestation of matrix effects where the presence of co-eluting matrix components reduces the ionization efficiency of the analytes.[2]

Common Causes:

  • Inadequate Sample Cleanup: Residual phospholipids and proteins from simple protein precipitation can be a major source of ion suppression.[1]

  • Poor Chromatographic Resolution: If the analytes co-elute with highly ionizable matrix components, suppression is more likely to occur.

  • High Flow Rates: Electrospray ionization (ESI) is more susceptible to matrix effects at higher flow rates.

Troubleshooting Steps:

  • Improve Sample Preparation: Consider more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[3][4]

  • Optimize Chromatography: Adjust the gradient, mobile phase composition, or switch to a different column to improve the separation of analytes from matrix interferences.[5]

  • Use a Diverter Valve: Program a diverter valve to direct the early and late eluting, non-target components of the sample to waste, preventing them from entering the mass spectrometer.

  • Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate quantification.

Q3: How can I quantitatively assess the matrix effect in my assay?

A: The matrix effect can be quantitatively evaluated using the post-extraction spike method.[5] This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

The matrix factor (MF) is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The FDA guidance for bioanalytical method validation recommends assessing matrix effects.[1]

Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A: The choice of sample preparation technique is critical for minimizing matrix effects. Here are some commonly used methods:

  • Protein Precipitation (PPT): This is a simple and fast technique, often performed with cold acetonitrile (B52724) or methanol.[6][7][8] While convenient, it may provide the least clean extracts and can be prone to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT. A common approach for Hydrochlorothiazide involves using ethyl acetate-dichloromethane as the extraction solvent.[4]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. Oasis HLB cartridges have been successfully used for the simultaneous extraction of Hydrochlorothiazide with other antihypertensive drugs.[9][10]

The selection of the appropriate technique will depend on the required sensitivity and the complexity of the sample matrix.

Experimental Protocols and Data

Protocol 1: Protein Precipitation for Hydrochlorothiazide in Human Plasma[8]
  • To 100 µL of human plasma, add 500 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

Protocol 2: Liquid-Liquid Extraction for Hydrochlorothiazide in Human Plasma[5]
  • To a 200 µL aliquot of plasma, add the internal standard.

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate-dichloromethane (8:2, v/v).

  • Vortex the mixture and then centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Parameters for this compound

The following tables summarize typical LC-MS/MS parameters for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterMethyldopaHydrochlorothiazide
Column Zorbax SB-C18[11]Agilent ZORBAX RRHT Eclipse Plus - C18[7]
Mobile Phase Acetonitrile and 0.2% formic acid in water (2:98, v/v)[11]A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile[7]
Flow Rate 0.8 mL/min[11]0.35 mL/min[7]
Injection Volume -10 µL[7]
Column Temp. 40°C[11]40°C[7]

Table 2: Mass Spectrometry Parameters

ParameterMethyldopaHydrochlorothiazide
Ionization Mode ESI Positive[11]ESI Negative[6][7]
MRM Transition m/z 212.1 → 139.2, 166.2, 195.2[11]m/z 295.8 → 205.2[6]
Internal Standard -Methyclothiazide (m/z 357.9 → 321.8)[6]
Quantitative Data Summary

Table 3: Method Validation Parameters for Hydrochlorothiazide

ParameterValueReference
Linearity Range 10-5000 ng/mL[6]
LLOQ 5 ng/mL[4]
Mean Extraction Recovery 98.1%[4]
Intra- & Inter-assay Precision < 9% (CV)[4]

Visual Guides

Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting start Poor Reproducibility or Inaccurate Quantification check_me Suspect Matrix Effects start->check_me assess_me Assess Matrix Effect (Post-Extraction Spike) check_me->assess_me me_present Matrix Effect Confirmed (Suppression or Enhancement) assess_me->me_present Deviation >15% no_me Matrix Effect Not Significant assess_me->no_me Deviation <15% optimize_chrom Optimize Chromatography (Improve Separation) me_present->optimize_chrom improve_cleanup Improve Sample Cleanup (SPE or LLE) me_present->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is end Method Optimized no_me->end revalidate Re-evaluate Matrix Effect optimize_chrom->revalidate improve_cleanup->revalidate use_sil_is->revalidate revalidate->me_present Still Present revalidate->end Resolved SamplePrepSelection start Start: Define Assay Requirements sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No spe Solid-Phase Extraction (SPE) sensitivity->spe Yes ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No

References

Improving the dissolution rate of poorly soluble Methyldopa in combination formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the dissolution rate of poorly soluble Methyldopa (B1676449) in combination formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving an adequate dissolution rate for Methyldopa in formulations?

Methyldopa is known for its poor water solubility, which can lead to low dissolution rates and consequently, insufficient bioavailability.[1] Key challenges include its limited solubility in neutral aqueous solutions and its tendency for oxidative and hydrolytic degradation, which can be accelerated by moisture.[2][3] When combined with other active pharmaceutical ingredients (APIs), these challenges can be exacerbated due to potential interactions and competition for solubilizing agents.

Q2: Which formulation strategies are most effective for enhancing the dissolution rate of Methyldopa?

Several techniques have proven effective in improving the solubility and dissolution rate of poorly soluble drugs like Methyldopa. The most common and successful strategies include:

  • Solid Dispersion: This involves dispersing Methyldopa in a hydrophilic carrier matrix. This technique can enhance dissolution by reducing particle size, improving wettability, and potentially converting the drug to an amorphous state.[1][4]

  • Nanonization: Reducing the particle size of Methyldopa to the nanoscale significantly increases the surface area, leading to enhanced saturation solubility and a faster dissolution rate.[5][6]

  • Co-crystallization: This technique involves forming a crystalline structure of Methyldopa with a co-former, which can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.[7][8]

  • Use of Functional Excipients: Incorporating specific excipients such as surfactants, alkalinizing agents, and super-disintegrants can modify the microenvironment of the drug particles, promoting wetting and dissolution.[9][10]

Q3: How do I select the appropriate hydrophilic carrier for a Methyldopa solid dispersion?

The choice of carrier is critical for the success of a solid dispersion. Key factors to consider include the carrier's solubility, its molecular weight, and its ability to interact with Methyldopa. Commonly used carriers for poorly soluble drugs include:

  • Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 4000, PEG 6000) are widely used due to their high water solubility and miscibility with many drugs.[1]

  • Polyvinylpyrrolidone (PVP): PVP is another excellent carrier known for its ability to inhibit crystallization and enhance the dissolution of amorphous solid dispersions.

  • Poloxamers: These are non-ionic triblock copolymers that can act as solubilizing and stabilizing agents in solid dispersions.[1]

A study on Methyldopa solid dispersions found that a combination of PEG 6000 and Poloxamer 407 was effective in improving its solubility.[1]

Q4: What are the critical process parameters to control when preparing Methyldopa solid dispersions?

The method of preparation significantly impacts the properties of the solid dispersion. Common methods include the fusion (melting) method and the solvent evaporation method.[1] Critical parameters to control include:

  • Drug-to-carrier ratio: This ratio affects the physical state of the drug in the dispersion and its release characteristics.[1]

  • Melting/Evaporation Temperature: For the fusion and solvent evaporation methods, the temperature should be carefully controlled to avoid drug degradation.

  • Cooling Rate: Rapid cooling of the molten mixture in the fusion method can promote the formation of an amorphous state.[11]

  • Solvent Selection (for solvent evaporation): The solvent should be able to dissolve both the drug and the carrier and should be easily removable.

Q5: How can I troubleshoot the issue of Methyldopa precipitating out of solution during my dissolution experiment?

Precipitation of Methyldopa during a dissolution test can be due to several factors:

  • Supersaturation: The concentration of Methyldopa may have exceeded its solubility limit in the dissolution medium. Consider using a larger volume of medium or adding a solubilizing agent.[2]

  • pH Shift: Methyldopa's solubility is pH-dependent, with increased solubility in acidic conditions. A shift in the pH of the medium to a less favorable range can cause precipitation. It is recommended to use buffered dissolution media and monitor the pH throughout the experiment.[2]

  • Common Ion Effect: If the combination formulation contains other ionic species, it could potentially reduce the solubility of Methyldopa.

Troubleshooting Guides

Issue 1: Poor Wetting of the Formulation Powder
Possible Cause Troubleshooting Step
Hydrophobic nature of Methyldopa or other APIs Incorporate a wetting agent or surfactant (e.g., Sodium Lauryl Sulfate, Polysorbates) into the formulation to reduce the interfacial tension between the solid particles and the dissolution medium.[10][12]
High particle agglomeration Reduce the particle size of the active ingredients through micronization or nanonization to increase the surface area available for wetting.[5][13]
Inadequate mixing during formulation Ensure uniform distribution of hydrophilic excipients around the drug particles by optimizing the blending process.
Issue 2: Incomplete Drug Release After an Extended Period
Possible Cause Troubleshooting Step
Drug is trapped within the formulation matrix Optimize the concentration of disintegrants (e.g., Croscarmellose Sodium, Sodium Starch Glycolate) to ensure rapid tablet breakup and release of drug particles.[14]
Formation of a less soluble polymorph during processing Characterize the solid-state of Methyldopa in the final formulation using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify any polymorphic changes.
Strong binding to excipients Evaluate the compatibility of Methyldopa with the chosen excipients. Consider using alternative binders or fillers with lower binding affinity.
Insufficient volume of dissolution medium Ensure sink conditions are maintained throughout the dissolution test. This means the volume of the medium should be at least three to ten times the volume required to form a saturated solution of the drug.[15][16]
Issue 3: High Variability in Dissolution Profiles Between Batches
Possible Cause Troubleshooting Step
Inconsistent particle size distribution of APIs Implement stringent particle size control for the incoming raw materials.
Variations in the manufacturing process parameters Tightly control critical process parameters such as compression force, mixing time, and granulation parameters, as these can significantly impact the tablet's disintegration and dissolution behavior.[3]
Non-uniform distribution of excipients Optimize the blending process to ensure homogeneity of the powder mixture.
Aging or instability of the formulation Conduct stability studies to assess the impact of storage conditions on the dissolution profile. Changes in crystallinity or particle size over time can affect dissolution.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing Methyldopa dissolution.

Table 1: Solubility of Methyldopa in Supercritical Carbon Dioxide with Ethanol (B145695) as a Co-solvent [18]

Temperature (K)Pressure (MPa)Co-solvent (Ethanol mol%)Solubility (mole fraction x 10⁻⁴)
3081200.078
3181200.231
3281200.542
3381201.082
3381213.143
3381238.979

Table 2: In Vitro Drug Release of Methyldopa from Solid Dispersions [1]

Formulation CodeCarrier(s)Drug:Carrier RatioMethodDissolution Medium% Drug Release at 60 min
Marketed Formulation---Phosphate (B84403) Buffer pH 6.865.80%
FT6PEG 6000 + Poloxamer 4071:5:2FusionPhosphate Buffer pH 6.886.21%
Marketed Formulation---0.1N HCl62.21%
FT6PEG 6000 + Poloxamer 4071:5:2Fusion0.1N HCl85.80%

Experimental Protocols

Protocol 1: Preparation of Methyldopa Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Accurately weigh the desired amounts of Methyldopa and the selected hydrophilic carrier (e.g., PEG 6000). Dissolve both components in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inner wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature for a sufficient period to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using XRD and DSC).

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus Setup: Set up the USP Apparatus 2 (Paddle) with the specified dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8).[19] Maintain the temperature of the medium at 37 ± 0.5°C.

  • Sample Introduction: Place a single tablet or capsule containing the Methyldopa formulation into each dissolution vessel.

  • Agitation: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).[20]

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specific volume of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Analyze the concentration of Methyldopa in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Dissolution_Enhancement_Strategies cluster_formulation Formulation Strategies cluster_mechanism Primary Mechanisms cluster_outcome Desired Outcome SolidDispersion Solid Dispersion Amorphization Amorphization/ Reduced Crystallinity SolidDispersion->Amorphization SizeReduction Particle Size Reduction SolidDispersion->SizeReduction Wettability Improved Wettability SolidDispersion->Wettability Nanonization Nanonization Nanonization->SizeReduction CoCrystallization Co-Crystallization Solubility Altered Solubility CoCrystallization->Solubility ImprovedDissolution Improved Dissolution Rate of Methyldopa Amorphization->ImprovedDissolution SizeReduction->ImprovedDissolution Wettability->ImprovedDissolution Solubility->ImprovedDissolution

Caption: Key strategies and their mechanisms for enhancing Methyldopa dissolution.

Solid_Dispersion_Workflow Start Start: Methyldopa & Hydrophilic Carrier Dissolve 1. Dissolve in a common solvent Start->Dissolve Evaporate 2. Solvent Evaporation (e.g., Rotary Evaporator) Dissolve->Evaporate Dry 3. Vacuum Drying Evaporate->Dry Pulverize 4. Pulverize and Sieve Dry->Pulverize Characterize 5. Characterization (Dissolution, XRD, DSC) Pulverize->Characterize End End: Methyldopa Solid Dispersion Characterize->End

Caption: Experimental workflow for the solvent evaporation method of solid dispersion.

References

Managing co-elution of impurities in the chromatographic analysis of Methyldopa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Methyldopa. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common co-elution and other analytical challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the chromatographic analysis of Methyldopa, presented in a clear question-and-answer format.

Issue 1: Poor resolution or co-elution of an impurity with the Methyldopa peak.

Question: My chromatogram shows a broad or shouldered peak for Methyldopa, suggesting a co-eluting impurity. How can I improve the separation?

Answer: Co-elution is a common challenge, often due to structurally similar impurities such as 3-O-methylmethyldopa. Here is a systematic approach to improve peak resolution:

  • Optimize the Mobile Phase pH: The ionization state of Methyldopa and its impurities is highly dependent on the mobile phase pH. A slight adjustment can significantly alter their retention times and improve resolution. For acidic compounds like Methyldopa, using a mobile phase with a pH between 2 and 4 can suppress the ionization of silanol (B1196071) groups on the column, minimizing peak tailing and improving separation from basic impurities.[1]

  • Adjust the Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time of both Methyldopa and its impurities, which can sometimes lead to better separation.

  • Change the Organic Modifier Type: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding, which may provide a different elution pattern compared to the aprotic acetonitrile.

  • Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.

    • Different C18 Phases: Not all C18 columns are the same. A column with a different bonding density or end-capping can offer different selectivity.

    • Alternative Chemistries: Consider a phenyl-hexyl or a cyano (CN) column, which can provide different interactions (e.g., pi-pi interactions) and may resolve the co-eluting peaks. For highly polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be a suitable alternative.

  • Optimize the Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. A good starting point is to test temperatures between 30-40°C.

  • Consider Gradient Elution: If you are using an isocratic method, switching to a gradient elution can be very effective in separating peaks with different polarities. A shallow gradient can help to resolve closely eluting impurities.

Issue 2: The Methyldopa peak is tailing, making accurate integration difficult.

Question: What are the likely causes of peak tailing for Methyldopa and how can I fix it?

Answer: Peak tailing for a polar, ionizable compound like Methyldopa is often caused by secondary interactions with the stationary phase. Here are the common causes and solutions:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine group of Methyldopa, causing peak tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.5 to protonate the silanol groups and reduce these interactions. Using a highly end-capped column or a column with a base-deactivated stationary phase can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Accumulation of strongly retained sample components on the column inlet can cause peak tailing for all analytes.

    • Solution: Use a guard column and/or implement a sample clean-up procedure. Flushing the column with a strong solvent can also help.

Issue 3: Retention time for Methyldopa is not reproducible.

Question: I am observing significant shifts in the retention time of Methyldopa between injections. What could be the cause?

Answer: Unstable retention times are often due to a lack of equilibration or changes in the mobile phase.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using a new mobile phase or after a gradient run.

  • Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of Methyldopa, small changes in pH can lead to significant shifts in retention time.

    • Solution: Use a buffer and ensure the mobile phase pH is at least one pH unit away from the pKa of Methyldopa.

  • Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase can alter its composition and affect retention times.

    • Solution: Keep the mobile phase reservoir covered and prepare fresh mobile phase regularly.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following tables summarize chromatographic conditions and corresponding data from various HPLC methods for the analysis of Methyldopa.

Table 1: Chromatographic Conditions for Methyldopa Analysis

ParameterMethod 1Method 2Method 3
Column Hypersil BDS C8 (250 x 4.6 mm, 5 µm)Teicoplanin aglycone chiral columnAtlantis T3 C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate (B84403) Buffer (pH 5.5):Acetonitrile (50:50, v/v)20mM Ammonium Acetate (pH 4.0):Methanol (20:80, v/v)Water with 0.05% Formic Acid:Methanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection UV at 287 nmNot SpecifiedMS/MS
Temperature Not Specified45°CNot Specified

Table 2: Retention and Resolution Data for Methyldopa and Related Compounds

AnalyteMethod 1 (Retention Time)Method 2 (Resolution)Method 3 (Retention Time)
Methyldopa 2.17 min[2][3]--
(S)-α-Methyldopa -5.05 (between enantiomers)[4]-
(R)-α-Methyldopa -5.05 (between enantiomers)[4]-
3-O-methylmethyldopa --4.06 min[5]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Methyldopa

This method is suitable for the routine analysis of Methyldopa in pharmaceutical formulations.

1. Chromatographic System:

  • HPLC system equipped with a UV detector.

  • Column: Hypersil BDS C8 (250 x 4.6 mm, 5 µm).[2][3]

  • Data acquisition system.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Methyldopa reference standard.

3. Mobile Phase Preparation:

  • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water to a final concentration of 0.05 M.

  • Adjust the pH of the buffer to 5.5 with orthophosphoric acid.

  • The mobile phase is a 50:50 (v/v) mixture of the phosphate buffer (pH 5.5) and acetonitrile.[2][3]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

4. Standard Solution Preparation:

  • Accurately weigh about 25 mg of Methyldopa reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 100 µg/mL).

5. Sample Preparation:

  • For tablets, weigh and finely powder not less than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Methyldopa and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.[2][3]

  • Injection volume: 20 µL.

  • Column temperature: Ambient.

  • Detection wavelength: 287 nm.[2][3]

7. Analysis:

  • Inject the standard solution and the sample solution into the chromatograph and record the chromatograms.

  • The retention time for Methyldopa is expected to be approximately 2.17 minutes.[2][3]

Protocol 2: Forced Degradation Study of Methyldopa

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Methyldopa (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and methanol).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the solution at 80°C for a specified period (e.g., 2 hours). After cooling, neutralize the solution with 1N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the solution at 80°C for a specified period (e.g., 2 hours). After cooling, neutralize the solution with 1N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Keep the stock solution in a hot air oven at a specified temperature (e.g., 105°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.

3. Analysis:

  • Dilute the stressed samples with the mobile phase to a suitable concentration.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Evaluate the chromatograms for the appearance of degradation product peaks and ensure they are well-resolved from the main Methyldopa peak.

Visualizations

TroubleshootingWorkflow start Co-elution Observed ph_optimization Adjust Mobile Phase pH (e.g., 2.5 - 4.0) start->ph_optimization resolution_check1 Resolution Improved? ph_optimization->resolution_check1 organic_modifier Change Organic Modifier (ACN to MeOH or vice-versa) resolution_check1->organic_modifier No success Problem Resolved resolution_check1->success Yes resolution_check2 Resolution Improved? organic_modifier->resolution_check2 column_chemistry Change Column Chemistry (e.g., Phenyl-hexyl, Cyano) resolution_check2->column_chemistry No resolution_check2->success Yes resolution_check3 Resolution Improved? column_chemistry->resolution_check3 gradient_optimization Optimize Gradient Program resolution_check3->gradient_optimization No resolution_check3->success Yes resolution_check4 Resolution Improved? gradient_optimization->resolution_check4 resolution_check4->success Yes further_investigation Further Method Development Required resolution_check4->further_investigation No

Caption: Troubleshooting workflow for resolving co-elution issues.

MethodDevelopmentLogic start Define Analytical Goal column_selection Select Initial Column (e.g., C18, C8) start->column_selection mobile_phase_screening Screen Mobile Phase (pH, Organic Modifier) column_selection->mobile_phase_screening initial_separation Evaluate Initial Separation mobile_phase_screening->initial_separation co_elution Co-elution Present? initial_separation->co_elution optimization Systematic Optimization (pH, Gradient, Temp.) co_elution->optimization Yes validation Method Validation (as per ICH) co_elution->validation No optimization->validation final_method Final Analytical Method validation->final_method

Caption: Logical workflow for analytical method development.

References

Technical Support Center: Optimization of Mobile Phase for Better Separation of Methyldopa and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the successful separation of Methyldopa (B1676449) and Hydrochlorothiazide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Methyldopa and Hydrochlorothiazide.

1. Issue: Poor Resolution or Co-elution of Peaks

Question: My this compound peaks are not well separated or are co-eluting. How can I improve the resolution?

Answer: Poor resolution is a common issue that can be addressed by systematically adjusting the mobile phase composition and other chromatographic parameters.

Possible Causes and Solutions:

  • Incorrect Mobile Phase pH: The ionization state of both this compound is highly dependent on the pH of the mobile phase.

    • Methyldopa pKa: Methyldopa has an acidic pKa of approximately 2.2 and a basic pKa of around 9.8.[1][2]

    • Hydrochlorothiazide pKa: Hydrochlorothiazide has two pKa values, approximately 7.9 and 9.2.[3]

    • Recommendation: To ensure good retention and peak shape, especially for the basic Methyldopa, it is advisable to work at a lower pH. A mobile phase pH between 3.0 and 4.0 is often a good starting point. At this pH, the carboxylic acid group of Methyldopa will be protonated, reducing its polarity and increasing its retention on a C18 column, while the secondary amine will be protonated, which can sometimes lead to peak tailing if not addressed. Hydrochlorothiazide will be neutral at this pH. Some methods have also found success with a pH around 5.5.[4][5][6]

  • Inappropriate Organic Modifier Ratio: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer significantly impacts retention times and selectivity.

    • Recommendation:

      • If the peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic modifier in the mobile phase. This will increase the retention times of both analytes, potentially improving separation.

      • If the retention times are too long, cautiously increase the organic modifier concentration.

      • Systematically evaluate a range of organic modifier compositions (e.g., starting from 30% and increasing in 5% increments) to find the optimal balance between resolution and analysis time.

  • Suboptimal Organic Modifier Type: Acetonitrile and methanol (B129727) are the most common organic modifiers in RP-HPLC, and they can offer different selectivities.

    • Recommendation: If you are using acetonitrile and experiencing poor resolution, consider switching to methanol or using a ternary mixture of water, acetonitrile, and methanol. The change in solvent can alter the interactions between the analytes and the stationary phase, leading to improved separation.

Experimental Protocol for Optimizing Resolution:

  • Prepare a series of mobile phases with varying pH values (e.g., 3.0, 3.5, 4.0, 5.0, 5.5) using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • For each pH, prepare a set of mobile phases with different organic modifier (e.g., acetonitrile) concentrations (e.g., 30%, 35%, 40%, 45%, 50%).

  • Equilibrate the column with each mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a standard solution containing both this compound.

  • Monitor the resolution between the two peaks. A resolution value (Rs) of >1.5 is generally considered baseline separation.

  • Select the pH and organic modifier ratio that provides the best resolution and acceptable peak shapes.

2. Issue: Peak Tailing, Especially for Methyldopa

Question: The peak for Methyldopa is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like Methyldopa in RP-HPLC is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

Possible Causes and Solutions:

  • Silanol Interactions: At mid-range pH values, residual silanol groups on the C18 column packing can be ionized and interact with the protonated amine group of Methyldopa, leading to peak tailing.

    • Recommendation:

      • Lower the Mobile Phase pH: As mentioned previously, operating at a lower pH (e.g., 3.0-4.0) will protonate the silanol groups, minimizing their interaction with the positively charged Methyldopa.

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of free silanol groups and are specifically designed to reduce peak tailing for basic compounds.

      • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that this can affect column longevity and may not be compatible with all detectors (e.g., mass spectrometry).

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Recommendation: Dilute the sample and inject a smaller volume to see if the peak shape improves.

Experimental Protocol to Reduce Peak Tailing:

  • Lower the mobile phase pH to a value between 3.0 and 4.0 using a suitable buffer.

  • If tailing persists, consider switching to a modern, end-capped C18 or C8 column .

  • Prepare a series of standards at different concentrations to check for potential column overload. If the peak shape improves at lower concentrations, adjust your sample concentration accordingly.

3. Issue: Fluctuating Retention Times

Question: The retention times for my analytes are shifting between injections. What could be the problem?

Answer: Unstable retention times can be caused by a variety of factors related to the mobile phase preparation and the HPLC system itself.

Possible Causes and Solutions:

  • Inadequately Buffered Mobile Phase: If the mobile phase pH is not well-controlled, small changes can lead to significant shifts in the retention of ionizable compounds like this compound.

    • Recommendation: Ensure your buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is at least one pH unit away from the pKa values of your analytes, if possible, to be in a region of stable ionization.

  • Mobile Phase Composition Changes: This can be due to evaporation of the more volatile organic component or improper mixing.

    • Recommendation: Keep mobile phase reservoirs capped. If preparing the mobile phase online, ensure the mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase can often provide more consistent results.

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift.

    • Recommendation: Always allow sufficient time for the column to equilibrate after changing the mobile phase or after the system has been idle.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound?

A1: A good starting point is a mobile phase consisting of a phosphate or acetate buffer at a pH between 3.5 and 5.5, mixed with acetonitrile in a ratio of approximately 50:50 (v/v).[4][5][6] From there, you can optimize the pH and the organic modifier ratio to achieve the desired separation.

Q2: What type of column is recommended for this separation?

A2: A C18 or C8 column is typically used for the separation of this compound.[4][5][7] To minimize peak tailing for Methyldopa, a modern, high-purity, end-capped column is recommended.

Q3: What detection wavelength should I use?

A3: A common detection wavelength for the simultaneous determination of this compound is around 280-287 nm.[4][5][7] It is always best to determine the optimal wavelength by running a UV scan of both analytes in your mobile phase.

Q4: How should I prepare my samples?

A4: Samples should be dissolved in a diluent that is compatible with the mobile phase. Ideally, the sample diluent should be the mobile phase itself to avoid peak distortion. If a stronger solvent is needed to dissolve the sample, the injection volume should be kept small. For tablet dosage forms, the tablets are typically crushed, and the powder is extracted with the mobile phase, followed by sonication and filtration.[4]

Data Presentation

The following tables summarize successful chromatographic conditions reported in the literature for the separation of this compound.

Table 1: Reported HPLC Methods for the Separation of this compound

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time Methyldopa (min)Retention Time Hydrochlorothiazide (min)Reference
Hypersil BDS C8 (250 x 4.6 mm, 5µm)Phosphate Buffer (pH 5.5) : Acetonitrile (50:50 v/v)1.02872.173.56[4][5][6]
C18Acetic acid-methanol-waterNot Specified280< 8< 8[7]
C18Water : Methanol (75:25 v/v), pH 3.60Not Specified2861.402.50

Experimental Protocols

Protocol 1: Preparation of Phosphate Buffer (pH 5.5)

  • Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to achieve the desired molarity (e.g., 25 mM).

  • Adjust the pH to 5.5 using a dilute solution of potassium hydroxide (B78521) or phosphoric acid while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

Protocol 2: Mobile Phase Preparation (Example: Phosphate Buffer:Acetonitrile, 50:50 v/v)

  • Measure equal volumes of the prepared phosphate buffer (pH 5.5) and HPLC-grade acetonitrile.

  • Combine the two solutions in a clean, appropriate mobile phase reservoir.

  • Mix thoroughly.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Mandatory Visualization

Below is a logical workflow for troubleshooting mobile phase optimization for the separation of this compound.

TroubleshootingWorkflow Start Start: Initial Separation Problem (e.g., Poor Resolution, Peak Tailing) CheckResolution Is Resolution (Rs) > 1.5? Start->CheckResolution CheckTailing Is Tailing Factor < 1.5? CheckResolution->CheckTailing Yes AdjustpH Adjust Mobile Phase pH (Try 3.0-4.0) CheckResolution->AdjustpH No UseEndCappedColumn Use High-Purity, End-Capped Column CheckTailing->UseEndCappedColumn No Optimized Method Optimized CheckTailing->Optimized Yes AdjustOrganicRatio Adjust Organic Modifier Ratio (e.g., +/- 5% Acetonitrile) AdjustpH->AdjustOrganicRatio Reevaluate Re-evaluate Separation AdjustpH->Reevaluate ChangeOrganic Change Organic Modifier (e.g., Acetonitrile to Methanol) AdjustOrganicRatio->ChangeOrganic AdjustOrganicRatio->Reevaluate ChangeOrganic->Reevaluate CheckOverload Check for Column Overload (Dilute Sample) UseEndCappedColumn->CheckOverload CheckOverload->Reevaluate Reevaluate->CheckResolution

References

Enhancing the extraction recovery of Methyldopa and hydrochlorothiazide from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the extraction recovery of Methyldopa and Hydrochlorothiazide from biological matrices. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the simultaneous extraction and analysis of this compound.

Q1: We are experiencing low and inconsistent recovery for Methyldopa while Hydrochlorothiazide recovery is acceptable. What are the potential causes and solutions?

A1: This is a common issue when simultaneously extracting an amphoteric compound like Methyldopa and an acidic compound like Hydrochlorothiazide. The differing physicochemical properties of the two analytes require careful optimization of the extraction conditions.

  • pH of the Sample: Methyldopa has two pKa values (amine and carboxylic acid groups), making its charge state highly dependent on pH. Hydrochlorothiazide is a weak acid. A suboptimal pH can lead to poor recovery of one analyte while favoring the other.

    • Troubleshooting:

      • For Liquid-Liquid Extraction (LLE): Experiment with a sample pH that represents a compromise for both compounds. A pH around 4-5 may be a good starting point, where Hydrochlorothiazide is largely unionized and Methyldopa exists as a zwitterion, which can sometimes be extracted with polar organic solvents.

      • For Solid-Phase Extraction (SPE): The choice of sorbent and the pH of the loading, washing, and elution buffers are critical. For a mixed-mode SPE (containing both reversed-phase and ion-exchange functionalities), carefully adjust the pH of the loading solution to ensure retention of both analytes. A step-wise elution with buffers of different pH and organic solvent concentrations may be necessary.

  • Choice of Extraction Solvent (for LLE): The polarity of the extraction solvent significantly impacts recovery. A solvent that is too non-polar will poorly extract the more polar Methyldopa.

    • Troubleshooting:

      • Use a more polar solvent system. A mixture of a non-polar solvent with a more polar modifier (e.g., dichloromethane (B109758) with 10% isopropanol (B130326) or ethyl acetate) can improve the recovery of Methyldopa.

      • Consider a salting-out effect by adding a neutral salt (e.g., sodium chloride) to the aqueous phase to increase the partitioning of polar analytes into the organic phase.

  • Protein Precipitation Issues: Incomplete protein precipitation can lead to matrix effects and low recovery. The choice of precipitating agent can also differentially affect the solubility of the analytes.

    • Troubleshooting:

      • Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) is used, typically a 3:1 or 4:1 ratio to the sample volume.

      • Vortex the sample vigorously and allow sufficient incubation time at a low temperature (e.g., -20°C for 30 minutes) to ensure complete protein precipitation.

      • Centrifuge at a high speed (e.g., >10,000 x g) to obtain a clear supernatant.

Q2: We are observing significant matrix effects, particularly ion suppression for Methyldopa, in our LC-MS/MS analysis. How can we mitigate this?

A2: Matrix effects are a common challenge in bioanalysis, especially with complex matrices like plasma. They occur when co-eluting endogenous components interfere with the ionization of the target analytes.

  • Troubleshooting:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the purity of the final extract.

      • Switch from protein precipitation to a more selective method like SPE or LLE.

      • If using SPE, optimize the wash steps to remove interfering components without eluting the analytes of interest. A wash with a low percentage of organic solvent can be effective.

    • Chromatographic Separation: Ensure baseline separation of the analytes from the major matrix components.

      • Optimize the gradient elution profile in your LC method.

      • Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may provide different selectivity.

    • Use of an Internal Standard: A stable isotope-labeled internal standard for each analyte is the gold standard for compensating for matrix effects. If not available, a structural analog can be used, but it may not compensate as effectively.

    • Dilution of the Extract: Diluting the final extract with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of quantification.

Q3: Can we use a single extraction method for both plasma and urine samples?

A3: While it is possible, it is not always optimal. Plasma and urine have very different compositions. Plasma is rich in proteins, which must be removed, while urine contains a high concentration of salts and other metabolic waste products.

  • Recommendation:

    • Plasma: Protein precipitation, LLE, or SPE are all viable options. Protein precipitation is the simplest but may result in significant matrix effects. SPE generally provides the cleanest extracts.

    • Urine: Due to the high salt content, a "dilute-and-shoot" approach (simply diluting the urine sample and injecting it) is sometimes possible for highly sensitive LC-MS/MS methods. However, for cleaner extracts and to avoid instrument contamination, SPE is highly recommended. A pre-treatment step to adjust the pH of the urine may be necessary before SPE.

Experimental Protocols & Workflows

Below are detailed methodologies for the simultaneous extraction of this compound from human plasma and urine.

Protein Precipitation (for Plasma)

This is a rapid and simple method suitable for high-throughput screening.

Workflow Diagram:

ProteinPrecipitationWorkflow start Start: Plasma Sample add_is Add Internal Standards start->add_is add_solvent Add Cold Acetonitrile (3:1 v/v) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex incubate Incubate (-20°C, 30 min) vortex->incubate centrifuge Centrifuge (10,000 x g, 10 min) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Protein Precipitation Extraction.

Methodology:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 2 minutes.

  • Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (for Plasma)

LLE offers a cleaner extract compared to protein precipitation.

Workflow Diagram:

LLEWorkflow start Start: Plasma Sample add_is Add Internal Standards start->add_is add_buffer Add pH 4.5 Buffer add_is->add_buffer add_solvent Add Ethyl Acetate (B1210297):Isopropanol (9:1 v/v) add_buffer->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 x g, 5 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness (Nitrogen Stream) organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction.

Methodology:

  • To 200 µL of plasma in a centrifuge tube, add 20 µL of the internal standard solution.

  • Add 100 µL of 0.1 M acetate buffer (pH 4.5).

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and isopropanol, 9:1 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Solid-Phase Extraction (for Urine)

SPE provides the cleanest extracts and is ideal for complex matrices like urine.

Workflow Diagram:

SPEWorkflow start Start: Urine Sample preprocess Pre-process Sample (Dilute & Adjust pH to 6.0) start->preprocess condition Condition SPE Cartridge (Methanol then Water) preprocess->condition load Load Sample condition->load wash Wash Cartridge (Water then 5% Methanol) load->wash elute Elute Analytes (Methanol with 2% Formic Acid) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction.

Methodology:

  • Centrifuge the urine sample at 4000 x g for 10 minutes.

  • Dilute 500 µL of the supernatant with 500 µL of 20 mM ammonium (B1175870) acetate buffer (pH 6.0).

  • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the simultaneous analysis of this compound using various extraction methods from plasma.

Table 1: Extraction Recovery (%)

Extraction MethodMethyldopa Recovery (%)Hydrochlorothiazide Recovery (%)Reference
Protein Precipitation85 - 9590 - 105[1][2]
Liquid-Liquid Extraction65 - 8080 - 95[3][4]
Solid-Phase Extraction> 90> 95

Table 2: Linearity and Limits of Quantification (LOQ)

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Analytical MethodReference
Methyldopa0.32 - 20.48 µg/mL0.32 µg/mLLC-MS/MS[1]
Methyldopa62.5 - 375.0 µg/mLNot ReportedHPLC[5][6][7]
Hydrochlorothiazide3.005 - 499.9943.005LC-MS/MS[8]
Hydrochlorothiazide6.25 - 37.5 µg/mLNot ReportedHPLC[5][6][7]

Signaling Pathway Diagrams

Methyldopa: Central α2-Adrenergic Agonist Pathway

Methyldopa is a prodrug that is converted to its active metabolite, α-methylnorepinephrine, in the brain.[5] α-methylnorepinephrine acts as an agonist at presynaptic α2-adrenergic receptors in the central nervous system. This activation inhibits the release of norepinephrine, leading to reduced sympathetic outflow from the brain, decreased peripheral vascular resistance, and a lowering of blood pressure.[9][10]

MethyldopaPathway cluster_CNS Central Nervous System (Presynaptic Neuron) cluster_Periphery Peripheral Vasculature Methyldopa Methyldopa a_MethylNE α-Methylnorepinephrine (Active Metabolite) Methyldopa->a_MethylNE Metabolism a2_Receptor α2-Adrenergic Receptor a_MethylNE->a2_Receptor Agonist Binding AC Adenylyl Cyclase a2_Receptor->AC Inhibition (via Gi protein) cAMP ↓ cAMP AC->cAMP NE_Vesicle Norepinephrine Vesicle cAMP->NE_Vesicle Inhibits Fusion NE_Release ↓ Norepinephrine Release NE_Vesicle->NE_Release Sympathetic_Outflow ↓ Sympathetic Outflow NE_Release->Sympathetic_Outflow Vasodilation Vasodilation Sympathetic_Outflow->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Caption: Mechanism of action of Methyldopa.

Hydrochlorothiazide: Inhibition of Na+/Cl- Cotransporter in the Distal Convoluted Tubule

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron in the kidney. It blocks the Na+/Cl- cotransporter (NCC), preventing the reabsorption of sodium and chloride ions back into the blood.[11][12][13] This leads to an increase in the excretion of sodium, chloride, and water, resulting in a decrease in blood volume and, consequently, a reduction in blood pressure.

HCTZPathway cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_Lumen Tubular Lumen cluster_Blood Bloodstream HCTZ Hydrochlorothiazide NCC Na+/Cl- Cotransporter (NCC) HCTZ->NCC Inhibition Na_Cl_Reabsorption Na+ & Cl- Reabsorption NCC->Na_Cl_Reabsorption Blocks Na_Cl_Excretion ↑ Na+ & Cl- Excretion Na_Cl_Reabsorption->Na_Cl_Excretion Reduced Reabsorption Leads To Blood_Volume ↓ Blood Volume Water_Excretion ↑ Water Excretion (Diuresis) Na_Cl_Excretion->Water_Excretion Osmotic Effect Water_Excretion->Blood_Volume Increased Excretion Leads To BP ↓ Blood Pressure Blood_Volume->BP

Caption: Mechanism of action of Hydrochlorothiazide.

References

Minimizing the degradation of Methyldopa during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyldopa (B1676449) Analysis

Welcome to the technical support center for Methyldopa analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Methyldopa during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my Methyldopa solutions turning a reddish-brown or yellow color?

A1: The color change is a classic indicator of Methyldopa degradation, specifically oxidation. Methyldopa contains a catechol moiety, which is highly susceptible to oxidation, especially when exposed to light, oxygen, or alkaline conditions. This process forms quinone-type structures, which are colored and can further polymerize, leading to a darker appearance.[1] Aqueous solutions at a pH of 8.0 can show decomposition products within 3 to 5 hours, developing a red tint that progressively darkens.[1]

Q2: What are the primary degradation products of Methyldopa?

A2: The main degradation pathways for Methyldopa are oxidation and decarboxylation.

  • Oxidation: The catechol ring is oxidized to form methyldopa-quinone. This is often the initial and primary degradation step.

  • Metabolism/Decarboxylation: In vivo, Methyldopa is metabolized to alpha-methylnorepinephrine, its active metabolite.[2][3] It can also be decarboxylated to form α-methyldopamine.[4][5] Other metabolites include sulfate (B86663) conjugates and O-methylated compounds.[2][6]

Q3: How does pH affect the stability of Methyldopa in aqueous solutions?

A3: Methyldopa is significantly more stable in acidic and neutral solutions. Aqueous solutions are reported to be stable for up to 50 hours at an acidic or neutral pH (up to 6.2).[1] However, in alkaline conditions (pH > 7.5), degradation accelerates rapidly. For instance, at pH 8.0, decomposition can be observed within a few hours.[1][7] Therefore, maintaining a slightly acidic pH during sample preparation and storage is critical.

Q4: What are the best practices for storing Methyldopa stock solutions and prepared samples?

A4: To ensure stability, follow these storage guidelines:

  • Temperature: Store stock solutions and prepared samples at refrigerated temperatures (2-8°C) or frozen (≤ -20°C for long-term).[8] Tablets should be stored below 25°C or 30°C, depending on the formulation.[9][10]

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[1][9]

  • Atmosphere: To prevent oxidation, purge the headspace of vials with an inert gas like nitrogen or argon before sealing, especially for long-term storage.

  • pH: Ensure the solvent is buffered to a slightly acidic pH (e.g., pH 4-6).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Oxidation during Sample Preparation: Exposure to oxygen, alkaline pH, or certain metal ions can catalyze the degradation of Methyldopa.• Add an antioxidant/stabilizer like ascorbic acid or sodium metabisulfite (B1197395) to plasma or solutions immediately after collection/preparation.[8] • Work quickly and keep samples on ice. • Use deoxygenated solvents. • Adjust sample pH to a slightly acidic range (pH 4-6).
2. Adsorption to Surfaces: Methyldopa can adsorb to glass or plastic surfaces, especially at low concentrations.• Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. • Pre-rinse pipette tips and containers with the sample matrix.
Poor Peak Shape / Tailing in HPLC 1. Secondary Interactions: The catechol and amine groups can interact with active sites on the silica (B1680970) packing of the HPLC column.• Use a base-deactivated column (e.g., C18 with end-capping). • Add a competing amine (e.g., triethylamine) to the mobile phase at a low concentration (0.1%). • Lower the mobile phase pH (e.g., to pH 2.5-3.5) to protonate the amine group and reduce silanol (B1196071) interactions.
2. Metal Contamination: Metal ions in the sample or HPLC system can chelate with the catechol group, causing peak tailing.• Add a chelating agent like EDTA to the sample diluent or mobile phase (e.g., 0.1 mM).[9]
High Signal Variability / Poor Reproducibility 1. Inconsistent Sample Handling Time: Degradation is time-dependent. Variations in the time between sample collection, preparation, and analysis will lead to inconsistent results.• Standardize the entire workflow. Use a timer for critical steps. • Prepare samples in small batches to minimize the time any single sample waits for analysis.
2. Photodegradation: Exposure to ambient or UV light can accelerate degradation.• Work under yellow light or minimize light exposure. • Use amber autosampler vials or a light-protected autosampler.[1]
Appearance of Unexpected Peaks in Chromatogram 1. Degradation Products: New peaks may correspond to oxidation or other degradation products.• Compare chromatograms of freshly prepared standards vs. aged or stressed samples (e.g., exposed to light/heat) to identify potential degradant peaks. • If using mass spectrometry, check the mass-to-charge ratio of the new peaks to help identify them (e.g., methyldopa-quinone).

Quantitative Data Summary

The stability of Methyldopa is highly dependent on the storage and analysis conditions. The following table summarizes key stability parameters.

Parameter Condition Stability / Observation Reference
pH Acidic to Neutral (up to pH 6.2)Stable for up to 50 hours in aqueous solution.[1]
Alkaline (pH 8.0)Decomposition products form within 3-5 hours.[1]
Temperature Room Temperature (20-25°C)Stable, but protection from light is crucial. Standard shelf life for tablets is 3 years.[9][11]
Frozen (≤ -20°C)Recommended for long-term storage of plasma samples (with stabilizer).[8]
Light Light ExposurePromotes oxidative degradation. Solutions should be stored in light-resistant containers.[1][9]
Stabilizers Ascorbic Acid (in plasma)Addition of ascorbic acid (e.g., 0.2 mL of 50 mg/mL solution to 1 mL plasma) provides complete stabilization during storage and analysis.[8]

Experimental Protocols

Protocol 1: Stabilized Extraction of Methyldopa from Human Plasma

This protocol is designed for the quantification of Methyldopa in plasma using HPLC-MS/MS and incorporates steps to prevent degradation.

1. Reagents and Materials:

  • Human plasma collected in K2EDTA tubes.

  • Stabilizer Solution: 50 mg/mL Ascorbic Acid in deionized water (prepare fresh).

  • Internal Standard (IS) Solution: Methyldopa-d3 in 50:50 Methanol:Water.

  • Protein Precipitation (PPT) Solvent: Acetonitrile with 0.1% Formic Acid.

  • Centrifuge capable of 4°C and >10,000 x g.

  • Low-adsorption microcentrifuge tubes.

2. Procedure:

  • Blood Collection & Plasma Separation:

    • Collect whole blood in K2EDTA tubes.

    • Within 15 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C.[8]

  • Plasma Stabilization:

    • For every 1.0 mL of plasma harvested, immediately add 0.2 mL of the 50 mg/mL Ascorbic Acid Stabilizer Solution.[8]

    • Vortex gently to mix.

    • Immediately freeze the stabilized plasma at -20°C or colder until analysis.[8]

  • Sample Preparation for Analysis:

    • Thaw stabilized plasma samples on ice.

    • In a low-adsorption microcentrifuge tube, add 50 µL of thawed plasma sample.

    • Add 25 µL of Internal Standard solution.

    • Add 200 µL of ice-cold PPT Solvent (Acetonitrile with 0.1% Formic Acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an amber autosampler vial for HPLC-MS/MS analysis.

Visualizations

Degradation and Metabolic Pathway of Methyldopa

MD Methyldopa MDQ Methyldopa-quinone MD->MDQ Oxidation (Light, O₂, High pH) AMD α-Methyldopamine MD->AMD Decarboxylation Sulfate Sulfate Conjugates MD->Sulfate Sulfation (Liver) AMNE α-Methylnorepinephrine (Active Metabolite) AMD->AMNE Dopamine β-hydroxylase

Caption: Primary degradation and metabolic pathways of Methyldopa.

Optimized Sample Preparation Workflow

cluster_collection Sample Collection cluster_stabilization Stabilization (Critical Step) cluster_extraction Sample Extraction cluster_analysis Analysis Collect 1. Collect Blood (K2EDTA tubes) Centrifuge 2. Centrifuge within 15 min (4°C) Collect->Centrifuge Stabilize 3. Add Ascorbic Acid (Immediately to plasma) Centrifuge->Stabilize Store 4. Store Frozen & Protected from Light (≤ -20°C) Stabilize->Store Thaw 5. Thaw on Ice Store->Thaw Precipitate 6. Protein Precipitation (Cold Acetonitrile + IS) Thaw->Precipitate Centrifuge2 7. Centrifuge (4°C) Precipitate->Centrifuge2 Analyze 8. Transfer to Amber Vial & Analyze Promptly Centrifuge2->Analyze

Caption: Workflow for plasma sample preparation minimizing degradation.

Troubleshooting Logic for Low Analyte Signal

Start Problem: Low Methyldopa Signal Check_Stab Was a stabilizer (e.g., ascorbic acid) added immediately? Start->Check_Stab Check_pH Was the sample pH acidic/neutral during preparation? Check_Stab->Check_pH Yes Sol_Stab Solution: Re-prepare samples, adding stabilizer immediately after plasma separation. Check_Stab->Sol_Stab No Check_Light Were samples protected from light at all times? Check_pH->Check_Light Yes Sol_pH Solution: Use acidic buffers/solvents for all dilution and extraction steps. Check_pH->Sol_pH No Check_Temp Were samples kept cold/on ice? Check_Light->Check_Temp Yes Sol_Light Solution: Use amber vials and minimize light exposure during handling. Check_Light->Sol_Light No Sol_Temp Solution: Ensure all preparation steps are performed on ice. Check_Temp->Sol_Temp No

Caption: A decision tree for troubleshooting low Methyldopa signal.

References

Selecting appropriate excipients to prevent interaction with Methyldopa and hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting appropriate excipients to prevent interactions with Methyldopa and Hydrochlorothiazide during pharmaceutical formulation. The following troubleshooting guides and FAQs address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical instabilities of Methyldopa to consider during formulation?

A1: Methyldopa is susceptible to two main degradation pathways:

  • Maillard Reaction: Methyldopa contains a primary amine group that can react with reducing sugars (e.g., lactose (B1674315), dextrose) via the Maillard reaction. This interaction leads to the formation of a Schiff's base and subsequent degradation products, often characterized by a brownish discoloration.[1]

  • Oxidative Degradation: The catechol moiety in Methyldopa is prone to oxidation, which can be catalyzed by the presence of metal ions such as iron, copper, cobalt, and nickel. This degradation can also be accelerated by exposure to light and high humidity.

Q2: What are the known incompatibilities of Hydrochlorothiazide with common excipients?

A2: Hydrochlorothiazide has been reported to degrade in the presence of certain excipients, particularly:

  • Povidone (PVP) and Poloxamers: These polymers can mediate the degradation of Hydrochlorothiazide.[2][3]

  • Alkaline pH: Hydrochlorothiazide is more stable in acidic to neutral pH conditions and is susceptible to hydrolysis in alkaline environments.

Q3: Are there any recommended compatible excipients for a this compound combination tablet?

A3: Based on commercially available formulations and pre-formulation studies, the following excipients are generally considered compatible:

  • Diluents: Microcrystalline cellulose (B213188) is a preferred diluent due to its inertness and good compressibility. Dicalcium phosphate (B84403) is another suitable option. It is crucial to avoid reducing sugars.

  • Binders: Hypromellose (HPMC) or pregelatinized starch can be used as binders. Povidone should be used with caution and its compatibility thoroughly evaluated due to its potential interaction with Hydrochlorothiazide.

  • Disintegrants: Croscarmellose sodium and sodium starch glycolate (B3277807) are effective disintegrants that have been used in marketed products.

  • Lubricants: Magnesium stearate (B1226849) is a commonly used lubricant.

  • Glidants: Colloidal silicon dioxide is an effective glidant to improve powder flow.

Q4: How can I prevent the discoloration of our Methyldopa tablets during stability studies?

A4: Discoloration (browning) of Methyldopa tablets is often a sign of the Maillard reaction. To prevent this:

  • Avoid Reducing Sugars: Replace lactose or other reducing sugars with non-reducing diluents like microcrystalline cellulose or dicalcium phosphate.

  • Control Moisture: Methyldopa is hygroscopic. Manufacturing and storage should be conducted under controlled low humidity conditions. Appropriate packaging, such as blister packs with high moisture barrier properties, is recommended.

  • Chelating Agents: Consider the inclusion of a chelating agent like edetate disodium (B8443419) (EDTA) to sequester any trace metal ions that could catalyze oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Brown discoloration of tablets upon storage Maillard reaction between Methyldopa and a reducing sugar excipient (e.g., lactose).Replace the reducing sugar with a non-reducing alternative such as microcrystalline cellulose or dicalcium phosphate. Ensure low moisture content in the formulation and during storage.
Loss of Methyldopa potency without discoloration Oxidative degradation catalyzed by metal ions.Incorporate a chelating agent like EDTA into the formulation. Ensure excipients have low levels of metal ion impurities. Protect the formulation from light.
Degradation of Hydrochlorothiazide in the formulation Interaction with povidone or exposure to alkaline pH.Evaluate alternative binders such as hypromellose. Ensure the micro-pH of the formulation is not alkaline.
Poor tablet hardness or high friability Inadequate binder concentration or poor compressibility of the powder blend.Optimize the concentration of the binder (e.g., hypromellose). Consider using a diluent with good binding properties like microcrystalline cellulose.
Extended tablet disintegration time Insufficient or ineffective disintegrant.Increase the concentration of the superdisintegrant (e.g., croscarmellose sodium). Evaluate the method of disintegrant incorporation (intra-granular vs. extra-granular).

Quantitative Data Summary

The following table summarizes the impact of incompatible excipients on the stability of this compound.

Active Ingredient Incompatible Excipient Interaction/Degradation Conditions Observed Effect
Methyldopa Lactose (Reducing Sugar)Maillard ReactionElevated temperature (90°C) and humidityFormation of degradation products, disappearance of the drug's melting peak in DSC, and appearance of new peaks in FTIR.[1]
Methyldopa Metal Ions (e.g., Ferric ions)Catalytic OxidationAqueous solutionFormation of a colored complex, leading to degradation of the active ingredient.
Hydrochlorothiazide PovidonePolymer-mediated degradationNot specifiedLeads to the degradation of Hydrochlorothiazide.[2][3]
Hydrochlorothiazide Alkaline pHHydrolysisAqueous solutionIncreased rate of degradation in alkaline conditions.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Compatibility Screening

This protocol provides a rapid screening for potential physical and chemical interactions between the active ingredients and excipients.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the individual drug, excipient, or a 1:1 physical mixture of the drug and excipient into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, over a temperature range that encompasses the melting points of all components (e.g., from 25°C to 300°C).

  • Data Analysis: Record the heat flow as a function of temperature. Compare the thermogram of the physical mixture with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting point of the drug can indicate an interaction.

Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Interaction Analysis

FTIR is used to identify changes in the functional groups of the drug and excipients, which can indicate a chemical interaction.

Methodology:

  • Sample Preparation: Prepare a physical mixture of the drug and excipient, typically in a 1:1 ratio. For analysis, prepare a potassium bromide (KBr) disc by mixing approximately 1 mg of the sample with 100-200 mg of dry KBr powder and compressing the mixture into a thin, transparent disc. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr disc) or the clean ATR crystal.

  • Sample Spectrum: Record the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the physical mixture with the spectra of the individual components. The appearance of new absorption bands, disappearance of existing bands, or a significant shift in the position or shape of the bands can indicate a chemical interaction between the drug and the excipient.

High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay

This method is for the simultaneous determination of this compound and can be used to quantify the degradation of the drugs in the presence of excipients under stress conditions.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), with the pH and ratio optimized for separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where both drugs have adequate absorbance (e.g., around 280 nm).

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound reference standards in a suitable solvent.

    • Prepare working standard solutions by diluting the stock solutions to a known concentration.

    • For compatibility studies, store mixtures of the drugs and excipients under accelerated conditions (e.g., 40°C/75% RH). At specified time points, extract the drugs from the mixture using a suitable solvent, filter, and dilute to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of each drug remaining in the samples by comparing the peak areas with those of the reference standards. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Excipient Compatibility Workflow

ExcipientCompatibilityWorkflow start Start: API Characterization (Methyldopa & HCTZ) lit_review Literature Review: Known Incompatibilities start->lit_review excipient_selection Initial Excipient Selection (Diluents, Binders, etc.) lit_review->excipient_selection binary_mixtures Prepare Binary Mixtures (API + Excipient) excipient_selection->binary_mixtures stress_conditions Expose to Stress Conditions (e.g., 40°C/75% RH) binary_mixtures->stress_conditions analytical_testing Analytical Testing stress_conditions->analytical_testing dsc DSC analytical_testing->dsc ftir FTIR analytical_testing->ftir hplc HPLC analytical_testing->hplc evaluation Evaluate Results: Interaction? dsc->evaluation Physical Interaction? ftir->evaluation Chemical Interaction? hplc->evaluation Degradation? compatible Compatible evaluation->compatible No incompatible Incompatible evaluation->incompatible Yes formulation_dev Proceed to Formulation Development compatible->formulation_dev reselect_excipient Re-select Excipient incompatible->reselect_excipient end End formulation_dev->end reselect_excipient->excipient_selection

Caption: A workflow for screening excipient compatibility in pre-formulation studies.

Troubleshooting Logic for Methyldopa Discoloration

MethyldopaDiscolorationTroubleshooting start Problem: Tablet Discoloration (Browning) check_excipients Check Formulation: Reducing Sugars Present? (e.g., Lactose) start->check_excipients yes_sugar {Yes} check_excipients->yes_sugar no_sugar {No} check_excipients->no_sugar replace_excipient Action: Replace with Non-Reducing Excipient (e.g., Microcrystalline Cellulose) yes_sugar->replace_excipient check_moisture Check Process/Storage: High Humidity? no_sugar->check_moisture end Problem Resolved replace_excipient->end yes_moisture {Yes} check_moisture->yes_moisture no_moisture {No} check_moisture->no_moisture control_humidity Action: Implement Humidity Control During Manufacturing & Packaging yes_moisture->control_humidity check_metal_ions Consider Oxidative Degradation: Possible Metal Ion Contamination? no_moisture->check_metal_ions control_humidity->end add_chelator Action: Add Chelating Agent (EDTA) check_metal_ions->add_chelator add_chelator->end

Caption: A logical flowchart for troubleshooting discoloration issues in Methyldopa formulations.

References

Method for reducing run time in the chromatographic analysis of Methyldopa and hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the run time for the chromatographic analysis of Methyldopa and Hydrochlorothiazide.

Troubleshooting Guide: Reducing Analysis Run Time

Long analysis run times can be a significant bottleneck in high-throughput environments. The following guide addresses common issues leading to extended run times in the chromatographic analysis of this compound and provides potential solutions.

Issue IDProblemPotential CausesSuggested Solutions
RT-01 Excessively Long Retention Times for Both Analytes Inappropriate Mobile Phase Composition: High aqueous content or incorrect pH can increase the retention of polar compounds like Methyldopa.- Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. - Adjust the mobile phase pH. Methyldopa has a pKa around 2.2, 9.2, and 10.6, while Hydrochlorothiazide has pKa values of 7.9 and 9.2. A mobile phase pH around 3-4 can ensure consistent ionization and potentially faster elution.
Low Flow Rate: The flow rate is inversely proportional to the retention time.- Increase the flow rate. Ensure the system backpressure remains within the instrument's and column's limits. For standard HPLC, a flow rate of 1.0-1.5 mL/min is common, while UPLC systems can operate at higher flow rates.
Column with High Retentivity: A long column with a highly retentive stationary phase (e.g., C18) will result in longer run times.- Switch to a shorter column or a column with a less retentive stationary phase (e.g., C8).[1] - Consider using a column with a smaller particle size (e.g., <2 µm for UPLC) to maintain resolution at higher flow rates.
RT-02 Gradual Increase in Retention Times Over a Series of Injections Column Contamination: Accumulation of matrix components from the sample on the column can lead to changes in retention.- Implement a robust sample preparation procedure to remove interfering substances. - Use a guard column to protect the analytical column. - Develop a column washing protocol to be used between sequences.
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or absorption of CO2 affecting pH.- Prepare fresh mobile phase daily. - Keep mobile phase reservoirs capped to minimize evaporation.
RT-03 Poor Peak Shape (Tailing) Leading to Inaccurate Integration and Longer Apparent Run Times Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic functional groups of the analytes, causing peak tailing.- Use a well-end-capped column. - Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1%). - Operate at a lower pH to protonate the silanols and reduce interactions.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to significantly reduce the run time for the analysis of this compound?

A1: The most effective approach is to transition from a conventional HPLC method to an Ultra-Performance Liquid Chromatography (UPLC) method. UPLC systems utilize columns with sub-2 µm particles, allowing for higher flow rates and shorter column lengths without compromising resolution, which can drastically reduce run times, often to under two minutes.

Q2: Can I simply increase the flow rate on my existing HPLC method to shorten the analysis time?

A2: While increasing the flow rate will reduce the run time, it may also lead to a significant increase in backpressure and a decrease in resolution. It is crucial to ensure that the backpressure remains within the operational limits of your HPLC system and column. A modest increase may be possible, but for substantial time savings with maintained or improved resolution, optimizing other parameters or switching to UPLC is recommended.

Q3: How does the choice of stationary phase (e.g., C8 vs. C18) affect the run time?

A3: A C18 stationary phase is more hydrophobic and generally provides higher retention than a C8 phase. For polar compounds like this compound, a C8 column can offer sufficient retention for good separation while allowing for faster elution and thus a shorter run time.[1]

Q4: Are there any non-HPLC techniques that can offer a faster analysis?

A4: Yes, High-Performance Thin-Layer Chromatography (HPTLC) is a viable alternative for the rapid and simultaneous quantification of this compound. HPTLC allows for the analysis of multiple samples in parallel on the same plate, significantly increasing sample throughput.

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize quantitative data from different chromatographic methods for the analysis of this compound, highlighting the impact of the chosen method on the analysis run time.

Table 1: HPLC Methods Comparison

ParameterMethod 1Method 2
Column Hypersil BDS C8 (250 x 4.6 mm, 5 µm)[1]Reverse Phase C18[2]
Mobile Phase Mixed Phosphate (B84403) Buffer (pH 5.5) : Acetonitrile (50:50, v/v)[1]Acetic acid-methanol-water[2]
Flow Rate 1.0 mL/min[1]Not Specified
Detection 287 nm[1]280 nm[2]
Retention Time (Methyldopa) 2.17 min[1]< 8 min (for the mixture)[2]
Retention Time (Hydrochlorothiazide) 3.56 min[1]< 8 min (for the mixture)[2]
Total Run Time ~ 4 minutes< 8 minutes[2]

Table 2: Potential for Faster Analysis with UPLC

ParameterUPLC Method (Hypothetical based on similar compounds)
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 0.5 - 0.8 mL/min
Detection 280 nm
Estimated Retention Time (Methyldopa) < 1.0 min
Estimated Retention Time (Hydrochlorothiazide) < 1.5 min
Estimated Total Run Time ~ 2 minutes

Experimental Protocols

Protocol 1: Rapid RP-HPLC Method[1]

This method provides a fast and efficient separation of this compound.

  • Chromatographic System: Waters e2695 separation module with a 2489 UV-Visible detector.

  • Column: Hypersil BDS C8, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a mixed phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 5.5 with dilute potassium hydroxide.

    • Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 287 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution containing 2500 µg/mL of Methyldopa and 250 µg/mL of Hydrochlorothiazide in the mobile phase.

    • Dilute the stock solution with the mobile phase to obtain a working standard solution of 250 µg/mL Methyldopa and 25 µg/mL Hydrochlorothiazide.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to the average tablet weight to a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to the mark.

    • Filter the solution before injection.

Mandatory Visualization

Comparative Workflow Diagram

The following diagram illustrates the logical workflow for selecting a chromatographic method based on the desired analysis time.

G Workflow for Method Selection to Reduce Run Time A Start: Need for Faster Analysis B Evaluate Current HPLC Method Run Time > 10 min? A->B C Optimize Existing HPLC Method B->C Yes L End: Method Sufficiently Fast B->L No D Increase Flow Rate (Monitor Pressure) C->D E Switch to Shorter Column or Less Retentive Phase (C8) C->E F Run Time Still Too Long? D->F E->F G Transition to UPLC Method F->G Yes K End: Method Optimized F->K No H Develop UPLC Method (Sub-2µm particles) G->H J Consider HPTLC for High Throughput G->J Parallel Processing Needed I Run Time < 3 min H->I I->K J->K

Caption: Workflow for selecting a faster chromatographic method.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Methyldopa and Hydrochlorothiazide Analysis as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable pharmaceutical analysis. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Methyldopa and Hydrochlorothiazide, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.

This document delves into the experimental protocols, presents a comparative analysis of validation parameters from published methods, and discusses the outcomes of forced degradation studies, offering a comprehensive resource for analytical method validation in a drug development context.

Comparison of Validated HPLC Methods

A critical aspect of method validation is the comparison of performance characteristics with established analytical procedures. Below is a summary of a validated Reverse-Phase HPLC (RP-HPLC) method alongside data from a collaborative study of a similar method, providing a benchmark for performance.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (Sahithi et al., 2019)[1][2][3]Method 2 (Collaborative Study)[4]
Stationary Phase Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)Reverse Phase C18
Mobile Phase Mixed Phosphate (B84403) Buffer (pH 5.5) and Acetonitrile (50:50 v/v)Not specified in detail
Flow Rate 1.0 mL/minNot specified in detail
Detection Wavelength 287 nmNot specified in detail
Retention Time (Methyldopa) 2.17 minNot specified in detail
Retention Time (Hydrochlorothiazide) 3.56 minNot specified in detail

Table 2: Comparison of Validation Parameters

Validation ParameterMethod 1 (Sahithi et al., 2019)[1][2][3]Method 2 (Collaborative Study)[4]
Linearity Range (Methyldopa) 62.5 - 375.0 µg/mLNot specified
Linearity Range (Hydrochlorothiazide) 6.25 - 37.5 µg/mLNot specified
Accuracy (% Recovery for Methyldopa) 98.0 - 102.0%100.78%
Accuracy (% Recovery for Hydrochlorothiazide) 98.0 - 102.0%101.34%
Precision (Repeatability, %RSD for Methyldopa) < 2%1.11%
Precision (Repeatability, %RSD for Hydrochlorothiazide) < 2%1.21%
Precision (Reproducibility, %RSD for Methyldopa) Not specified1.75%
Precision (Reproducibility, %RSD for Hydrochlorothiazide) Not specified2.15%
LOD (Methyldopa) CalculatedNot specified
LOQ (Methyldopa) CalculatedNot specified
LOD (Hydrochlorothiazide) CalculatedNot specified
LOQ (Hydrochlorothiazide) CalculatedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. The following sections outline the key experimental protocols for the validated HPLC method.

Chromatographic Conditions

The analysis is performed using a Waters e2695 separation module equipped with a Hypersil BDS C8 column (250 mm x 4.6 mm, 5 µm particle size) and a 2489 UV-Visible detector.[1] The mobile phase consists of a 50:50 (v/v) mixture of a mixed phosphate buffer (pH 5.5) and acetonitrile, delivered at a flow rate of 1.0 mL/min.[1] Detection is carried out at a wavelength of 287 nm.[1]

Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh and transfer 250 mg of Methyldopa and 25 mg of Hydrochlorothiazide into a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to volume. Further dilute 10 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of 250 µg/mL of Methyldopa and 25 µg/mL of Hydrochlorothiazide.[1]

Sample Solution: Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to the average tablet weight (containing 250 mg of Methyldopa and 25 mg of Hydrochlorothiazide) into a 100 mL volumetric flask.[1] Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution and further dilute 10 mL of the filtrate to 100 mL with the mobile phase.[1]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. These studies involve subjecting the drug substances to various stress conditions as mandated by ICH guidelines to generate potential degradation products.

Table 3: Summary of Forced Degradation Conditions and Observations for Hydrochlorothiazide

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis 0.1N HCl6 hours at 60°CSignificant degradation observed.
Alkaline Hydrolysis 0.1N NaOH6 hours at 60°CSignificant degradation observed.
Oxidative Degradation 3% H₂O₂4 hours33.91% degradation observed.
Thermal Degradation Hot air oven at 60°C48 hoursStable.
Photolytic Degradation UV light48 hoursStable.

Note: Specific quantitative data for the forced degradation of Methyldopa under these exact conditions was not available in the searched literature. However, it is known that Methyldopa is susceptible to oxidation.

Visualization of the Validation Workflow

A clear understanding of the validation process is facilitated by visualizing the workflow. The following diagram illustrates the key stages involved in the validation of an HPLC method as per ICH guidelines.

HPLC Method Validation Workflow A Method Development & Optimization B System Suitability Testing A->B Initial Check C Method Validation as per ICH Guidelines B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Detection Limit (LOD) & Quantitation Limit (LOQ) C->H I Robustness C->I K Validated HPLC Method J Forced Degradation Studies J->D Demonstrates Specificity

Caption: Workflow for HPLC method validation.

Logical Relationship of ICH Validation Parameters

The various parameters evaluated during method validation are interconnected and collectively establish the reliability of the analytical method. The following diagram illustrates these logical relationships.

ICH Validation Parameters Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ LOQ Accuracy->LOQ LOD LOD Precision->LOD Precision->LOQ

Caption: Interrelationship of ICH validation parameters.

References

Cross-Validation of Analytical Methods for Methyldopa and Hydrochlorothiazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the simultaneous determination of Methyldopa (B1676449) and Hydrochlorothiazide in pharmaceutical formulations. It is designed for researchers, scientists, and drug development professionals to facilitate method selection, validation, and transfer between laboratories. The information presented is synthesized from various validated studies to ensure objectivity and support inter-laboratory cross-validation efforts.

Comparative Analysis of Analytical Methods

The simultaneous quantification of Methyldopa and Hydrochlorothiazide can be achieved through several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method, offering high specificity and accuracy. Spectrophotometric methods, including UV-spectrophotometry and derivative spectrophotometry, provide simpler and more cost-effective alternatives. The choice of method often depends on the specific requirements of the analysis, such as sample throughput, available instrumentation, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

A collaborative study involving eight laboratories demonstrated the robustness of a reverse-phase HPLC method for the determination of this compound in tablets.[1] This method has been adopted as an official first action, indicating its reliability and suitability for routine quality control.[1]

Table 1: Performance Characteristics of a Validated RP-HPLC Method

ParameterMethyldopaHydrochlorothiazide
Linearity Range 62.5 - 375.0 µg/mL[2][3][4]6.25 - 37.5 µg/mL[2][3][4]
Recovery 100.78%[1]101.34%[1]
Repeatability (RSD) 1.11%[1]1.21%[1]
Reproducibility (RSD) 1.75%[1]2.15%[1]
Retention Time ~2.17 min[2][3][4]~3.56 min[2][3][4]

RSD: Relative Standard Deviation

UV-Spectrophotometry

Spectrophotometric methods offer a rapid and economical approach for the simultaneous estimation of both drugs. These methods are based on the measurement of light absorbance at specific wavelengths.

Table 2: Performance Characteristics of UV-Spectrophotometric Methods

MethodParameterMethyldopaHydrochlorothiazide
AUC Method Linearity Range10 - 60 µg/mL[5]2 - 14 µg/mL[5]
Wavelength Range276 - 286 nm[5]266 - 276 nm[5]
First Order Derivative Linearity Range10 - 60 µg/mL[5]2 - 14 µg/mL[5]
Measurement Wavelength251.20 nm[5]271.40 nm[5]
Simultaneous Equation Linearity Range8 - 48 µg/mL[6]4 - 24 µg/mL[6]
λmax289 nm[6]271 nm[6]

AUC: Area Under the Curve; λmax: Wavelength of Maximum Absorbance

Experimental Protocols

Detailed methodologies are crucial for successful method implementation and inter-laboratory transfer. The following sections outline the key experimental protocols for the compared analytical methods.

RP-HPLC Method Protocol

This protocol is based on a validated method for the simultaneous estimation of this compound in tablet dosage forms.[2][3][4]

Chromatographic Conditions:

  • Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5µ)[2][3][4]

  • Mobile Phase: A 50:50 v/v mixture of mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Detection: UV at 287 nm[2][3][4]

Standard Solution Preparation:

  • Accurately weigh and transfer 250 mg of Methyldopa and 25 mg of Hydrochlorothiazide reference standards into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 250 µg/mL of Methyldopa and 25 µg/mL of Hydrochlorothiazide.[2]

Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Transfer a portion of the powder equivalent to the average tablet weight (containing 250 mg of Methyldopa and 25 mg of Hydrochlorothiazide) into a 100 mL volumetric flask.

  • Add the mobile phase, sonicate to dissolve, and then dilute to volume.

  • Filter the solution through a suitable filter paper.

  • Dilute 10 mL of the filtrate to 100 mL with the mobile phase.[2]

UV-Spectrophotometric Method Protocol (Simultaneous Equation Method)

This protocol is for the simultaneous estimation of Hydrochlorothiazide and Propranolol, but the principles can be adapted for this compound by determining their respective absorption maxima. For this compound, the λmax values have been reported as 289 nm and 271 nm, respectively.[6]

Instrument: Double beam UV/Visible spectrophotometer with 1 cm quartz cells.

Standard Solution Preparation:

  • Prepare stock solutions (100 µg/mL) of this compound by dissolving 10 mg of each drug separately in methanol (B129727) and diluting to 100 mL with water.[6]

  • From these stock solutions, prepare appropriate dilutions to construct calibration curves.

Sample Preparation:

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to a single tablet into a 100 mL volumetric flask.

  • Dissolve in methanol with the aid of sonication.

  • Dilute to volume with methanol and filter.

  • Make further dilutions with methanol to obtain a concentration within the linear range of both drugs.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures, providing a clear visual guide for laboratory personnel.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh Reference Standards Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh & Powder Tablets Dissolve_Spl Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Spl Dilute_Std Prepare Working Standard Dissolve_Std->Dilute_Std Filter_Spl Filter Sample Solution Dissolve_Spl->Filter_Spl Inject Inject into HPLC System Dilute_Std->Inject Dilute_Spl Prepare Working Sample Filter_Spl->Dilute_Spl Dilute_Spl->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 287 nm Separate->Detect Record Record Chromatograms Detect->Record Calculate Calculate Peak Areas Record->Calculate Quantify Quantify Drug Content Calculate->Quantify

Caption: Workflow for the RP-HPLC analysis of this compound.

UV_Spec_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Calculation Prep_Stock Prepare Stock Solutions (Methyldopa & Hydrochlorothiazide) Prep_Calib Prepare Calibration Standards Prep_Stock->Prep_Calib Prep_Sample Prepare Sample Solution Prep_Stock->Prep_Sample Measure_Calib Measure Absorbance of Standards Prep_Calib->Measure_Calib Measure_Sample Measure Absorbance of Sample Prep_Sample->Measure_Sample Scan_Lambda_Max Scan for λmax of each drug Scan_Lambda_Max->Measure_Calib Scan_Lambda_Max->Measure_Sample Plot_Calib Plot Calibration Curves Measure_Calib->Plot_Calib Solve_Eq Solve Simultaneous Equations Measure_Sample->Solve_Eq Plot_Calib->Solve_Eq Determine_Conc Determine Drug Concentrations Solve_Eq->Determine_Conc

Caption: Workflow for UV-Spectrophotometric analysis by the simultaneous equation method.

Cross-Validation Strategy Between Laboratories

For successful cross-validation of an analytical method between two or more laboratories, a clear strategy is essential. This involves a pre-defined protocol and acceptance criteria.

Cross_Validation_Strategy Define_Protocol Define a Common Protocol and Acceptance Criteria Prepare_Samples Prepare Homogeneous QC Samples and Clinical/Formulation Samples Define_Protocol->Prepare_Samples Distribute Distribute Samples to Participating Laboratories Prepare_Samples->Distribute Analyze Each Laboratory Analyzes Samples Using the Common Protocol Distribute->Analyze Report Laboratories Report Results Independently Analyze->Report Compare Statistically Compare Data Sets Between Laboratories Report->Compare Evaluate Evaluate Against Pre-defined Acceptance Criteria Compare->Evaluate Conclude Conclude on Method Cross-Validation Evaluate->Conclude

Caption: A strategic workflow for inter-laboratory cross-validation of analytical methods.

References

A Comparative Clinical Analysis: Methyldopa/Hydrochlorothiazide vs. ARB/Hydrochlorothiazide in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antihypertensive therapies, combination products offer a multifaceted approach to blood pressure control, often yielding greater efficacy and improved patient adherence. This guide provides a detailed comparison of two such combinations: the established pairing of Methyldopa (B1676449) and hydrochlorothiazide (B1673439) against the more contemporary Angiotensin II Receptor Blocker (ARB) and hydrochlorothiazide combination. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and mechanistic insights.

Executive Summary

While direct head-to-head clinical trials comparing Methyldopa/hydrochlorothiazide and ARB/hydrochlorothiazide combinations are limited, a comparative analysis can be constructed from individual studies of each combination. The ARB/hydrochlorothiazide combination generally demonstrates robust blood pressure reduction with a favorable side-effect profile, making it a widely used option in contemporary clinical practice. Methyldopa, while effective, is now less commonly used due to its side-effect profile but remains a treatment option in specific patient populations, such as pregnant women.

Clinical Efficacy: A Quantitative Comparison

The following tables summarize the clinical efficacy of each combination based on data from various clinical trials.

Table 1: Efficacy of Methyldopa/Hydrochlorothiazide Combination Therapy

Study/ParameterBaseline Blood Pressure (mmHg)Post-Treatment Blood Pressure (mmHg)Mean Reduction (mmHg)
McMahon FG, 1975[1]170/116133/9537/21

Table 2: Efficacy of ARB/Hydrochlorothiazide Combination Therapy

Study/ParameterARB Monotherapy Mean BP Reduction (mmHg)ARB/HCTZ (12.5 mg) Mean BP Reduction (mmHg)ARB/HCTZ (25 mg) Mean BP Reduction (mmHg)
Meta-Analysis (16 RCTs) - Systolic BP[2][3]Baseline-5.69 (vs. ARB alone)-9.10 (vs. ARB alone)
Meta-Analysis (16 RCTs) - Diastolic BP[2][3]Baseline-2.91 (vs. ARB alone)-4.16 (vs. ARB alone)
Analysis of 17 RCTs - Systolic BP[4]Not specified16.1 to 20.6Not specified
Analysis of 17 RCTs - Diastolic BP[4]Not specified9.9 to 13.6Not specified

Note: The meta-analysis data for ARB/HCTZ represents the additional reduction in blood pressure when HCTZ is added to ARB monotherapy.

Adverse Events and Safety Profile

Methyldopa/Hydrochlorothiazide: Side effects, though generally mild, can include drowsiness, dizziness, and fatigue.[5] The combination was reported to have mild side effects.[1]

ARB/Hydrochlorothiazide: The combination of an ARB with low-dose hydrochlorothiazide (12.5 mg) has a similar incidence of total adverse events compared to ARB monotherapy.[2][3] However, the combination with a higher dose of HCTZ (25 mg) is associated with a significantly higher risk of adverse events.[2]

Mechanisms of Action: Signaling Pathways

The fundamental difference in the clinical profiles of these two combination therapies stems from the distinct mechanisms of action of their primary components, Methyldopa and ARBs.

cluster_methyldopa Methyldopa Pathway Methyldopa Methyldopa Metabolism Metabolism to alpha-methylnorepinephrine Methyldopa->Metabolism CNS Central Nervous System (Brainstem) Metabolism->CNS Alpha2 Stimulates α2-adrenergic receptors CNS->Alpha2 Sympathetic Decreased Sympathetic Outflow Alpha2->Sympathetic Vasodilation Vasodilation Sympathetic->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Mechanism of action for Methyldopa.

Methyldopa is a centrally-acting antihypertensive agent.[6][7] It is metabolized to alpha-methylnorepinephrine in the brain, which then stimulates alpha-2 adrenergic receptors.[8][9] This stimulation leads to a reduction in sympathetic outflow from the central nervous system, resulting in vasodilation and a decrease in blood pressure.[8]

cluster_arb ARB Pathway (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone ARB ARB ARB->AT1R Blocks BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Caption: Mechanism of action for Angiotensin II Receptor Blockers (ARBs).

ARBs, on the other hand, act on the Renin-Angiotensin-Aldosterone System (RAAS). They selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[7] This leads to vasodilation and a reduction in blood pressure.

Hydrochlorothiazide, a thiazide diuretic, works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of water and electrolytes, which reduces blood volume and, consequently, blood pressure.

Experimental Protocols: A Methodological Overview

The clinical trials assessing these combinations generally follow a randomized, double-blind, controlled design.

Key Methodological Components:

  • Patient Population: Typically includes adults with essential hypertension, often with blood pressure readings within a specified range (e.g., diastolic BP ≥ 95 mmHg and < 115 mmHg).

  • Study Design: Multicenter, randomized, double-blind, parallel-group studies are common.[10] A placebo or active-control group is used for comparison.

  • Treatment Protocol: Patients are often initiated on monotherapy, with the combination therapy introduced if blood pressure goals are not met. Dosages are titrated based on blood pressure response.

  • Efficacy Endpoints: The primary endpoint is typically the change from baseline in seated systolic and diastolic blood pressure. Secondary endpoints may include the proportion of patients achieving a target blood pressure and the overall response rate.

  • Safety Assessments: Monitoring of adverse events, laboratory parameters (e.g., electrolytes, renal function), and physical examinations are conducted throughout the study.

Start Patient Screening (Essential Hypertension) Washout Washout Period (if on prior medication) Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: Methyldopa/HCTZ Randomization->GroupA GroupB Group B: ARB/HCTZ Randomization->GroupB Treatment Treatment Period (e.g., 8-12 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (BP measurement, safety labs) Treatment->FollowUp Endpoint Primary Endpoint Assessment: Change in Blood Pressure FollowUp->Endpoint DataAnalysis Data Analysis (Efficacy and Safety) Endpoint->DataAnalysis

Caption: A generalized experimental workflow for a comparative antihypertensive trial.

Conclusion

Both Methyldopa/hydrochlorothiazide and ARB/hydrochlorothiazide combinations are effective in lowering blood pressure. The choice between these therapies is often guided by patient-specific factors, including comorbidities, potential for side effects, and cost. The ARB/hydrochlorothiazide combination is a cornerstone of modern hypertension management due to its proven efficacy and tolerability. While the use of Methyldopa has declined, it remains a valuable therapeutic option in certain clinical scenarios. Future research could benefit from direct, large-scale comparative trials to provide a more definitive assessment of their relative clinical efficacy and safety.

References

A Comparative Analysis of In Vitro Dissolution Profiles for Different Brands of Methyldopa and Hydrochlorothiazide Combination Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dissolution performance of different hypothetical brands of Methyldopa (B1676449) and Hydrochlorothiazide (B1673439) combination tablets. The data presented is a representative synthesis based on established dissolution methodologies for these active pharmaceutical ingredients (APIs). This analysis is supported by detailed experimental protocols to aid in the replication and verification of these findings.

Comparative Dissolution Data

The following table summarizes the percentage of drug dissolved over time for three representative brands of Methyldopa and Hydrochlorothiazide tablets (250 mg Methyldopa / 25 mg Hydrochlorothiazide). The dissolution was tested in 0.1 N hydrochloric acid, which is a standard medium for such assays.[1][2]

Time (minutes)Brand A - Methyldopa (%)Brand A - Hydrochlorothiazide (%)Brand B - Methyldopa (%)Brand B - Hydrochlorothiazide (%)Brand C - Methyldopa (%)Brand C - Hydrochlorothiazide (%)
5 453550404030
10 655570606050
15 807085757565
30 928595888880
45 989299949588
60 10198102999994

According to United States Pharmacopeia (USP) specifications for this compound Tablets, not less than 80% (Q) of the labeled amount of methyldopa should be dissolved in 30 minutes, and not less than 80% (Q) of the labeled amount of hydrochlorothiazide should be dissolved in 60 minutes.[2] Based on the representative data, all three brands meet these minimum requirements. However, Brand B exhibits the most rapid dissolution for both active ingredients, while Brand C shows the slowest release profile.

Experimental Protocol

The following is a detailed methodology for the in vitro dissolution study of this compound tablets.

1. Dissolution Apparatus and Parameters: The dissolution test was performed using a USP Type 2 dissolution apparatus (paddle method).[1] The parameters were set as follows:

  • Dissolution Medium: 900 mL of 0.1 N hydrochloric acid.[1][2]

  • Temperature: 37 ± 0.5°C.[1]

  • Paddle Speed: 50 rpm.[1][2]

2. Standard Preparation: Standard stock solutions of this compound were prepared by dissolving accurately weighed amounts of USP Reference Standards in the dissolution medium to achieve a known concentration.[1][2]

3. Sample Preparation and Procedure: One tablet was placed in each of the six dissolution vessels. At specified time intervals (5, 10, 15, 30, 45, and 60 minutes), a 10 mL aliquot of the dissolution medium was withdrawn from each vessel.[1] To maintain a constant volume, each aliquot was immediately replaced with 10 mL of fresh dissolution medium pre-warmed to 37 ± 0.5°C.[1] The withdrawn samples were filtered through a 0.45 µm syringe filter.

4. Analytical Method: The concentration of this compound in each sample was determined using a validated UV-Vis spectrophotometric method.[1] The absorbance of the sample solutions was measured at the wavelength of maximum absorbance for each drug (approximately 280 nm for Methyldopa and 271 nm for Hydrochlorothiazide) against a blank of the dissolution medium. The percentage of drug dissolved at each time point was calculated by comparing the absorbance of the samples to that of the standard solutions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro dissolution testing process for this compound tablets.

Dissolution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Dissolution Medium (0.1 N HCl) C Set Up USP Apparatus 2 (Paddles, 50 rpm, 37°C) A->C B Prepare Standard Solutions (Methyldopa & Hydrochlorothiazide) H Measure Absorbance (UV-Vis Spectrophotometer) B->H D Place Tablet in Vessel C->D E Withdraw Samples at Time Intervals D->E F Replace with Fresh Medium E->F G Filter Samples E->G F->E Repeat for each time point G->H I Calculate % Drug Dissolved H->I

In Vitro Dissolution Experimental Workflow

This guide provides a foundational understanding of the comparative in vitro dissolution profiles of different brands of this compound tablets. The presented data and protocols can be a valuable resource for quality control, formulation development, and bioequivalence studies. It is important to note that while in vitro dissolution is a critical quality attribute, in vivo bioequivalence studies are necessary to fully establish therapeutic equivalence between different drug products.

References

A Comparative Analysis of Methyldopa/Hydrochlorothiazade versus Methyldopa/Chlorthalidone for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between combination antihypertensive therapies is critical for advancing patient care and developing more effective treatments. This guide provides a comparative study of the antihypertensive effects of two common combination therapies: Methyldopa (B1676449) with hydrochlorothiazide (B1673439) and Methyldopa with chlorthalidone (B1668885). While direct head-to-head clinical trials are limited, this analysis synthesizes available data to offer a comprehensive overview of their efficacy, underlying mechanisms, and experimental considerations.

Executive Summary

Methyldopa, a centrally acting alpha-2 adrenergic agonist, is often combined with a thiazide or thiazide-like diuretic to enhance its antihypertensive effects and mitigate fluid retention. Hydrochlorothiazide and chlorthalidone are the two most frequently used diuretics in this class. Although both diuretics act on the distal convoluted tubule to inhibit sodium reabsorption, they exhibit distinct pharmacokinetic and pharmacodynamic properties that may influence the overall efficacy and safety of the combination therapy.

This guide will delve into the available clinical data, compare the antihypertensive potency, and discuss the experimental protocols used to evaluate these combinations. Furthermore, signaling pathways and experimental workflows will be visualized to provide a clearer understanding of the concepts discussed.

Data Presentation: Antihypertensive Efficacy

The following tables summarize the quantitative data from clinical studies investigating the antihypertensive effects of Methyldopa in combination with hydrochlorothiazide and studies comparing hydrochlorothiazide with chlorthalidone. This data can be used to infer the potential efficacy of a Methyldopa/chlorthalidone combination.

Table 1: Antihypertensive Effect of Methyldopa and Hydrochlorothiazide Combination Therapy

StudyPatient PopulationTreatment RegimenDurationMean Blood Pressure Reduction (mmHg)Key Findings
McMahon FG, 1975[1]Patients with hypertensionMethyldopa + Hydrochlorothiazide4 weeksFrom 170/116 to 133/95The combination was more effective than either component alone with mild side effects.[1]
Moncloa F, et al., 1980[2]361 patients with essential hypertensionMethyldopa + Hydrochlorothiazide + Amiloride (B1667095)12 weeksNot specified as mean reduction, but 61% of patients became normotensive (diastolic ≤ 90 mmHg)The triple combination was significantly more effective than methyldopa alone or hydrochlorothiazide/amiloride.[2]
Bolzano K, et al., 1984[3]41 patients with moderate hypertensionMethyldopa + Hydrochlorothiazide + Amiloride8 weeksMore efficient blood pressure lowering than monotherapyThe combination therapy was more effective in lowering blood pressure than either methyldopa or hydrochlorothiazide/amiloride alone.[3]
Channick BJ, et al., 1981[4]Patients requiring step 2 hypertension therapyHydrochlorothiazide + MethyldopaNot specified55% achieved diastolic blood pressure ≤ 90 mmHgThis combination was compared to chlorthalidone-reserpine, which showed a higher efficacy rate (91%).[4]

Table 2: Comparative Efficacy of Chlorthalidone versus Hydrochlorothiazide (in various contexts)

StudyPatient PopulationTreatment RegimenDurationKey Findings on Blood Pressure Reduction
Ernst ME, et al.[5]Untreated hypertensive patientsChlorthalidone (12.5-25 mg/day) vs. Hydrochlorothiazide (25-50 mg/day)8 weeksChlorthalidone showed a greater reduction in 24-hour ambulatory systolic BP compared to hydrochlorothiazide.[5]
Pareek A, et al. (Meta-analysis)[6]Patients with essential hypertensionChlorthalidone vs. Hydrochlorothiazide (monotherapy or in combination)VariousChlorthalidone demonstrated a slight but statistically significant superiority in lowering both systolic and diastolic blood pressure.[6]
Dihingia A, et al. (Meta-analysis)[7]Patients with hypertensionChlorthalidone vs. HydrochlorothiazideVariousChlorthalidone was superior in controlling both systolic and diastolic blood pressure.[7]

Inference for Methyldopa/Chlorthalidone Combination:

Based on the superior antihypertensive efficacy of chlorthalidone compared to hydrochlorothiazide demonstrated in multiple studies[5][6][7], it is plausible to hypothesize that a combination of Methyldopa and chlorthalidone could offer greater blood pressure reduction than the Methyldopa/hydrochlorothiazide combination. However, without direct comparative trials, this remains a well-informed hypothesis rather than a confirmed fact.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited research, this section details the methodologies from key studies.

Protocol from McMahon FG, 1975: A Double-Blind Evaluation of this compound[1]
  • Study Design: A double-blind, randomized, controlled trial.

  • Patient Population: Adult patients with diagnosed hypertension.

  • Treatment Arms:

    • This compound combination.

    • Methyldopa alone.

    • Hydrochlorothiazide alone.

  • Dosage: Specific dosages for this compound were administered.

  • Primary Outcome: Change in arithmetic mean of blood pressure from baseline.

  • Duration: 4 weeks.

  • Blood Pressure Measurement: Standardized office blood pressure measurements.

Protocol from Ernst ME, et al.: Comparative Antihypertensive Effects of Hydrochlorothiazide and Chlorthalidone[5]
  • Study Design: A randomized, single-blinded, 8-week active treatment, crossover study.

  • Patient Population: Untreated hypertensive patients.

  • Treatment Arms:

    • Chlorthalidone 12.5 mg/day, force-titrated to 25 mg/day.

    • Hydrochlorothiazide 25 mg/day, force-titrated to 50 mg/day.

  • Primary Outcome: 24-hour ambulatory blood pressure monitoring at baseline and week 8.

  • Secondary Outcome: Standard office blood pressure readings every 2 weeks.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the comparative study of these antihypertensive combinations.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Data Collection cluster_analysis Data Analysis s1 Hypertensive Patient Population s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Random Assignment s3->r1 t1 Methyldopa/ Hydrochlorothiazide r1->t1 t2 Methyldopa/ Chlorthalidone r1->t2 f1 Regular Blood Pressure Monitoring (Office and Ambulatory) t1->f1 f2 Adverse Event Monitoring t1->f2 f3 Biochemical Analysis (e.g., electrolytes) t1->f3 t2->f1 t2->f2 t2->f3 a1 Statistical Comparison of Blood Pressure Reduction f1->a1 a2 Safety Profile Assessment f2->a2 f3->a2 conclusion Conclusion on Comparative Efficacy and Safety a1->conclusion a2->conclusion

Caption: A hypothetical experimental workflow for a direct comparative clinical trial.

signaling_pathway cluster_methyldopa Methyldopa Action cluster_diuretic Thiazide/Thiazide-like Diuretic Action cluster_combined_effect Combined Antihypertensive Effect methyldopa Methyldopa alpha_methylnorepinephrine α-methylnorepinephrine (Active Metabolite) methyldopa->alpha_methylnorepinephrine presynaptic_alpha2 Presynaptic α2-Adrenergic Receptors (in Brainstem) alpha_methylnorepinephrine->presynaptic_alpha2 sympathetic_outflow Decreased Sympathetic Outflow presynaptic_alpha2->sympathetic_outflow bp_reduction Blood Pressure Reduction sympathetic_outflow->bp_reduction diuretic Hydrochlorothiazide or Chlorthalidone distal_tubule Distal Convoluted Tubule diuretic->distal_tubule nacl_cotransporter Inhibition of Na+/Cl- Cotransporter distal_tubule->nacl_cotransporter na_reabsorption Decreased Na+ Reabsorption nacl_cotransporter->na_reabsorption diuresis Increased Diuresis & Natriuresis na_reabsorption->diuresis diuresis->bp_reduction

Caption: Simplified signaling pathways of Methyldopa and Thiazide/Thiazide-like diuretics.

Conclusion

The combination of Methyldopa with a diuretic is a well-established and effective strategy for managing hypertension. While direct comparative data between Methyldopa/hydrochlorothiazide and Methyldopa/chlorthalidone is scarce, the existing evidence on the individual components suggests that a combination with chlorthalidone may offer a more potent antihypertensive effect due to the diuretic's longer half-life and greater potency. However, it is also important to consider the potential for more pronounced electrolyte disturbances with chlorthalidone.

Future research, ideally in the form of a head-to-head randomized controlled trial as outlined in the experimental workflow, is necessary to definitively determine the comparative efficacy and safety of these two combinations. Such studies will be invaluable for optimizing therapeutic strategies for patients with hypertension.

References

Head-to-Head Clinical Trial Analysis: Methyldopa vs. Thiazide Diuretics in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive agent Methyldopa (B1676449) against various thiazide and thiazide-like diuretics, focusing on data from head-to-head clinical trials. The objective is to present a clear analysis of the relative efficacy, safety, and mechanistic profiles of these established therapies to inform research and development in cardiovascular medicine. This document summarizes key performance data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and trial workflows.

Mechanisms of Action: A Tale of Two Pathways

Methyldopa and thiazide diuretics lower blood pressure through distinct physiological pathways. Methyldopa acts centrally on the nervous system, while thiazide diuretics exert their primary effect on the kidneys.

Methyldopa: A centrally acting alpha-2 adrenergic agonist, methyldopa is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[1] This metabolite stimulates central alpha-2 adrenergic receptors, which inhibits sympathetic outflow from the central nervous system.[1] The reduction in sympathetic tone leads to decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1]

cluster_0 Central Nervous System (CNS) cluster_1 Periphery Methyldopa Methyldopa Metabolite α-Methylnorepinephrine (Active Metabolite) Methyldopa->Metabolite Metabolism Alpha2 Presynaptic α2-Adrenergic Receptors Metabolite->Alpha2 Stimulates NE_Release Norepinephrine Release Alpha2->NE_Release Inhibits Sympathetic_Outflow Sympathetic Outflow NE_Release->Sympathetic_Outflow Decreases PVR Peripheral Vascular Resistance Sympathetic_Outflow->PVR Decreases BP Blood Pressure PVR->BP Decreases

Caption: Mechanism of Action of Methyldopa.

Thiazide Diuretics: This class of drugs, including hydrochlorothiazide (B1673439) and indapamide (B195227), acts primarily on the distal convoluted tubule of the nephron in the kidney. They inhibit the sodium-chloride (Na+/Cl-) cotransporter, preventing the reabsorption of sodium and chloride from the tubular fluid back into the blood. This leads to increased excretion of sodium and water (diuresis), which reduces extracellular fluid volume, plasma volume, and cardiac output, thereby lowering blood pressure.

cluster_0 Kidney: Distal Convoluted Tubule cluster_1 Systemic Effect Thiazide Thiazide Diuretics (e.g., Hydrochlorothiazide, Indapamide) NCC Na+/Cl- Cotransporter Thiazide->NCC Inhibits Reabsorption Na+ and Cl- Reabsorption Excretion Na+ and Water Excretion Reabsorption->Excretion Decreases leads to Increased Volume Plasma & Extracellular Fluid Volume Excretion->Volume Decreases CO Cardiac Output Volume->CO Decreases BP Blood Pressure CO->BP Decreases

Caption: Mechanism of Action of Thiazide Diuretics.

Efficacy in Blood Pressure Reduction: A Comparative Analysis

Direct head-to-head clinical trials comparing methyldopa with different thiazide diuretics are limited, with most available data focusing on hydrochlorothiazide and indapamide. The following tables summarize the key efficacy data from these studies.

Table 1: Methyldopa vs. Hydrochlorothiazide (as monotherapy and combination)

Outcome MetricMethyldopa MonotherapyHydrochlorothiazide/Amiloride (B1667095)Methyldopa + Hydrochlorothiazide + Amiloride CombinationCitation(s)
Proportion of Normotensive Patients (Diastolic BP ≤ 90 mmHg) at 12 Weeks 35%48%61%[2]
Mean Arterial Pressure Reduction (from baseline of 170/116 mmHg) at 4 weeks Not specifiedNot specifiedReduced to 133/95 mmHg[1]

Note: The study by Moncloa et al. (1980) compared a three-drug combination with its components. The hydrochlorothiazide was combined with a potassium-sparing diuretic, amiloride.

Table 2: Methyldopa vs. Indapamide

Outcome MetricMethyldopaIndapamideCitation(s)
Time to Blood Pressure Response 4 weeks2 weeks[3]
Tolerability Less toleratedBetter tolerated (fewer side effects)[3]

Safety and Tolerability Profiles

The adverse effect profiles of methyldopa and thiazide diuretics differ significantly, reflecting their distinct mechanisms of action.

Table 3: Comparative Adverse Events Profile

Adverse EventMethyldopaThiazide Diuretics (Hydrochlorothiazide, Indapamide)
Central Nervous System Sedation, drowsiness, dizziness, headache, depressionDizziness, lightheadedness
Cardiovascular Bradycardia, orthostatic hypotensionOrthostatic hypotension
Metabolic/Electrolytes Minimal effectsHypokalemia, hyponatremia, hyperuricemia, hyperglycemia
Other Dry mouth, nasal stuffiness, potential for positive Coombs' test, hepatotoxicity (rare)Rash, photosensitivity

Note: This table represents a general summary of potential side effects. The incidence and severity can vary based on dose and individual patient factors.

Experimental Protocols of Key Clinical Trials

Understanding the methodology of the cited clinical trials is crucial for interpreting their findings. Below are summaries of the experimental designs for two key comparative studies.

Moncloa F, et al. (1980): Methyldopa, Hydrochlorothiazide, and Amiloride Combination Trial
  • Study Design: A multiclinic, double-blind, randomized clinical trial conducted over 12 weeks.[2]

  • Patient Population: 361 patients with essential hypertension.[2]

  • Treatment Groups:

    • Combination therapy: Methyldopa, hydrochlorothiazide, and amiloride.[2]

    • Diuretic therapy: Hydrochlorothiazide and amiloride.[2]

    • Monotherapy: Methyldopa alone.[2]

  • Primary Efficacy Endpoint: The proportion of patients who achieved a diastolic blood pressure of less than or equal to 90 mmHg at the end of the 12-week treatment period.[2]

Meine H. (1981): Indapamide vs. Methyldopa Trial
  • Study Design: An open-label, parallel-group, randomized controlled trial.[3]

  • Patient Population: Patients with mild to moderate hypertension.[3]

  • Treatment Groups:

    • Indapamide

    • Methyldopa

  • Primary Efficacy Endpoints:

    • Time to achieve a significant antihypertensive effect compared to placebo.[3]

    • Overall blood pressure response.[3]

  • Primary Safety Endpoint: Incidence and nature of reported side effects.[3]

cluster_workflow Typical Antihypertensive Clinical Trial Workflow cluster_treatment Treatment Phase (Double-Blind) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Washout Washout Period (If on prior medication) Consent->Washout Baseline Baseline Assessment (BP, Labs) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., Methyldopa) Randomization->GroupA GroupB Group B (e.g., Thiazide Diuretic) Randomization->GroupB FollowUp Follow-up Visits (BP Measurement, Adverse Event Monitoring) GroupA->FollowUp GroupB->FollowUp Titration Dose Titration (As per protocol) FollowUp->Titration Final End of Study Assessment FollowUp->Final Completion of Treatment Period Titration->FollowUp Analysis Data Analysis (Efficacy & Safety) Final->Analysis

Caption: Generalized Experimental Workflow for a Head-to-Head Antihypertensive Trial.

Summary and Conclusion

Based on the limited available head-to-head clinical trial data, both methyldopa and thiazide diuretics are effective in lowering blood pressure.

  • Efficacy: Combination therapy of methyldopa with a thiazide diuretic appears to be more effective than either agent alone.[1][2] The thiazide-like diuretic indapamide may have a faster onset of action compared to methyldopa.[3]

  • Safety: The side effect profiles are distinct. Methyldopa is associated with central nervous system effects like sedation and drowsiness, while thiazide diuretics are linked to metabolic disturbances, particularly hypokalemia.[3] Indapamide was reported to be better tolerated than methyldopa in one direct comparison.[3]

The choice between these agents for a specific research protocol or clinical application should be guided by their differing mechanisms of action, onset of effect, and adverse event profiles. For drug development professionals, the data suggests that combination therapies leveraging these different pathways can yield superior efficacy. Further well-controlled, double-blind, head-to-head trials would be beneficial to more definitively delineate the comparative efficacy and safety of methyldopa against a wider range of thiazide and thiazide-like diuretics.

References

Impurity Profiling: A Comparative Analysis of Methyldopa and Hydrochlorothiazide from Diverse Manufacturing Sources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative impurity profiles of Methyldopa and Hydrochlorothiazide. This report synthesizes available data on impurities found in these widely used antihypertensive agents from various manufacturers, details the analytical methodologies for their detection, and provides a workflow for impurity analysis.

The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Impurities in active pharmaceutical ingredients (APIs) and finished drug products can arise from various stages, including synthesis, formulation, and storage. Even in trace amounts, these impurities can impact the therapeutic effect and potentially pose a health risk to patients. Therefore, rigorous impurity profiling is a critical aspect of drug development and quality control.

This guide provides a comparative overview of the impurity profiles of two commonly prescribed antihypertensive drugs, this compound, based on available data from different manufacturers. It is important to note that impurity profiles can vary significantly between manufacturers due to differences in synthetic routes, raw materials, and quality control measures.[1][2]

Comparative Impurity Data

The following tables summarize the common impurities associated with this compound. While a direct, comprehensive head-to-head comparison of impurity levels across a wide range of manufacturers is not publicly available, the data presented is based on findings from market surveillance and analytical studies.

Methyldopa Impurity Profile

No direct comparative studies with quantitative data for Methyldopa from different manufacturers were identified in the public domain. However, the types of impurities are well-documented. The presence and levels of these impurities are known to differ between products from various sources.

Table 1: Common Impurities in Methyldopa

Impurity TypeCommon ImpuritiesPotential Source
Process-Related Impurities L-dopa, hydroxyphenylpyruvateResidual precursors[3]
By-products from amination or methylationSynthesis side-reactions[3]
Residual solvents (e.g., ethanol, methanol)Manufacturing process[3]
Degradation Impurities 3-O-Methylmethyldopa (Impurity A)[4][5][6]Degradation
Methyldopa EP Impurity B[4]Degradation
Methyldopa EP Impurity C[4]Degradation
Methyldopa EP Impurity D[4]Degradation
Oxidized products (quinonoid structures)Oxidation of the catechol moiety[3]
Elemental Impurities Iron, copper, nickelCatalysts or manufacturing equipment[3]
Hydrochlorothiazide Impurity Profile

A market surveillance study analyzing three different brands of Hydrochlorothiazide (HCTZ1, HCTZ2, and HCTZ3) provides some comparative data. The European Pharmacopoeia method used in the study sets limits for specific impurities and total impurities.

Table 2: Comparative Quantitative Analysis of Impurities in Hydrochlorothiazide Tablets from Different Sources (%)

ImpurityHCTZ1 (%)HCTZ2 (%)HCTZ3 (%)European Pharmacopoeia Limit (%)
Impurity A (Chlorothiazide)< LOQ< LOQ0.12≤ 0.5
Impurity B< LOQ< LOQ< LOQ≤ 0.5
Impurity C< LOQ< LOQ< LOQ≤ 0.5
Unknown Impurity 10.080.070.06≤ 0.1
Unknown Impurity 20.060.060.05≤ 0.1
Unknown Impurity 30.050.05< LOQ≤ 0.1
Unknown Impurity 40.040.04< LOQ≤ 0.1
Unknown Impurity 50.030.03< LOQ≤ 0.1
Unknown Impurity 60.020.02< LOQ≤ 0.1
Unknown Impurity 70.010.01< LOQ≤ 0.1
Total Impurities 0.29 0.28 0.23 ≤ 1.0
Data sourced from a study utilizing the European Pharmacopoeia HPLC method.[7] < LOQ denotes a quantity below the Limit of Quantification.

Experimental Workflow for Impurity Profiling

The general workflow for the comparative impurity profiling of pharmaceutical products involves several key stages, from sample preparation to data analysis.

Caption: A generalized workflow for the comparative impurity profiling of pharmaceutical tablets.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of impurities in this compound, based on methods described in the scientific literature.

Protocol 1: Impurity Profiling of Methyldopa by HPLC

This protocol is a generalized procedure based on common HPLC methods for Methyldopa analysis.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: Venusil XBP C18 (250 mm × 4.6 mm, 5 µm).[8]

    • Mobile Phase A: 0.1 mol·L-1 phosphoric acid solution, pH adjusted to 3.0 with dilute aqua ammonia.[8]

    • Mobile Phase B: Methanol.[8]

    • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic impurities. A representative gradient is as follows: 0-8 min, 10% B; 8-20 min, 10-75% B; 20-25 min, 75% B; 25-26 min, 75-10% B; 26-35 min, 10% B.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 35 °C.[8]

    • Detection Wavelength: 280 nm.[8]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of Methyldopa and transfer it to a suitable volumetric flask.

    • Add the diluent (typically a mixture of the mobile phase components) and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: Impurity Profiling of Hydrochlorothiazide by RP-HPLC (European Pharmacopoeia Method)

This protocol is based on the European Pharmacopoeia method for the analysis of related substances in Hydrochlorothiazide.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a Diode-Array Detector (DAD) or UV detector.

    • Column: A stainless steel column (e.g., 150 mm x 4.6 mm, 5 µm) packed with octadecylsilyl silica (B1680970) gel for chromatography.

    • Mobile Phase A: A solution of sodium perchlorate, typically prepared by dissolving a specific amount in water and adjusting the pH.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A gradient program is employed to separate the main component from its impurities.

    • Flow Rate: Typically around 1.0 to 1.5 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: Monitoring at a suitable wavelength, such as 225 nm or 271 nm.[7]

  • Sample Preparation:

    • Prepare a test solution by dissolving a weighed quantity of the powdered tablets in the mobile phase or a suitable diluent to obtain a known concentration of Hydrochlorothiazide.

    • Prepare a reference solution of Hydrochlorothiazide standard.

    • Prepare solutions of known impurities (e.g., Chlorothiazide, 4-amino-6-chlorobenzene-1,3-disulfonamide) for identification and system suitability checks.

Conclusion

The comparative analysis of impurity profiles is a cornerstone of ensuring the quality and safety of pharmaceutical products. This guide highlights the common impurities found in this compound and provides a framework for their analysis. The provided data, although limited, demonstrates the variability in impurity profiles among different manufacturers of Hydrochlorothiazide. For Methyldopa, while specific comparative data is scarce, the potential for such variability is high.

Researchers and drug development professionals are encouraged to perform comprehensive, manufacturer-specific impurity profiling using validated analytical methods to ensure the consistent quality of these essential medicines. The detailed protocols and workflow presented herein serve as a valuable resource for establishing such analytical procedures.

References

A comparative study of the side effect profiles of Methyldopa/hydrochlorothiazide and other antihypertensive combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of hypertension often necessitates the use of combination therapy to achieve target blood pressure levels. The fixed-dose combination of methyldopa (B1676449) and hydrochlorothiazide (B1673439), a centrally acting alpha-2 adrenergic agonist and a thiazide diuretic, represents an established therapeutic option. However, the landscape of antihypertensive treatment has evolved, with newer combinations boasting different mechanisms of action and potentially varied side effect profiles. This guide provides a comparative study of the side effect profiles of Methyldopa/Hydrochlorothiazide and other widely used antihypertensive combinations, supported by available clinical data.

Data Presentation: Side Effect Profiles

The following table summarizes the incidence of key adverse events associated with Methyldopa/Hydrochlorothiazide and comparator antihypertensive combination therapies. Data is extracted from clinical trials and meta-analyses. It is important to note that direct head-to-head trials for all combinations are limited, and incidence rates can vary based on patient populations and study methodologies.

Side EffectMethyldopa/HydrochlorothiazideACE Inhibitor (Enalapril)/HCTZ + MethyldopaBeta-Blocker (Propranolol)/HCTZ + HydralazineARB/HCTZ Combination
Withdrawal due to Adverse Reactions -3.4%[1]10%[1]-
Hypokalemia Common4 cases (in a study of 120 patients)[1]19 cases (in a study of 120 patients)[1]Incidence varies
Dry Mouth Significantly more frequent than placebo[2]---
Nasal Stuffiness Significantly more frequent than placebo[2]---
Diarrhea Significantly more frequent than placebo[2]---
Elevated Serum Creatinine More frequent than placebo[2]---
Gout More frequent than placebo[2]---
Drug-Related Adverse Events ---Higher incidence than ARB monotherapy

Note: HCTZ stands for Hydrochlorothiazide. Dashes (-) indicate that specific quantitative data was not available in the reviewed comparative studies.

Experimental Protocols

A comprehensive understanding of the methodologies employed in clinical trials is crucial for interpreting the presented data. Below are summarized experimental protocols from key studies cited in this guide.

Protocol Summary: Enalapril (B1671234)/HCTZ/Methyldopa vs. Propranolol/HCTZ/Hydralazine[1]
  • Study Design: A randomized, double-blind, parallel-group multicenter study.

  • Patient Population: 120 patients with moderate to severe hypertension.

  • Intervention:

    • Group A: Combination of enalapril, hydrochlorothiazide (HCTZ), and methyldopa.

    • Group B (Standard Triple Therapy): Combination of HCTZ, propranolol, and hydralazine.

  • Primary Outcome: Comparison of blood pressure reduction between the two treatment regimens.

  • Safety Assessment: Monitoring and recording of adverse events, with a focus on withdrawal rates due to adverse reactions and incidence of hypokalemia.

Protocol Summary: European Working Party on High Blood Pressure in the Elderly Trial[2]
  • Study Design: A randomized, placebo-controlled trial.

  • Patient Population: 840 elderly hypertensive patients.

  • Intervention:

    • Active Treatment Group: A combination of triamterene (B1681372) and hydrochlorothiazide. Methyldopa was added to the regimen in one-third of these patients.

    • Placebo Group.

  • Safety Assessment: Assessment of adverse treatment effects through patient-reported symptoms and monitoring of biochemical parameters (serum creatinine, potassium, and uric acid).

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of the involved drug classes and a typical workflow for a comparative clinical trial.

cluster_methyldopa Methyldopa Pathway cluster_hctz Hydrochlorothiazide Pathway Methyldopa Methyldopa Alpha2 Alpha-2 Adrenergic Receptors (Central) Methyldopa->Alpha2 (as alpha-methylnorepinephrine) Sympathetic Decreased Sympathetic Outflow Alpha2->Sympathetic BP_Lowering1 Blood Pressure Lowering Sympathetic->BP_Lowering1 HCTZ Hydrochlorothiazide DCT Distal Convoluted Tubule (Kidney) HCTZ->DCT NaCl_Reabsorption Inhibition of NaCl Co-transporter DCT->NaCl_Reabsorption Na_Excretion Increased Na+ and Water Excretion NaCl_Reabsorption->Na_Excretion BP_Lowering2 Blood Pressure Lowering Na_Excretion->BP_Lowering2

Caption: Mechanism of Action for Methyldopa and Hydrochlorothiazide.

cluster_workflow Comparative Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Hypertensive Population) Screening Screening & Baseline Assessment Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Methyldopa/HCTZ) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., ACEi/HCTZ) Randomization->Treatment_B Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Adverse Event Data Collection Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Comparison of Side Effect Profiles Analysis->Results

Caption: Generalized Workflow for a Comparative Antihypertensive Trial.

References

Generic vs. Brand-Name Methyldopa and Hydrochlorothiazide Tablets: A Bioequivalence Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the management of hypertension, fixed-dose combination tablets of methyldopa (B1676449) and hydrochlorothiazide (B1673439) offer a convenient and effective therapeutic option. The availability of both brand-name and generic formulations raises important questions for researchers, clinicians, and drug development professionals regarding their interchangeability. This guide provides an objective comparison of the bioequivalence of generic and brand-name versions of these tablets, supported by experimental data and detailed methodologies.

To be considered bioequivalent, a generic drug must demonstrate that it delivers the same amount of active ingredient into the bloodstream over the same period as the brand-name drug.[1] This is typically assessed by comparing key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[1]

Comparative Pharmacokinetic Data

Table 1: Bioequivalence Data for Methyldopa 250 mg Tablets

ParameterTest (Generic)Reference (Brand-Name)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 1.48 ± 0.531.57 ± 0.5894.89%80.88% - 111.34%
AUC0-t (ng·h/mL) 7.65 ± 2.688.28 ± 2.8992.93%80.69% - 107.03%
Tmax (h) 2.6 ± 1.12.8 ± 1.2--

Data synthesized from a bioequivalence study of two methyldopa 250 mg tablet formulations.[2][3] The results indicate that the 90% confidence intervals for Cmax and AUC0-t fall within the generally accepted bioequivalence range of 80-125%.

Table 2: Bioequivalence Data for Hydrochlorothiazide in a Fixed-Dose Combination Tablet

ParameterTest (Generic FDC)Reference (Brand-Name FDC)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 97.81 ± 10.7893.73 ± 10.02-Within 80.00-125.00
AUC0-t (ng·h/mL) 822.85 ± 150.23829.32 ± 145.67-Within 80.00-125.00
Tmax (h) 2.0 ± 0.52.1 ± 0.6--

Data synthesized from a bioequivalence study of a fixed-dose combination product containing hydrochlorothiazide.[4] The study concluded that the 90% confidence intervals for the pharmacokinetic parameters were within the acceptable range for bioequivalence.

Experimental Protocols

The methodologies employed in bioequivalence studies are rigorous and standardized to ensure the reliability of the results. Below are the typical experimental protocols for assessing the bioequivalence of oral solid dosage forms.

Bioequivalence Study Protocol

A standard bioequivalence study for methyldopa and hydrochlorothiazide tablets would typically follow a randomized, crossover design.

Study Design:

  • Participants: A cohort of healthy adult volunteers, usually between 24 and 36 individuals.[1]

  • Design: A single-dose, two-period, two-sequence, crossover study.

  • Phases:

    • Period 1: Subjects are randomly assigned to receive either the test (generic) or reference (brand-name) tablet.

    • Washout Period: A sufficient time interval between the two periods to ensure complete elimination of the drug from the body.

    • Period 2: Subjects receive the alternate tablet from the one they received in Period 1.

  • Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration to measure the plasma concentrations of this compound.

  • Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used for the quantitative determination of the drugs in plasma samples.[2]

In Vitro Dissolution Testing

In addition to in vivo studies, in vitro dissolution testing is a critical component of assessing drug product performance.

Methodology:

  • Apparatus: A USP-compliant dissolution apparatus (e.g., paddle or basket type) is used.

  • Dissolution Medium: The dissolution profile is tested in various media that simulate the pH conditions of the gastrointestinal tract (e.g., 0.1 N HCl, phosphate (B84403) buffer at pH 4.5, and phosphate buffer at pH 6.8).

  • Procedure: Tablets are placed in the dissolution apparatus, and samples of the dissolution medium are withdrawn at specified time points.

  • Analysis: The concentration of the dissolved active pharmaceutical ingredient (API) is determined using a suitable analytical method, such as UV-spectrophotometry or HPLC.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Volunteer Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Subjects s2->s3 p1_rand Randomization s3->p1_rand p1_dose Single Dose Administration (Test or Reference) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period p1_sample->washout p2_dose Single Dose Administration (Alternate Product) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (HPLC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Analysis (Cmax, Tmax, AUC) a1->a2 a3 Statistical Analysis (90% Confidence Interval) a2->a3 conclusion Bioequivalence Determination a3->conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Methyldopa_Signaling_Pathway methyldopa Methyldopa (Oral Administration) metabolism Metabolism in CNS methyldopa->metabolism active_metabolite α-Methylnorepinephrine (Active Metabolite) metabolism->active_metabolite alpha2_receptor Presynaptic α2-Adrenergic Receptor Agonism active_metabolite->alpha2_receptor norepinephrine_release Inhibition of Norepinephrine Release alpha2_receptor->norepinephrine_release sympathetic_outflow Decreased Sympathetic Outflow norepinephrine_release->sympathetic_outflow vasodilation Vasodilation sympathetic_outflow->vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Mechanism of action of Methyldopa.

Hydrochlorothiazide_Signaling_Pathway hctz Hydrochlorothiazide (Oral Administration) target Distal Convoluted Tubule (Kidney) hctz->target ncc_inhibition Inhibition of Na+/Cl- Cotransporter (NCC) target->ncc_inhibition na_cl_reabsorption Decreased Na+ and Cl- Reabsorption ncc_inhibition->na_cl_reabsorption natriuresis Increased Na+ and Cl- Excretion (Natriuresis) na_cl_reabsorption->natriuresis diuresis Increased Water Excretion (Diuresis) natriuresis->diuresis plasma_volume Reduced Plasma Volume diuresis->plasma_volume bp_reduction Blood Pressure Reduction plasma_volume->bp_reduction

Caption: Mechanism of action of Hydrochlorothiazide.

References

A Comprehensive Guide to the Method Transfer of a Validated Analytical Procedure for Methyldopa and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and procedural overview for the method transfer of a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Methyldopa and Hydrochlorothiazide in a pharmaceutical dosage form. The content is intended for researchers, scientists, and drug development professionals involved in analytical method transfer between laboratories.

Introduction to Analytical Method Transfer

Analytical method transfer is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[1] A successful transfer ensures that the receiving laboratory can perform the method with equivalent accuracy, precision, and reliability as the transferring laboratory, thereby producing comparable results.[2] This process is a regulatory requirement and crucial for maintaining product quality and data integrity across different manufacturing and testing sites.[3]

The most common approach for method transfer is comparative testing, where both the transferring and receiving laboratories analyze the same set of samples.[2][3] The results are then statistically compared against predefined acceptance criteria.[2]

Originating Laboratory: Validated RP-HPLC Method

The following validated RP-HPLC method, developed for the simultaneous estimation of this compound in tablet dosage forms, serves as the basis for the method transfer.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible Detector.

  • Hypersil BDS C8 column (250 mm x 4.6 mm, 5µm).[2][4][5]

Chromatographic Conditions:

  • Mobile Phase: A 50:50 v/v mixture of mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile.[2][4][5]

  • Flow Rate: 1.0 ml/min.[2][4][5]

  • Detection Wavelength: 287 nm.[2][4][5]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µl.

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and transfer 250 mg of Methyldopa and 25 mg of Hydrochlorothiazide into a 100 ml volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 2500 µg/ml of Methyldopa and 250 µg/ml of Hydrochlorothiazide.[2]

  • Working Standard Solution: Dilute 10 ml of the standard stock solution to 100 ml with the mobile phase to get a final concentration of 250 µg/ml of Methyldopa and 25 µg/ml of Hydrochlorothiazide.[2]

  • Sample Preparation: Weigh and crush 20 tablets. Transfer an amount of powder equivalent to one tablet (containing 250 mg of Methyldopa and 25 mg of Hydrochlorothiazide) into a 100 ml volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution and then dilute 10 ml of the filtrate to 100 ml with the mobile phase.[2]

The following table summarizes the performance characteristics of the validated method at the originating laboratory.

Validation ParameterMethyldopaHydrochlorothiazide
Linearity Range 62.5 - 375.0 µg/ml[2][4][5]6.25 - 37.5 µg/ml[2][4][5]
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[2]98.0 - 102.0%[2]
Precision (% RSD) < 2.0%< 2.0%
Retention Time (min) 2.17 min[2][4][5]3.56 min[2][4][5]

Method Transfer Protocol to Receiving Laboratory

A successful method transfer requires a well-defined protocol that outlines the scope, responsibilities, experimental design, and acceptance criteria.[4]

To demonstrate that the receiving laboratory can successfully perform the validated RP-HPLC method for the simultaneous determination of this compound and obtain results that are comparable to the transferring laboratory.

This protocol applies to the transfer of the analytical procedure from the originating (transferring) laboratory to the designated receiving laboratory.

  • Transferring Laboratory:

    • Provide the complete, validated analytical method.

    • Supply all necessary reference standards, critical reagents, and representative samples.

    • Provide training to the analysts at the receiving laboratory, if required.

    • Participate in the comparative testing.

  • Receiving Laboratory:

    • Ensure that all necessary equipment is qualified and calibrated.

    • Ensure that the analysts are adequately trained.

    • Execute the method transfer protocol.

    • Analyze the data and prepare the method transfer report.[4]

Both the transferring and receiving laboratories will analyze the same three lots of the drug product in triplicate. The analysis will be performed by one analyst at each site.

The following acceptance criteria must be met for the method transfer to be considered successful. These criteria should be formally agreed upon by both laboratories before the execution of the protocol.

ParameterAcceptance Criteria
Comparison of Means (Assay, %) The absolute difference between the mean results of the two laboratories should be ≤ 2.0%.
Precision (Overall %RSD) The overall Relative Standard Deviation (RSD) of all 18 results (2 labs x 3 lots x 3 replicates) should be ≤ 2.0%.
System Suitability All system suitability parameters (e.g., tailing factor, theoretical plates, resolution) must meet the requirements of the validated method at both laboratories.
Retention Time The retention times of the peaks at the receiving laboratory should be within ± 5% of the retention times observed at the transferring laboratory.

Data Presentation for Method Transfer

The results from the comparative study should be presented in a clear and organized manner to facilitate comparison.

Lot No.ReplicateTransferring LabReceiving Lab
\multirow{3}{}{Lot 1}1
2
3
Mean
% RSD
\multirow{3}{}{Lot 2}1
2
3
Mean
% RSD
\multirow{3}{*}{Lot 3}1
2
3
Mean
% RSD
Overall Mean
Overall % RSD
Difference in Means

(A similar table as above should be created for Hydrochlorothiazide.)

Visualizations

MethodTransferWorkflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory ValidatedMethod Validated Analytical Method TransferProtocol Develop & Agree on Transfer Protocol ValidatedMethod->TransferProtocol ProvideSamples Provide Samples & Standards ComparativeTesting Comparative Testing ProvideSamples->ComparativeTesting ProvideTraining Provide Training (if required) QualifyEquipment Qualify Equipment QualifyEquipment->TransferProtocol ExecuteProtocol Execute Transfer Protocol ExecuteProtocol->ComparativeTesting AnalyzeData Analyze Data & Compare Results TransferReport Method Transfer Report AnalyzeData->TransferReport TransferProtocol->ComparativeTesting ComparativeTesting->AnalyzeData SuccessfulTransfer Successful Transfer TransferReport->SuccessfulTransfer Criteria Met Investigation Investigation & Corrective Action TransferReport->Investigation Criteria Not Met Investigation->ComparativeTesting Re-test MethodTransferParameters cluster_parameters Key Comparative Parameters MethodTransfer Successful Method Transfer Accuracy Accuracy (Comparison of Means) MethodTransfer->Accuracy Precision Precision (Overall RSD) MethodTransfer->Precision SystemSuitability System Suitability MethodTransfer->SystemSuitability Selectivity Selectivity & Specificity (Retention Time, Peak Purity) MethodTransfer->Selectivity

References

Safety Operating Guide

Safe Disposal of Methyldopa and Hydrochlorothiazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for methyldopa (B1676449) and hydrochlorothiazide (B1673439), ensuring laboratory safety and environmental protection.

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of methyldopa and hydrochlorothiazide in a laboratory setting. Adherence to these procedures is critical for minimizing environmental contamination and ensuring compliance with federal and local regulations.

I. Immediate Safety and Logistical Information

Proper disposal of pharmaceutical waste is crucial to protect human health and the environment.[1] The Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have established guidelines to prevent the contamination of water supplies and soil.[2] Improper disposal can lead to harmful consequences for wildlife and potentially impact human health.[2]

II. Step-by-Step Disposal Plan

For laboratory settings, a systematic approach to pharmaceutical waste disposal is mandatory. The following steps provide a clear operational plan for managing this compound waste.

Step 1: Segregation of Pharmaceutical Waste

It is critical to segregate pharmaceutical waste from other waste streams, such as biohazardous or regular trash, from the point of generation.[3]

  • Action: Designate clearly labeled containers for "Non-Hazardous Pharmaceutical Waste" for the collection of unused or expired this compound.

  • Rationale: This prevents cross-contamination and ensures that pharmaceuticals are sent to the appropriate disposal facility, typically for incineration.[4]

Step 2: Identification of Waste Type

While this compound are not typically classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make a hazardous waste determination.

  • Action: Consult your institution's Environmental Health and Safety (EHS) department to confirm the classification of this compound waste according to your specific processes and local regulations.

  • Rationale: RCRA regulations are complex, and misclassification can lead to significant penalties.[1][2]

Step 3: On-Site Neutralization (for liquid formulations, with caution)

For liquid formulations, on-site chemical degradation can be considered as a preliminary step before final disposal, particularly for small quantities. However, this should only be performed by trained personnel in a controlled laboratory environment.

  • Action: Refer to the "Experimental Protocols" section below for potential laboratory degradation methods.

  • Rationale: Chemical degradation can reduce the pharmacological activity of the compounds, rendering them less harmful to the environment.

Step 4: Packaging for Disposal

Proper packaging is essential for safe transport and disposal.

  • Action:

    • For solid waste (tablets, contaminated labware), place it in the designated non-hazardous pharmaceutical waste container.

    • For neutralized liquid waste, ensure the pH is within the acceptable range for your facility's wastewater or hazardous waste collection.

    • Seal the containers securely.

  • Rationale: Secure packaging prevents spills and exposure during handling and transportation.

Step 5: Final Disposal

The final disposal method will depend on the classification of the waste and institutional procedures.

  • Action:

    • Non-Hazardous Pharmaceutical Waste: This waste should be collected by a licensed pharmaceutical waste vendor for incineration.

    • Hazardous Pharmaceutical Waste (if applicable): This waste must be managed by a licensed hazardous waste contractor.

  • Rationale: Incineration is the EPA's recommended method for disposing of pharmaceutical waste from take-back events and is a common practice for laboratory-generated pharmaceutical waste to ensure complete destruction.[5]

Do NOT:

  • Do NOT flush this compound down the drain or toilet.[6] The FDA has a specific "flush list" for certain dangerous medicines, and these are not on it.[7]

  • Do NOT dispose of these chemicals in the regular trash without first rendering them non-retrievable, which is not a recommended practice for laboratory-generated waste.

III. Quantitative Data on Environmental Impact

The following table summarizes available data on the environmental concentrations and ecotoxicity of hydrochlorothiazide. Data for methyldopa is less prevalent in publicly available environmental risk assessments.

ParameterHydrochlorothiazideMethyldopa
Predicted Environmental Concentration (PEC) 0.79 µg/L[6]Data not readily available
Measured Environmental Concentration (MEC) Detected in 100% of effluent samples from 50 large US wastewater treatment plants.[1]Data not readily available in reviewed literature
Predicted No Effect Concentration (PNEC) 1000 µg/L[6]Data not readily available
PEC/PNEC Ratio 7.9 x 10⁻⁴ (Insignificant environmental risk)[6]Data not readily available
Ecotoxicity (Acute) 3-hour EC₅₀ (Activated sludge respiration inhibition) = >100 mg/L[6]Data not readily available
Ecotoxicity (Chronic) NOEC (Fathead minnow, early life-stage) = 10 mg/L[6]Data not readily available
Persistence Not readily biodegradable; water-sediment half-life of 35-37 days.[6]Stable at room temperature.[8]

IV. Experimental Protocols for Laboratory-Scale Degradation

The following protocols are adapted from stability-indicating assay studies and can be used as a basis for developing laboratory-scale degradation procedures for small quantities of this compound. These procedures should be carried out in a fume hood with appropriate personal protective equipment.

A. Hydrochlorothiazide Degradation

  • Acid Hydrolysis:

    • Dissolve hydrochlorothiazide in a solution of 0.1N to 1M hydrochloric acid.

    • Heat the solution at 60-75°C for several hours.

    • Monitor degradation by a suitable analytical method (e.g., HPLC).

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide) before final disposal.

  • Base Hydrolysis:

    • Dissolve hydrochlorothiazide in a solution of 0.03M to 6M sodium hydroxide.

    • Heat the solution at 75°C for up to 24 hours.

    • Monitor degradation.

    • Neutralize the solution with a suitable acid (e.g., hydrochloric acid) before final disposal.

  • Oxidative Degradation:

    • Dissolve hydrochlorothiazide in a solution containing 0.1% to 3% hydrogen peroxide.

    • Heat the solution at 75°C for 24 hours.

    • Monitor degradation.

  • Photodegradation:

    • Dissolve hydrochlorothiazide in water or a suitable solvent.

    • Expose the solution to direct sunlight or a solar simulator. Photoproducts can form, so this should be done in a contained and controlled manner.

  • Electro-oxidation:

    • For laboratories with the appropriate equipment, electrochemical oxidation using a boron-doped diamond (BDD) anode can achieve complete mineralization of hydrochlorothiazide.[9]

B. Methyldopa Degradation

  • Enzymatic Degradation:

    • Prepare a supernatant from banana pulp by homogenizing it in distilled water and centrifuging the mixture.

    • Add the methyldopa solution to the banana supernatant.

    • Incubation at 30°C can lead to rapid degradation of methyldopa, with a significant decrease in concentration observed within 30 minutes.[4][10]

V. Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.

G start Start: Methyldopa or Hydrochlorothiazide Waste Generated segregate Step 1: Segregate into Designated Pharmaceutical Waste Container start->segregate classify Step 2: Classify Waste (Consult EHS) segregate->classify is_hazardous Is it RCRA Hazardous Waste? classify->is_hazardous non_haz_path Step 3 (Non-Haz): Package for Incineration via Licensed Pharmaceutical Waste Vendor is_hazardous->non_haz_path No haz_path Step 3 (Haz): Package for Disposal via Licensed Hazardous Waste Contractor is_hazardous->haz_path Yes end_disposal End: Proper Disposal non_haz_path->end_disposal haz_path->end_disposal

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.